5-Methyl-2-thiouridine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBPMAXGYBMHM-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314450 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32738-09-3 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thioribothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-thiouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-THIOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 5-Methyl-2-Thiouridine (m5S2U) in Transfer RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, 5-methyl-2-thiouridine (m5S2U) and its derivatives, located at the wobble position (U34) of the anticodon loop and in the T-loop (position 54), play a crucial role in maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the function, biosynthesis, and pathological implications of m5S2U in tRNA. We delve into the quantitative impact of this modification on translational efficiency and tRNA stability, outline detailed experimental protocols for its study, and present visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting translational pathways, and scientists investigating the intricate roles of RNA modifications in health and disease.
Core Functions of this compound in tRNA
The presence of this compound and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-taurinomethyl-2-thiouridine (τm5s2U), is fundamental to several aspects of tRNA function.
Codon Recognition and Translational Fidelity
Located at the wobble position (U34) of specific tRNAs, including those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), the xm5s2U modification is essential for precise codon recognition.[1] The 2-thio group confers conformational rigidity to the ribose ring, favoring the C3'-endo conformation.[2][3][4] This structural constraint restricts wobble pairing, ensuring that the tRNA accurately reads codons ending in adenosine (B11128) (A) while preventing misreading of codons ending in pyrimidines (U or C).[2][5] This enhanced fidelity is critical for maintaining the integrity of the proteome.[6] The removal of the 2-thio group significantly reduces the efficiency of protein synthesis.[7]
Translational Efficiency
The xm5s2U modification significantly enhances the efficiency of translation.[8] The sulfur atom at the C2 position acts as an identity element for aminoacyl-tRNA synthetases, promoting efficient aminoacylation.[6] Furthermore, this modification increases the binding affinity of the aminoacylated tRNA to the ribosomal A-site, facilitating faster GTP hydrolysis and peptide bond formation.[6] In E. coli, the 2-thiouridine (B16713) modification improves the binding affinity of tRNA1(Gln) to glutaminyl-tRNA synthetase (GlnRS) by approximately 10-fold compared to its unmodified counterpart.[9]
tRNA Structure and Stability
In thermophilic organisms, this compound (m5s2U), also known as 2-thioribothymidine (s2T), is found at position 54 in the T-loop of almost all tRNA species.[10] This modification plays a vital role in stabilizing the tertiary structure of tRNA at high temperatures, with the level of 2-thiolation increasing with the cultivation temperature.[10][11] The bulky 2-thiocarbonyl group induces a C3'-endo sugar pucker, which contributes to the overall structural integrity of the tRNA molecule.[12]
Biosynthesis of this compound
The biosynthesis of xm5s2U is a complex, multi-step process involving a cascade of enzymes that differ between prokaryotes and eukaryotes.
Bacterial Biosynthesis
In bacteria like Escherichia coli, the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) involves several key enzymes. The 2-thio group is introduced by MnmA.[13] The mnm5 side chain is synthesized in a three-step process involving the MnmE-MnmG complex and the bifunctional enzyme MnmC.[8][14] MnmC first converts 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U) and then methylates it to form mnm5s2U.[14][15] In Gram-positive bacteria that lack an MnmC homolog, a protein named MnmM (formerly YtqB) carries out the final methylation step.[15][16]
Eukaryotic Biosynthesis
In the cytosol of eukaryotes, the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is dependent on a sulfur relay system that is functionally and evolutionarily related to the ubiquitin-like post-translational modification system.[10] The process involves the Elongator complex for the initial steps of side-chain formation, followed by the Trm9-Trm112 methyltransferase complex.[17][18] The 2-thiolation is carried out by the Ncs6/Urm1 pathway.[10] In mitochondria, the biosynthesis of 5-taurinomethyl-2-thiouridine (τm5s2U) involves enzymes such as MTU1 and MTO1.[19][20]
Quantitative Data on the Function of m5S2U
The functional impact of m5S2U modifications on tRNA has been quantified in several studies. The following tables summarize key findings.
| Parameter | Organism/System | tRNA | Modification | Quantitative Effect | Reference |
| Binding Affinity (Km) | E. coli | tRNAGln | cmnm5s2U34 | ~10-fold lower Km (tighter binding) to GlnRS compared to unmodified tRNA. | [9] |
| Aminoacylation Rate (kcat) | E. coli | tRNAGln | cmnm5s2U34 | ~4-fold increase in kcat for aminoacylation with GlnRS compared to s2U34 alone. | [9] |
| Ribosomal A-site Binding | Yeast | tRNALys | mcm5s2U34 | Markedly decreased EFT-dependent binding to ribosomes upon removal of the 2-thio group. | [7] |
| Parameter | Organism | tRNA | Modification | Quantitative Effect | Reference |
| Melting Temperature (Tm) | Thermus thermophilus | Total tRNA | m5s2U54 | Increases the melting temperature of tRNA, with the amount of modification correlating with growth temperature. | [10][11] |
| Ribose Conformation | In vitro | pxm5s2U | xm5s2U | Enthalpy difference of 1.1 kcal/mol favoring the C3'-endo form over the C2'-endo form. | [2][4] |
Association with Human Diseases
Defects in the biosynthesis of xm5s2U in mitochondrial tRNAs are directly linked to severe human diseases.
-
Myoclonus Epilepsy with Ragged-Red Fibers (MERRF) : A deficiency in the τm5s2U modification of mitochondrial tRNALys, often due to mutations in the tRNALys gene, leads to impaired translation of mitochondrial proteins and is a hallmark of MERRF.[10][20]
-
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) : Similarly, the loss of the τm5U modification in mitochondrial tRNALeu(UUR) is associated with MELAS.[20]
Mutations in the human genes encoding components of the Elongator complex, which is involved in the synthesis of mcm5s2U, have been linked to neurological disorders such as familial dysautonomia and amyotrophic lateral sclerosis.[21][22]
Experimental Protocols
Isolation of tRNA for Modification Analysis
-
Cell Lysis and Phenol (B47542) Extraction : Resuspend cells in a lysis buffer (e.g., 1.0 mM Tris-HCl, 10 mM MgCl2, pH 7.2). Add an equal volume of phenol saturated with the same buffer. Mix for 1 hour at 4°C and separate phases by centrifugation.
-
Ethanol Precipitation : Precipitate nucleic acids from the aqueous phase using ethanol.
-
High-Salt Precipitation : Separate tRNA from rRNA and DNA by treatment with a high salt concentration followed by stepwise precipitation with isopropanol.
-
PAGE Purification : For higher purity, total RNA can be electrophoresed on a 15% Urea-TBE polyacrylamide gel. The tRNA fraction is visualized by staining (e.g., SYBR Gold), excised, and eluted from the gel.
Mass Spectrometry (LC-MS/MS) for m5S2U Quantification
-
tRNA Hydrolysis : Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as Benzonase and Phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.[19]
-
Liquid Chromatography Separation : Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis : Analyze the separated nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[6] This allows for the specific detection and quantification of m5s2U and its derivatives based on their unique mass-to-charge ratios and fragmentation patterns.
γ-Toxin Assay for Detecting mcm5s2U
The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification at the anticodon loop.[18]
-
Incubation : Incubate total RNA with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT).
-
Analysis of Cleavage : The cleavage products can be analyzed by Northern blotting using a probe specific to the tRNA of interest or by quantitative real-time PCR (qRT-PCR) to measure the amount of intact tRNA remaining.[23]
Visualizing Key Pathways and Workflows
Biosynthesis of mnm5s2U in E. coli
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. google.com [google.com]
- 21. Combining tRNA sequencing methods to characterize plant tRNA expression and post-transcriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-methoxycarbonylmethyl-2-thiouridine (m5s2U) in Thermophilic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thermophilic bacteria, organisms thriving in high-temperature environments, have evolved unique molecular strategies to maintain cellular function under extreme conditions. A key adaptation is the post-transcriptional modification of transfer RNA (tRNA), which is crucial for the stability and fidelity of protein synthesis. This technical guide provides an in-depth examination of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (m5s2U), a critical component in the tRNAs of many thermophiles. We will explore its biosynthesis, its vital role in tRNA thermostability, and its impact on accurate codon recognition at elevated temperatures. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.
Introduction: The Challenge of Thermophily and the Role of tRNA Modifications
Life at high temperatures presents a significant challenge to the structural integrity of biological macromolecules. For the translational apparatus, the intricate three-dimensional structure of tRNA is particularly susceptible to thermal denaturation, which can lead to inefficient and inaccurate protein synthesis. Thermophilic bacteria have evolved a sophisticated system of post-transcriptional tRNA modifications to counteract this instability. These chemical alterations enhance the structural rigidity of tRNA, ensuring its proper function in the extreme thermal niche.
Among the numerous tRNA modifications, 2-thiouridine (B16713) derivatives, particularly 5-methoxycarbonylmethyl-2-thiouridine (m5s2U), play a pivotal role in the thermal adaptation of bacteria like Thermus thermophilus. This hypermodified nucleoside is typically found at the wobble position (position 34) of the anticodon loop in tRNAs for glutamine, lysine, and glutamic acid, and also as 5-methyl-2-thiouridine (m5s2U or s2T) at position 54 in the T-loop[1]. Its presence is strongly correlated with the optimal growth temperature of the organism, highlighting its importance in high-temperature survival.
The Contribution of m5s2U to tRNA Thermostability
The 2-thio modification is a key contributor to the structural integrity of tRNA at high temperatures. The sulfur atom at the C2 position of the uridine (B1682114) base enhances the stacking interactions within the anticodon loop and stabilizes the C3'-endo conformation of the ribose sugar[2]. This conformational rigidity is crucial for maintaining the canonical U-turn shape of the anticodon loop, which is essential for proper codon recognition.
The stabilizing effect of m5s2U is quantifiable through melting temperature (Tm) studies. The presence of the 2-thio modification at position 54 (m5s2U54) in T. thermophilus tRNA has been shown to increase the melting temperature by more than 3°C. The extent of this modification is also temperature-dependent, approaching 100% at 80°C, which correlates with the upper growth temperature of this organism. This ensures that the tRNA population remains structurally intact and functional at elevated temperatures.
Data Presentation: Impact of Thio-Modifications on tRNA Melting Temperature
| Organism/System | tRNA | Modification | Change in Melting Temperature (Tm) | Reference |
| Thermus thermophilus | Total tRNA | m5s2U54 (2-thioribothymidine) | > +3°C | --INVALID-LINK-- |
| Thermus thermophilus | tRNAPhe | Multiple modifications including m5s2U | Native (84.5°C) vs. Unmodified (76°C) | --INVALID-LINK-- |
| Pyrococcus furiosus (hyperthermophile) | Total tRNA | Various modifications | High intrinsic Tm | --INVALID-LINK-- |
| E. coli (mesophile) | tRNASer lacking D20a | Dihydrouridine | Lowered Tm | --INVALID-LINK-- |
The Role of m5s2U in Codon Recognition and Translational Fidelity
Beyond its structural role, m5s2U at the wobble position (34) is critical for accurate and efficient decoding of the genetic code. The conformational rigidity imposed by the 2-thio modification restricts the "wobble" pairing of the uridine base. Specifically, xm5s2U in the first position of the anticodon exclusively adopts the C3'-endo form, which is optimal for recognizing adenosine (B11128) (A) in the third position of the codon, while disfavoring pairing with guanosine (B1672433) (G)[3][4]. This ensures that tRNAs with anticodons ending in U correctly read codons ending in A, preventing misreading of near-cognate codons.
While direct kinetic data for codon recognition by m5s2U-modified tRNA in Thermus thermophilus is limited, studies on yeast tRNA have demonstrated that the removal of the 2-thio group from the wobble uridine of tRNALys markedly decreases its binding to ribosomes in the presence of its cognate AAA codon[1]. This strongly suggests that the 2-thio modification is a critical determinant for efficient codon binding. In thermophiles, this enhanced specificity is paramount to prevent translational errors at high temperatures, where the kinetic energy of molecules is increased.
Data Presentation: Codon Recognition Properties of 2-Thiouridine Derivatives
| Organism/System | tRNA | Codon(s) | Effect of 2-Thio Modification | Reference |
| Yeast | tRNALys | AAA/AAG | Markedly decreased ribosome binding upon removal of the 2-thio group. | --INVALID-LINK-- |
| E. coli | tRNAGln, tRNALys, tRNAGlu | NNA/NNG | Essential for efficient reading of AAA, CAA, and GAA codons. | --INVALID-LINK-- |
| General | tRNAs with xm5s2U34 | NNA/NNG | Restricts wobble to favor A-ending codons over G-ending codons. | --INVALID-LINK-- |
Biosynthesis of m5s2U in Thermophilic Bacteria
The synthesis of m5s2U is a complex enzymatic process. In Thermus thermophilus, the 2-thiolation of uridine at position 54 is carried out by a dedicated set of enzymes. The biosynthesis pathway involves the TtuA/TtuB system. TtuB is a sulfur-carrier protein that is activated by TtuC. The sulfur is then transferred to TtuA, which is the tRNA sulfurtransferase that catalyzes the modification on the tRNA substrate. The initial sulfur donor for this pathway is cysteine, which is converted to a usable form by cysteine desulfurases.
Below is a diagram illustrating the biosynthetic pathway of m5s2U54 in Thermus thermophilus.
Experimental Protocols
Isolation of Total tRNA from Thermus thermophilus
-
Cell Culture and Harvest: Grow Thermus thermophilus cells in a rich medium at the desired temperature (e.g., 70°C) to the late logarithmic phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and lysozyme. Incubate on ice for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1) and vortex vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
RNA Precipitation: Collect the aqueous phase and precipitate the total RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold ethanol. Incubate at -20°C for at least 2 hours.
-
tRNA Enrichment: Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA. Centrifuge to pellet the high molecular weight RNA and precipitate the tRNA from the supernatant with ethanol.
-
Final Purification: The tRNA pellet is washed with 70% ethanol, air-dried, and resuspended in nuclease-free water.
HPLC Analysis of Modified Nucleosides
-
tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
Chromatography: Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A gradient of a low-concentration ammonium (B1175870) acetate buffer and a high-concentration ammonium acetate buffer with acetonitrile (B52724) is typically used for elution.
-
Detection and Quantification: Monitor the eluate using a photodiode array detector to obtain UV spectra of the separated nucleosides. The retention times and UV spectra are compared to those of known nucleoside standards for identification. Quantification is achieved by integrating the peak areas. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS).
In Vitro Translation Assay with Thermophilic Components
-
Preparation of Components: Prepare a cell-free extract from Thermus thermophilus or use a reconstituted system with purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors from the organism.
-
Reaction Mixture: Assemble the translation reaction mixture containing the thermophilic components, an energy source (ATP, GTP), an energy regeneration system, amino acids (including a radiolabeled amino acid like [35S]-methionine), and the mRNA template encoding a reporter protein.
-
Incubation: Incubate the reaction at a high temperature (e.g., 60-70°C) for a specified time.
-
Analysis of Protein Synthesis: Analyze the synthesized protein by SDS-PAGE and autoradiography to visualize the radiolabeled product. The efficiency of translation can be quantified by measuring the incorporation of the radiolabeled amino acid into the protein.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Studying m5s2U Function
The following diagram outlines a typical experimental workflow to investigate the role of the m5s2U modification.
Logical Relationship of m5s2U in Thermotolerance
This diagram illustrates how the m5s2U modification contributes to the overall thermotolerance of the bacterium.
Implications for Drug Development
The enzymes involved in the m5s2U biosynthetic pathway, such as TtuA and TtuB, are essential for the survival of thermophilic bacteria at high temperatures. As these enzymes and the m5s2U modification itself are not universally present in all bacteria, particularly in mesophilic human pathogens, they represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target these thermophile-specific pathways could have a narrow spectrum of activity, reducing the risk of disrupting the host microbiome. Further research into the structural and functional details of these enzymes could pave the way for structure-based drug design.
Conclusion
The 5-methoxycarbonylmethyl-2-thiouridine modification in the tRNA of thermophilic bacteria is a testament to the elegant molecular solutions that have evolved to sustain life in extreme environments. By bolstering the structural integrity of tRNA and ensuring the fidelity of codon recognition, m5s2U is a cornerstone of the thermophilic protein synthesis machinery. A thorough understanding of its biosynthesis and function, as detailed in this guide, not only deepens our knowledge of microbial adaptation but also opens new avenues for biotechnological and therapeutic applications. The continued study of these unique molecular adaptations will undoubtedly yield further insights into the fundamental principles of molecular biology and the boundaries of life.
References
- 1. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impb.ru [impb.ru]
- 3. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
5-methyl-2-thiouridine derivatives in eukaryotes
An In-depth Technical Guide on 5-Methyl-2-Thiouridine Derivatives in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (m5S2U) derivatives, with a primary focus on 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modified nucleoside in eukaryotic transfer RNA (tRNA). Found at the wobble position (position 34) of specific tRNAs, these modifications are essential for maintaining translational fidelity and efficiency. This document details the biosynthesis of these derivatives, their functional significance in codon recognition, and their association with human diseases. Furthermore, it presents detailed experimental protocols for their detection and quantification, along with a summary of key quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms involved.
Introduction
Post-transcriptional modifications of tRNA are a universal feature across all domains of life, playing a pivotal role in the fine-tuning of protein synthesis.[1] Among the plethora of known modifications, those occurring at the wobble position of the tRNA anticodon are particularly crucial for accurate and efficient mRNA decoding.[1] In eukaryotes, the uridine (B1682114) at this position in tRNAs specific for glutamine, lysine, and glutamic acid is often hypermodified to a this compound derivative, most commonly 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[2][3]
The presence of the mcm5s2U modification is critical for proper cellular function, growth, and development.[4] It ensures the correct reading of codons ending in A and G in split codon boxes by providing conformational rigidity to the anticodon loop, thereby stabilizing the codon-anticodon interaction.[2][5] Deficiencies in the biosynthesis of these modifications have been linked to a range of human pathologies, including neurological disorders and mitochondrial diseases, highlighting their importance in cellular homeostasis.[4][6] This guide aims to provide an in-depth technical resource for researchers and professionals in drug development interested in the biology and therapeutic potential of targeting tRNA modification pathways.
Biosynthesis of mcm5s2U
The biosynthesis of mcm5s2U is a complex, multi-step enzymatic process involving several key protein complexes. The pathway can be broadly divided into two main stages: the formation of the 5-methoxycarbonylmethyl (mcm5) side chain and the subsequent 2-thiolation.
Formation of the mcm5 Side Chain
The initial steps involve the formation of the mcm5 group at the C5 position of uridine. This process is catalyzed by the Elongator complex (Elp1-Elp6) and is followed by a methylation step. A key enzymatic complex in the final stage of mcm5 side chain formation is the Trm9-Trm112 complex.[4] Trm9 acts as the catalytic methyltransferase subunit, while Trm112 is a structural protein essential for the enzymatic activity of Trm9.[4]
2-Thiolation of mcm5U
The subsequent thiolation at the C2 position of the uridine base is carried out by a distinct set of enzymes. In Saccharomyces cerevisiae, five genes have been identified as essential for this process: URM1, UBA4, TUM1, NCS2, and NCS6.[3] This pathway involves a ubiquitin-like sulfur relay system. Urm1, a ubiquitin-related modifier, is activated by the E1-like enzyme Uba4 through thiocarboxylation of its C-terminus.[3] The sulfur is then transferred, with the help of the sulfurtransferase Tum1, to the Ncs2/Ncs6 complex, which acts as the specific thiolase that modifies the mcm5U-containing tRNA to produce the final mcm5s2U.[3][4]
Function of this compound Derivatives
The primary function of mcm5s2U and related modifications at the wobble position is to ensure the fidelity and efficiency of translation.[1][4]
-
Codon Recognition: The 2-thio group confers conformational rigidity to the ribose ring of the uridine, favoring the C3'-endo form.[5][7] This structural constraint is critical for the precise recognition of codons ending in adenosine (B11128) (A) and restricts wobbling to guanosine (B1672433) (G), thereby preventing misreading of near-cognate codons.[5][8][9]
-
Translational Efficiency: By stabilizing the codon-anticodon interaction within the ribosomal A-site, these modifications enhance the overall rate of protein synthesis.[2][8] The absence of these modifications can lead to ribosomal frameshifting and reduced translational efficiency.[10][11]
-
Stress Response: The levels of mcm5s2U have been shown to be dynamic and can change in response to cellular stress, such as oxidative stress.[4][12] This suggests a role for tRNA modifications in regulating the translation of specific subsets of mRNAs required for the stress response.
Association with Disease
Given their fundamental role in protein synthesis, it is not surprising that defects in the biosynthesis of this compound derivatives are associated with several human diseases.
-
Neurological Disorders: Mutations in the genes encoding the enzymes responsible for mcm5s2U formation have been linked to a spectrum of neurological disorders, including familial dysautonomia.[4] This underscores the critical requirement of this modification for proper neurodevelopment.[4]
-
Mitochondrial Diseases: In mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found at the wobble position of tRNAs for glutamine, lysine, and glutamic acid.[3][6] Point mutations in mitochondrial tRNA genes can lead to a deficiency in this modification, causing severe mitochondrial diseases such as Myoclonus Epilepsy Associated with Ragged-Red Fibers (MERRF).[2][6] The resulting translational defects impair the synthesis of essential components of the electron transport chain.[13]
Quantitative Data
The quantification of mcm5s2U and its precursors is essential for understanding their roles in health and disease. While absolute quantification can be challenging, relative changes in modification levels under different conditions have been reported.
| Condition | Organism/Cell Line | tRNA Analyzed | Change in mcm5s2U Level | Analytical Method | Reference |
| Oxidative Stress (H2O2) | S. cerevisiae | Total tRNA | Reduction | HPLC-MS | [12] |
| trm9Δ mutant | S. cerevisiae | tRNA-Glu-UUC | Absence | γ-toxin assay | [4] |
| ncs2Δ or ncs6Δ mutant | S. cerevisiae | tRNA-Glu-UUC | Absence of 2-thiolation | γ-toxin assay / HPLC | [3][4] |
| MERRF patient cells | Human | mt-tRNALys | Lack of τm5s2U | - | [6] |
Table 1: Summary of quantitative changes in mcm5s2U levels under various conditions.
Experimental Protocols
Several methods have been developed for the detection and quantification of this compound derivatives. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.
HPLC-Coupled Mass Spectrometry (HPLC-MS)
This is a highly sensitive and quantitative method for the analysis of modified nucleosides.
Methodology:
-
tRNA Isolation: Isolate total tRNA from cells or tissues of interest using standard RNA extraction protocols.
-
tRNA Hydrolysis: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS Analysis: Separate the resulting nucleosides by high-performance liquid chromatography (HPLC) and detect them by mass spectrometry (MS). Quantification is achieved by comparing the peak area of the modified nucleoside to that of an internal standard or by using an external calibration curve.[12]
γ-Toxin Cleavage Assay
This method provides a sensitive and specific means to detect the presence of mcm5s2U in specific tRNAs. It utilizes the γ-toxin from the yeast Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification.[1][4]
Methodology:
-
Total RNA Isolation: Extract total RNA from the cells of interest.
-
γ-Toxin Treatment: Incubate the total RNA with purified recombinant γ-toxin. The toxin will cleave the tRNA at the 3' side of the mcm5s2U modification in the anticodon loop.
-
Detection of Cleavage: The cleavage products can be detected by:
-
Northern Blotting: Separate the RNA by gel electrophoresis, transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. Cleavage is indicated by the appearance of a smaller tRNA fragment.[4][14]
-
Quantitative Real-Time PCR (qRT-PCR): Perform reverse transcription of the total RNA followed by real-time PCR using primers that amplify the full-length tRNA. A decrease in the amount of full-length tRNA in the γ-toxin-treated sample compared to an untreated control indicates the presence of mcm5s2U.[4]
-
Conclusion and Future Directions
This compound derivatives are indispensable for the accuracy and efficiency of protein synthesis in eukaryotes. The elucidation of their biosynthetic pathways and their roles in various diseases has opened up new avenues for research and therapeutic development. Future studies will likely focus on:
-
Drug Development: The enzymes involved in the mcm5s2U biosynthetic pathway represent potential targets for the development of novel therapeutics, particularly for diseases characterized by aberrant translation.
-
Diagnostics: The levels of mcm5s2U and its derivatives could serve as biomarkers for certain diseases, including mitochondrial disorders and some cancers.
-
Expanded Roles: Further investigation is needed to fully understand the regulatory roles of these modifications in response to different cellular stresses and in the context of complex biological processes such as organismal development and aging.
This guide provides a solid foundation for researchers and clinicians to delve into the fascinating world of tRNA modifications and their profound impact on cellular function.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease | Springer Nature Experiments [experiments.springernature.com]
The Structural Cornerstone: An In-depth Technical Guide to the Significance of 2-Thiolation in Uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) modifications are a critical component of post-transcriptional regulation, ensuring the fidelity and efficiency of protein synthesis. Among these, the 2-thiolation of uridine (s²U), particularly at the wobble position (U34) of transfer RNA (tRNA), stands out for its profound impact on the structural integrity and function of tRNA. This technical guide delves into the core structural significance of 2-thiolation, its influence on codon recognition and translational efficiency, and the biosynthetic pathways responsible for its formation. Furthermore, this document provides detailed experimental protocols for the analysis of 2-thiouridine (B16713) and presents key quantitative data to underscore its biological importance.
The Structural Significance of 2-Thiouridine
The introduction of a sulfur atom at the C2 position of the uridine ring instigates a cascade of structural and functional consequences for the tRNA molecule. This modification is predominantly found in tRNAs specific for lysine, glutamic acid, and glutamine.[1][2]
Conformational Rigidity and Anticodon Loop Stabilization
The 2-thio group significantly influences the sugar pucker conformation of the ribose ring. Specifically, 2-thiolation promotes a C3'-endo conformation, which is a key feature of the A-form helical structure of RNA.[2][3] This conformational rigidity is crucial for stabilizing the anticodon stem-loop structure.[2][4] By restricting the flexibility of the wobble base, 2-thiolation ensures a pre-organized anticodon loop that is primed for optimal interaction with the messenger RNA (mRNA) codon at the ribosome.[5] This stabilization is a key factor in preventing translational frameshifting.[6][7]
Enhanced Thermal Stability
The structural stabilization conferred by 2-thiolation translates to increased thermal stability of the tRNA molecule. This is particularly important for organisms living in high-temperature environments. The presence of 2-thiouridine in an RNA duplex has been shown to significantly increase its melting temperature (Tm), indicating a more stable structure.[8][9]
Impact on Translational Efficiency and Fidelity
The structural alterations induced by 2-thiolation have a direct and significant impact on the efficiency and accuracy of protein synthesis.
Enhanced Codon-Anticodon Binding and Recognition
The 2-thio group enhances the binding affinity of the tRNA for its cognate codons, particularly those ending in adenosine (B11128) (A).[6][7] While unmodified uridine can "wobble" and pair with both adenosine and guanosine (B1672433), 2-thiouridine shows a strong preference for A and restricts pairing with G.[4][7] This enhanced specificity is crucial for the accurate decoding of the genetic code.
Improved Aminoacylation Kinetics
The 2-thiolation of uridine at the wobble position can also influence the recognition of the tRNA by its cognate aminoacyl-tRNA synthetase (aaRS). The presence of the 2-thio moiety has been demonstrated to improve the binding affinity of tRNA to its synthetase, leading to more efficient aminoacylation.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the impact of 2-thiolation.
Table 1: Impact of 2-Thiolation on tRNA Binding Affinity
| tRNA Species | Interacting Partner | Fold Improvement in Binding Affinity with s²U | Reference |
| E. coli tRNA¹Gln | Glutaminyl-tRNA Synthetase (GlnRS) | 10-fold | [6] |
Table 2: Effect of 2-Thiolation on RNA Duplex Thermal Stability
| RNA Duplex | Modification | Melting Temperature (Tm) | ΔTm (°C) | Reference |
| Gs²UUUC/GAAAC | s²U | 30.7°C | +11.7 | [8] |
| GUUUC/GAAAC | U (unmodified) | 19.0°C | - | [8] |
| s²U:A containing duplex | s²U | 11.1°C higher than native | +11.1 | [5][9] |
| U:A containing duplex | U (unmodified) | - | - | [5][9] |
Table 3: Influence of 2-Thiolation on Translation Kinetics
| Process | Modifying Factor | Effect | Fold Increase | Reference |
| GTP hydrolysis by EF-Tu | s²U modification in Gln-tRNAGln | Increased rate | 5-fold | [6] |
Biosynthesis of 2-Thiouridine in Escherichia coli
The 2-thiolation of uridine in E. coli is a complex enzymatic process involving a dedicated sulfur relay system. The key enzymes involved are the cysteine desulfurase IscS, which provides the initial sulfur atom, and the tRNA-thiolating enzyme MnmA.[1][11]
Experimental Protocols
Isolation of Total tRNA
This protocol is adapted for the isolation of total tRNA from bacterial cells.
-
Cell Culture and Harvest: Culture E. coli cells in LB medium at 37°C to mid-log phase. Harvest the cells by centrifugation at 3,000 rpm for 15 minutes. Wash the cell pellet with a buffer of 50 mM Tris-HCl, pH 7.5, and 0.9% NaCl at 4°C.[12]
-
Cell Lysis and Phenol (B47542) Extraction: Resuspend the cell pellet in 1.5 volumes of 1.0 mM Tris-HCl, 10 mM MgCl₂, pH 7.2. Add 1.5 volumes of phenol saturated with the same buffer and mix for 1 hour at 4°C. Separate the phases by centrifugation.[12]
-
Nucleic Acid Precipitation: Collect the aqueous phase and precipitate the nucleic acids with ethanol.
-
tRNA Fractionation: Separate the total tRNA from high molecular weight nucleic acids (rRNA and DNA) by treatment with a high salt concentration followed by stepwise precipitation with isopropanol (B130326) at 22°C.[12]
-
Quantification and Storage: Resuspend the purified tRNA in nuclease-free water. Determine the concentration using a spectrophotometer. Store the tRNA at -80°C.
Quantitative Analysis of 2-Thiouridine by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of tRNA modifications.[1][11][13]
-
tRNA Purification: Isolate total tRNA as described in Protocol 5.1. For higher purity, further purify the tRNA using HPLC.[1][11]
-
Enzymatic Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase.[1][13]
-
LC-MS/MS Analysis:
-
Data Analysis: Identify and quantify individual ribonucleosides based on their mass-to-charge ratio (m/z) and retention times compared to known standards.
Detection of Thiolated tRNA by APM-Northern Blotting
This method allows for the specific detection of thiolated tRNAs.[14][15][16]
-
APM Gel Electrophoresis:
-
Northern Blotting:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a labeled oligonucleotide probe specific for the tRNA of interest.
-
Wash the membrane to remove unbound probe.
-
Detect the labeled probe to visualize the bands corresponding to the thiolated (retarded) and unthiolated tRNA.
-
Conclusion
The 2-thiolation of uridine is a fundamentally important post-transcriptional modification that plays a crucial role in maintaining the structural integrity of tRNA and ensuring the fidelity and efficiency of protein translation. Its impact on anticodon loop conformation, thermal stability, and codon recognition underscores its significance in cellular function. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the intricate roles of this modification in various biological contexts. A deeper understanding of the mechanisms and consequences of 2-thiolation holds promise for advancements in molecular biology and the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminoacylation of transfer RNAs with 2-thiouridine derivatives in the wobble position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 14. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
anticancer activity of purine nucleoside analogues like 5-methyl-2-thiouridine
An In-depth Technical Guide to the Anticancer Activity of Purine (B94841) Nucleoside Analogues
Introduction to Purine Nucleoside Analogues in Oncology
Purine nucleoside analogues are a class of chemotherapeutic agents that are structurally similar to endogenous purine nucleosides, such as adenosine (B11128) and guanosine.[1] These agents have been a cornerstone in the treatment of various malignancies, particularly hematological cancers, for several decades.[2][3] Their mechanism of action primarily involves interference with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells.[1][4] This guide provides a detailed overview of the core anticancer activities of several key purine nucleoside analogues, their quantitative efficacy, the experimental protocols used to assess their activity, and the signaling pathways they modulate.
While the initial query mentioned 5-methyl-2-thiouridine, it is important to clarify that this molecule is a modified pyrimidine (B1678525) nucleoside found in tRNA and is not a classical purine analogue used in cancer therapy. This guide will therefore focus on well-established purine nucleoside analogues with significant anticancer activity.
Mechanisms of Action of Key Anticancer Purine Nucleoside Analogues
The anticancer effect of purine nucleoside analogues stems from their ability to act as antimetabolites.[2] After cellular uptake, they are typically phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, leading to chain termination and apoptosis.[4][5]
Fludarabine
Fludarabine is a fluorinated analogue of the antiviral agent vidarabine. It is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which is then taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[6][7] The primary mechanisms of action of F-ara-ATP include:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), thereby halting DNA replication.[6][8]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition by F-ara-ATP depletes the pool of available deoxynucleotides for DNA synthesis.[8][9]
-
Incorporation into DNA and RNA: The incorporation of F-ara-ATP into DNA and RNA disrupts their structure and function, leading to the induction of apoptosis.[9][10]
Cladribine (B1669150)
Cladribine (2-chlorodeoxyadenosine) is another adenosine analogue that is relatively resistant to degradation by adenosine deaminase.[11] Its mechanism of action is dependent on intracellular phosphorylation by deoxycytidine kinase to its active triphosphate form, Cd-ATP.[12] Lymphocytes are particularly sensitive to cladribine due to their high levels of deoxycytidine kinase and low levels of 5'-nucleotidase (an enzyme that deactivates Cd-ATP).[12] The key cytotoxic effects of cladribine include:
-
DNA Strand Breaks: Cd-ATP is incorporated into DNA, leading to the accumulation of DNA strand breaks.[11]
-
Inhibition of DNA Synthesis and Repair: The presence of Cd-ATP in the DNA template inhibits further DNA synthesis and repair processes.[13]
-
Induction of Apoptosis: The accumulation of DNA damage triggers both caspase-dependent and independent apoptotic pathways.[12]
Clofarabine (B1669196)
Clofarabine was developed to combine the favorable properties of cladribine and fludarabine.[14][15] It is phosphorylated to its active 5'-triphosphate form, which exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate is a potent inhibitor of ribonucleotide reductase, with an IC50 of 65 nM.[16]
-
Inhibition of DNA Polymerases: It competes with deoxyadenosine (B7792050) triphosphate for incorporation into DNA by DNA polymerases, leading to the termination of DNA chain elongation.[17]
-
Mitochondrial Disruption: Clofarabine can directly disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[17][18]
Nelarabine (B1678015)
Nelarabine is a prodrug of arabinosylguanine (ara-G).[19] It is particularly effective against T-cell malignancies due to the preferential accumulation of its active triphosphate form, ara-GTP, in T-lymphoblasts.[19][20] The mechanism involves:
-
Metabolic Activation: Nelarabine is demethylated by adenosine deaminase to ara-G, which is then phosphorylated to ara-GTP.[19]
-
Inhibition of DNA Synthesis: ara-GTP competes with deoxyguanosine triphosphate for incorporation into DNA, inhibiting DNA synthesis and leading to cell death.[21]
Pentostatin (Deoxycoformycin)
Unlike the other analogues, pentostatin's primary mechanism is not direct incorporation into DNA. Instead, it is a potent inhibitor of the enzyme adenosine deaminase (ADA).[22][23]
-
ADA Inhibition: Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP).[24]
-
Inhibition of Ribonucleotide Reductase: The resulting high intracellular levels of dATP inhibit ribonucleotide reductase, blocking DNA synthesis.[22][25]
-
Induction of Apoptosis: The accumulation of dATP is toxic to lymphocytes and induces apoptosis.[24]
Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)
6-MP and 6-TG are analogues of the natural purines hypoxanthine (B114508) and guanine, respectively. They are converted to their active nucleotide forms intracellularly.
-
6-Mercaptopurine (6-MP): 6-MP is converted to thioinosine monophosphate (TIMP). TIMP inhibits several enzymes in the de novo purine synthesis pathway.[26][27] It can also be converted to thioguanine nucleotides, which are incorporated into DNA.[28]
-
6-Thioguanine (6-TG): 6-TG is converted to thioguanosine monophosphate (TGMP) and subsequently to the di- and tri-phosphate forms.[29] The primary mechanism of cytotoxicity for 6-TG is the incorporation of its nucleotides into DNA and RNA, which disrupts their function and triggers cell death.[30][31]
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity of several purine nucleoside analogues against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Clofarabine | |
| Cell Line | IC50 (µM) |
| K562 (Leukemia) | 0.003[16] |
| HEp-2 (Carcinoma) | 0.012[16] |
| CCRF-CEM (Leukemia) | 0.05[16] |
| Leukemia Cell Lines (Average) | 0.18 ± 0.01[32] |
| Ewing Sarcoma Cell Lines (Average) | 0.44 ± 0.44[32] |
| Pancreatic Cancer Cell Lines (BxPC-3) | ~2.5 (as single agent)[33] |
| Cladribine | |
| Cell Line | IC50 (µM) |
| Leukemia Cell Lines (Average) | 0.34 ± 0.03[32] |
| Ewing Sarcoma Cell Lines (Average) | 1.09 ± 1.85[32] |
Key Experimental Protocols for Anticancer Activity Assessment
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of purine nucleoside analogues on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the purine nucleoside analogue in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details a common method for quantifying apoptosis induced by purine nucleoside analogues.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the purine nucleoside analogue at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
General Mechanism of Action for DNA-Incorporating Purine Analogues
The following diagram illustrates the general pathway for purine nucleoside analogues like Fludarabine, Cladribine, Clofarabine, and Nelarabine.
Caption: General activation and cytotoxic pathway of purine analogues.
Mechanism of Action for Pentostatin
This diagram shows the distinct mechanism of Pentostatin, which targets the enzyme Adenosine Deaminase.
Caption: Mechanism of action of Pentostatin via ADA inhibition.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound in vitro.
Caption: A typical workflow for in vitro anticancer drug screening.
Conclusion
Purine nucleoside analogues remain a vital class of anticancer agents, demonstrating significant efficacy against a range of malignancies, especially those of hematological origin. Their mechanisms of action are multifaceted, primarily targeting the fundamental processes of DNA synthesis and repair. By understanding the specific pathways these drugs inhibit, researchers and drug development professionals can devise more effective combination therapies and develop next-generation analogues with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a foundational framework for the continued investigation and development of these potent anticancer compounds.
References
- 1. Facebook [cancer.gov]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Secure Verification [radar.ibiss.bg.ac.rs]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncology [pharmacology2000.com]
- 9. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 11. Cladribine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. The role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia/lymphoma: challenges, opportunities, and future directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Nelarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pentostatin - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 25. Pentostatin: Leukemia Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 26. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 27. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 28. bccancer.bc.ca [bccancer.bc.ca]
- 29. Tioguanine - Wikipedia [en.wikipedia.org]
- 30. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 32. researchgate.net [researchgate.net]
- 33. spandidos-publications.com [spandidos-publications.com]
The Impact of mnm5s2U Wobble Uridine Modification on Translational Efficiency and Fidelity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position of the anticodon, are critical for ensuring the speed and accuracy of protein synthesis. This technical guide provides an in-depth examination of the 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) modification, a complex modification found at position 34 of tRNAs corresponding to certain amino acids like glutamate, lysine, and glutamine in many bacteria. This document details the multifaceted role of mnm5s2U in modulating translational efficiency and maintaining fidelity, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the intricate biosynthetic pathways responsible for its synthesis. Understanding the nuances of this modification is paramount for research in bacterial physiology, antibiotic development, and the study of translation-related diseases.
Introduction
The fidelity of mRNA decoding during protein synthesis is a fundamental process that underpins cellular health. The accurate translation of the genetic code is largely dependent on the precise interaction between the mRNA codon and the tRNA anticodon. Chemical modifications of tRNA nucleosides, especially at the wobble position (position 34), play a crucial role in this process by fine-tuning codon recognition. The hypermodified nucleoside, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is a key player in this regulatory network in bacteria.
The presence of the mnm5s2U modification at the wobble uridine (B1682114) restricts the conformational flexibility of the anticodon loop, thereby influencing the efficiency and accuracy of translation.[1] Deficiencies in this modification have been linked to a range of phenotypic consequences, including defects in bacterial virulence and, in the case of analogous mitochondrial tRNA modifications, human diseases.[1] This guide will explore the current understanding of how mnm5s2U impacts translational efficiency and fidelity, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.
The Role of mnm5s2U in Translational Efficiency
The mnm5s2U modification significantly influences the rate at which codons are translated. It is thought to optimize the decoding of cognate codons while preventing the misreading of near-cognate codons. The two moieties of this modification, the 5-methylaminomethyl (mnm5) group and the 2-thio (s2) group, contribute differently to this regulation.
The mnm5 group appears to facilitate base-pairing with G-ending codons, while the s2 group enhances the recognition of A-ending codons.[2] This dual function allows for a more balanced translation rate of split codon boxes, where NNA and NNG codons specify the same amino acid.
Quantitative Data on Translational Efficiency
The following table summarizes in vivo data on the translation rates of glutamic acid codons (GAA and GAG) by tRNAGlu with different modifications at the wobble position in Escherichia coli.
| Wobble Modification | Codon | Translation Rate (codons/second) | Fold Change vs. mnm5s2U |
| mnm5s2U (Wild-type) | GAG | 7.7 | 1.0 |
| GAA | 18 | 1.0 | |
| s2U (lacks mnm5) | GAG | 1.9 | -4.1 |
| GAA | 47 | +2.6 | |
| mnm5U (lacks s2) | GAG | 6.2 | -1.2 |
| GAA | 4.5 | -4.0 | |
| Average Codon | N/A | 13 | N/A |
Data sourced from Urbonavičius et al., J Mol Biol, 1998.[2]
The Role of mnm5s2U in Translational Fidelity
Beyond efficiency, mnm5s2U is crucial for maintaining translational fidelity by preventing the misreading of near-cognate codons and reducing frameshift errors. The structural rigidity conferred by the modification is thought to be a key factor in this quality control mechanism. The 2-thio group, in particular, is believed to be a major contributor to restricting the mispairing with U- and C-ending codons.[3]
Biosynthesis of mnm5s2U
The biosynthetic pathway for mnm5s2U is complex and differs between bacterial species, notably between Gram-negative bacteria like E. coli and Gram-positive bacteria such as Bacillus subtilis.
Biosynthetic Pathway in Escherichia coli
In E. coli, the synthesis of mnm5s2U is a multi-step process involving several key enzymes. The pathway begins with the modification of uridine (U34) to 2-thiouridine (B16713) (s2U), which is then further modified at the C5 position. The MnmEG complex initiates the C5 modification, and the bifunctional enzyme MnmC catalyzes the final two steps.
Biosynthetic Pathway in Bacillus subtilis
Gram-positive bacteria like B. subtilis lack the MnmC enzyme and utilize an alternative pathway for the final steps of mnm5s2U synthesis. In this pathway, the enzymes MnmL (also known as YtqA) and MnmM are involved.[4]
Experimental Protocols
The study of mnm5s2U's impact on translation requires specialized techniques. Below are overviews of key experimental protocols.
Quantification of tRNA Modifications by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and quantitative analysis of tRNA modifications.
Objective: To identify and quantify the levels of mnm5s2U and its precursors in total tRNA extracts.
Methodology Overview:
-
tRNA Isolation: Isolate total tRNA from bacterial cell cultures (e.g., wild-type and mutant strains) using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
tRNA Purification: Purify the tRNA fraction from other RNA species using anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and identify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated nucleoside) and monitoring for a specific product ion (the protonated base).
-
-
Quantification: Quantify the amount of each modified nucleoside by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated with known amounts of synthetic modified nucleosides.
Measurement of Translational Efficiency by Ribosome Profiling
Ribosome profiling (Ribo-seq) is a high-throughput sequencing technique that provides a snapshot of ribosome positions on mRNA transcripts, allowing for the genome-wide assessment of translational efficiency.
Objective: To determine the effect of mnm5s2U deficiency on the translation of specific codons and genes.
Methodology Overview:
-
Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:
-
Lyse bacterial cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating RPFs.
-
-
Monosome Isolation: Isolate 80S monosomes (ribosomes with associated RPFs) by sucrose (B13894) density gradient centrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation for Deep Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Calculate the density of ribosomes on each gene.
-
Normalize the ribosome density by the corresponding mRNA abundance (determined by parallel RNA-seq) to calculate a translation efficiency (TE) score for each gene.
-
Analyze ribosome occupancy at specific codons to identify pausing or changes in elongation rates.
-
Conclusion and Future Directions
The mnm5s2U modification at the wobble position of tRNA is a critical determinant of both translational efficiency and fidelity in bacteria. The available data indicates that this complex modification fine-tunes codon recognition to optimize the speed of protein synthesis while minimizing errors. The distinct biosynthetic pathways in different bacterial species highlight the evolutionary importance of this modification.
Future research should focus on obtaining more comprehensive quantitative data on the impact of mnm5s2U on translational fidelity, including precise measurements of misincorporation, frameshifting, and read-through rates. Furthermore, elucidating the interplay between mnm5s2U and other tRNA modifications, as well as the broader cellular context, will provide a more complete picture of its regulatory role. For drug development professionals, a deeper understanding of the enzymes involved in the mnm5s2U biosynthetic pathway could reveal novel targets for the development of new antibacterial agents.
References
- 1. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modification of the wobble base of tRNAGlu modulates the translation rate of glutamic acid codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Massively Parallel Polyribosome Profiling Reveals Translation Defects of Human Disease-Relevant UTR Mutations [elifesciences.org]
The Architectural Impact of mnm5s2U Modification on the Anticodon Stem Loop: A Deep Dive into Conformational Dynamics and Functional Consequences
For Immediate Release
[City, State] – A comprehensive analysis of the post-transcriptional modification 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) reveals its critical role in dictating the conformational landscape of the transfer RNA (tRNA) anticodon stem loop (ASL). This in-depth guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy, molecular dynamics simulations, and biophysical characterization to provide researchers, scientists, and drug development professionals with a detailed understanding of how this single modification orchestrates precise codon recognition and ensures translational fidelity.
The mnm5s2U modification, found at the wobble position (U34) of tRNAs specific for lysine (B10760008) and glutamic acid, is a key player in the structural organization of the anticodon loop.[1][2][3] Nuclear magnetic resonance (NMR) studies have demonstrated that the presence of mnm5s2U, often in concert with other modifications like N6-threonylcarbamoyladenosine (t6A) at position 37, is instrumental in remodeling the ASL from a flexible, non-canonical conformation to a more rigid, canonical structure.[4][5] This structural transition is crucial for the efficient and accurate decoding of codons on messenger RNA (mRNA) during protein synthesis.
Quantitative Insights into Conformational Changes
The structural remodeling induced by mnm5s2U is not merely a qualitative shift but is characterized by quantifiable changes in the ASL architecture. While a comprehensive compilation of all quantitative data from various studies is challenging, the following table summarizes the key observed effects.
| Parameter | Unmodified ASL | mnm5s2U-modified ASL | Significance | Reference |
| Anticodon Loop Conformation | Predominantly disordered, non-canonical | Predominantly canonical, well-stacked | Promotes proper codon-anticodon interaction | [4][5] |
| Stacking of Anticodon Bases | Weak stacking of U35 and U36 | Improved stacking interactions | Stabilizes the anticodon for codon reading | [4][6] |
| Thermodynamic Stability | Lower melting temperature (Tm) | Increased melting temperature (Tm) | Enhances structural integrity of the tRNA | [1] |
| Aminoacylation Specificity | Decreased specificity for cognate aminoacyl-tRNA synthetase | Optimized recognition and specificity | Ensures correct amino acid is attached to the tRNA | [2] |
Experimental Methodologies: A Closer Look
Understanding the conformational impact of mnm5s2U has been made possible through a suite of sophisticated biophysical and structural biology techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a cornerstone in elucidating the structural dynamics of the ASL.
Protocol Outline:
-
Sample Preparation: Anticodon stem-loop RNA oligonucleotides (typically 17-nucleotides long) with and without the mnm5s2U modification are chemically synthesized using phosphoramidite (B1245037) chemistry.[7][8]
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:
-
1D Imino Proton Spectra: To observe the formation of base pairs in the stem region.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is crucial for defining the three-dimensional structure.
-
2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each nucleotide.
-
31P NMR: To probe the conformation of the phosphate (B84403) backbone.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a family of structures consistent with the experimental data.
Mass Spectrometry (MS) for Modification Analysis
Mass spectrometry is a powerful tool for identifying and quantifying tRNA modifications.
Protocol Outline:
-
tRNA Isolation: Total tRNA is extracted from cells and purified.
-
Enzymatic Digestion: The purified tRNA is digested into individual nucleosides using enzymes like nuclease P1 and phosphodiesterase I.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify the specific modification.[9][10]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ASL, complementing the static pictures obtained from experimental methods.
Protocol Outline:
-
System Setup: A starting structure of the ASL (either from NMR/crystallography or built computationally) is placed in a simulation box filled with water and ions to mimic physiological conditions.
-
Force Field Application: An appropriate force field (e.g., AMBER, CHARMM) that describes the potential energy of the system is applied.
-
Simulation Run: The system is subjected to energy minimization, followed by a period of equilibration. A production run is then performed for a duration sufficient to sample the conformational space of the ASL (typically nanoseconds to microseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to study various structural parameters such as root-mean-square deviation (RMSD), base pairing, stacking interactions, and backbone dihedral angles.[11][12]
Visualizing the Impact: Logical Relationships and Workflows
The interplay of factors leading to the functional conformation of the mnm5s2U-modified ASL can be visualized through logical diagrams.
Caption: Logical flow from mnm5s2U modification to functional consequence.
Caption: General experimental workflow for studying ASL conformational changes.
The Broader Implications for Translational Fidelity and Drug Development
The structural rigidity conferred by mnm5s2U is not an isolated phenomenon but is a critical component of the intricate machinery that ensures translational fidelity. By pre-organizing the anticodon into a conformation that is optimal for codon binding, mnm5s2U minimizes the energetic cost of codon recognition and reduces the likelihood of misreading.[6] This modification, therefore, plays a direct role in preventing frameshifting and missense errors during protein synthesis.
From a drug development perspective, the enzymes responsible for tRNA modifications, including those in the mnm5s2U biosynthetic pathway, represent potential targets.[13][14][15][16] Inhibition of these enzymes could lead to defects in tRNA structure and function, thereby disrupting protein synthesis in pathogenic organisms. A thorough understanding of the structural consequences of these modifications is paramount for the rational design of such inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of modified nucleotides on Escherichia coli tRNAGlu structure and on its aminoacylation by glutamyl-tRNA synthetase. Predominant and distinct roles of the mnm5 and s2 modifications of U34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, mnm5s2U, t6A, and ms2t6A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biophysical characterization of tRNA(Lys,3) anticodon stem-loop RNAs containing the mcm(5)s(2)U nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular Dynamics Simulations of RNA Stem-Loop Folding Using an Atomistic Force Field and a Generalized Born Implicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Molecular Dynamics Simulations of RNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of mcm5s2U in tRNA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), located at the wobble position (U34) of tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), is crucial for proper codon recognition and overall protein homeostasis.[1][2][3][4][5] Dysregulation of mcm5s2U levels has been implicated in various cellular stress responses and human diseases, including neurological disorders, making it a potential biomarker and therapeutic target.[2]
This application note provides a detailed protocol for the sensitive and quantitative analysis of mcm5s2U in total tRNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described workflow is intended to guide researchers in accurately measuring the levels of this critical modification, facilitating studies on its biological function and its role in disease.
Biological Significance of mcm5s2U
The mcm5s2U modification is essential for the efficient and accurate translation of mRNA codons ending in A and G in specific split codon boxes.[1][4][5] Its presence in the anticodon loop, particularly in tRNALysUUU, enhances the stability of the codon-anticodon interaction.[1][3] The biosynthesis of mcm5s2U is a multi-step enzymatic process involving several key protein complexes, such as the Elongator complex (Elp1-Elp6) and the Trm9/Trm112 methyltransferase complex.[2][3][6] Deficiencies in these enzymes lead to a lack of mcm5s2U, resulting in significant translational defects and severe growth phenotypes in model organisms like Saccharomyces cerevisiae.[3][4] Furthermore, studies have linked defects in mcm5s2U formation to neurological conditions, highlighting its importance in organismal development and health.[2]
Experimental Workflow & Protocols
The quantitative analysis of mcm5s2U from biological samples involves a multi-step process, including the isolation of total tRNA, enzymatic hydrolysis of tRNA into its constituent nucleosides, and subsequent analysis by LC-MS/MS. A generalized workflow is depicted below.
Protocol 1: Total tRNA Isolation
This protocol is a general guideline and may need optimization based on the cell or tissue type.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIzol or a buffer containing guanidinium (B1211019) thiocyanate).
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases. The RNA will remain in the upper aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Solubilization: Wash the RNA pellet with 75% ethanol, air-dry, and dissolve in RNase-free water.
-
tRNA Enrichment (Optional but Recommended): For higher purity, tRNA can be further purified from total RNA using methods like HPLC or specialized commercial kits that isolate small RNA species.[7][8][9]
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
This protocol ensures the complete breakdown of tRNA into individual nucleosides for LC-MS/MS analysis.[8][9]
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
1-5 µg of purified tRNA
-
Nuclease P1 (2-5 units)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3) to a final concentration of 10 mM.
-
Incubate at 37°C for 2-4 hours.
-
-
Dephosphorylation:
-
Add bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP) (1-2 units).
-
Add the corresponding phosphatase buffer.
-
Incubate at 37°C for an additional 1-2 hours.
-
-
Sample Cleanup: After digestion, the sample should be filtered through a 0.22 µm or a 10 kDa molecular weight cutoff filter to remove enzymes before injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are general parameters for the chromatographic separation and mass spectrometric detection of mcm5s2U. These will need to be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL of the digested sample.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific parent and product ion masses for mcm5s2U and a suitable internal standard need to be determined. For mcm5s2U (protonated form [M+H]+), the transition would be from the mass of the intact nucleoside to the mass of its ribose or base fragment.
-
Instrumentation: A triple quadrupole (QQQ) mass spectrometer is ideal for this type of quantitative analysis.[9]
-
Quantitative Data Presentation
The quantification of mcm5s2U is typically reported as a relative abundance compared to one of the canonical nucleosides (e.g., Adenosine, Guanosine) or an internal standard. This normalization accounts for variations in sample loading and ionization efficiency. Below is an example table illustrating how quantitative data can be presented.
| Sample Condition | mcm5s2U Level (Normalized Abundance) | Standard Deviation | Fold Change vs. Control |
| Wild-Type (Control) | 1.00 | 0.12 | 1.0 |
| elp3Δ Mutant | 0.05 | 0.01 | 0.05 |
| Oxidative Stress | 0.65 | 0.08 | 0.65 |
| Drug Treatment X | 1.52 | 0.21 | 1.52 |
This table is a hypothetical representation of data that could be obtained from an LC-MS/MS experiment. Studies have shown that under oxidative stress, the levels of mcm5s2U can be reduced.[7] In yeast mutants lacking key biosynthetic enzymes like elp3 or trm9, mcm5s2U is nearly absent.[6]
Biosynthesis of mcm5s2U
The formation of mcm5s2U is a complex enzymatic pathway. The diagram below outlines the key steps and enzymes involved in the synthesis of the mcm5 and s2 moieties at the U34 position.
Applications in Drug Development
The crucial role of mcm5s2U in maintaining translational fidelity makes its biosynthetic pathway a potential target for novel therapeutic interventions. For instance, in certain cancers or microbial infections where specific tRNA modifications are essential for proliferation, inhibitors of the enzymes involved in mcm5s2U synthesis could be explored as a therapeutic strategy. The LC-MS/MS method described here provides a robust platform for:
-
Target Validation: Assessing the impact of genetic or pharmacological inhibition of biosynthetic enzymes on mcm5s2U levels.
-
Compound Screening: High-throughput screening of small molecules that modulate mcm5s2U levels.
-
Biomarker Discovery: Investigating the correlation between mcm5s2U levels and disease states or drug responses.
Conclusion
The quantitative analysis of mcm5s2U in tRNA by LC-MS/MS is a powerful tool for researchers in both basic science and drug development. The protocols and information provided in this application note offer a comprehensive guide to implementing this technique, enabling a deeper understanding of the role of this critical tRNA modification in health and disease. The high sensitivity and specificity of LC-MS/MS make it the gold standard for the accurate quantification of mcm5s2U and other tRNA modifications.[7][8][9]
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [kobra.uni-kassel.de]
- 4. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 5-Methyl-2-Thiouridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-2-thiouridine (m5s2U) and its derivatives are modified nucleosides found in transfer RNA (tRNA), particularly at the wobble position of the anticodon. These modifications are crucial for the accuracy and efficiency of protein translation.[1][2] For instance, derivatives such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) help to stabilize codon-anticodon pairing, preventing frameshift errors during protein synthesis.[1][2] The presence and quantity of these modifications can be indicative of cellular stress or disease states, making their analysis a critical aspect of nucleic acid research and drug development.[3] This document provides a detailed protocol for the analysis of this compound derivatives using High-Performance Liquid Chromatography (HPLC), including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation: Isolation and Digestion of tRNA
A critical initial step for the analysis of this compound derivatives from biological samples is the isolation of total tRNA, followed by its enzymatic digestion into individual nucleosides.
Materials:
-
Phenol (pH 4.5)
-
Chloroform
-
Isopropanol
-
Ethanol (B145695) (70%)
-
DE52 cellulose
-
DE52 binding buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
tRNA elution buffer (e.g., 1 M NaCl in 0.1 M Tris-HCl, pH 7.4)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
Protocol:
-
Cell Lysis and Phenol Extraction:
-
tRNA Purification:
-
Enzymatic Digestion to Nucleosides:
-
To 20-50 µg of purified tRNA, add Nuclease P1 (to digest the RNA into 5'-mononucleotides) and incubate at 37°C for 2-16 hours.[4][6]
-
Subsequently, add Bacterial Alkaline Phosphatase (to remove the 5'-phosphate) and incubate at 37°C for 2 hours.[4]
-
The resulting mixture of nucleosides is then ready for HPLC analysis.
-
HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is the most common method for the separation and quantification of nucleosides.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
Commonly used columns for nucleoside analysis are C18 or C30 reverse-phase columns.[6] A C30 column is often preferred for its enhanced ability to separate structurally similar nucleoside isomers.[6]
Mobile Phase and Gradient Conditions: A gradient elution is typically employed to achieve optimal separation of the various nucleosides in a complex mixture.
-
Mobile Phase A: An aqueous buffer, commonly 10 mM ammonium (B1175870) acetate (B1210297) or ammonium phosphate, with a slightly acidic pH (e.g., pH 4.5-5.3).[5][6]
-
Mobile Phase B: An organic modifier, typically methanol (B129727) or acetonitrile.[6]
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 97 | 3 |
| 30 | 97 | 3 |
| 31 | 0 | 100 |
| 35 | 0 | 100 |
| 35.1 | 97 | 3 |
| 45 | 97 | 3 |
This is an example gradient and may require optimization based on the specific column and derivatives being analyzed.[6]
Detection:
-
Detection is typically performed using a UV detector at a wavelength of 260 nm, where nucleosides exhibit strong absorbance.[7] For enhanced specificity and identification, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak.
Data Presentation
The retention times of various this compound derivatives will vary depending on the specific HPLC conditions. The following table provides a summary of representative data found in the literature.
| Nucleoside Derivative | Abbreviation | Typical HPLC Column | Example Mobile Phase System | Approximate Retention Time (min) | Reference |
| 5-methoxycarbonylmethyl-2-thiouridine | mcm5s2U | C30 | Ammonium Phosphate/Acetonitrile | Varies | [5] |
| 5-methylaminomethyl-2-thiouridine | mnm5s2U | C30 | Ammonium Acetate/Methanol | Varies | [6] |
| 5-carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | C30 | Ammonium Acetate/Methanol | Varies | [6] |
| 5-taurinomethyl-2-thiouridine | τm5s2U | C18 | Not specified | Varies | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound derivatives.
Caption: Experimental workflow for HPLC analysis.
Metabolic Pathway of this compound Derivatives
The biosynthesis of this compound derivatives in tRNA is a complex, multi-step enzymatic process. The following diagram provides a simplified overview of the pathway leading to the formation of mnm5s2U in bacteria.[2][6]
Caption: Biosynthesis of mnm5s2U in bacteria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of 5-methyl-2-thiouridine using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-2-thiouridine (m5S2U) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position (position 34) of the anticodon loop in some thermophilic bacteria.[1] Derivatives of m5S2U are also crucial in eukaryotes for ensuring translational fidelity.[1][2] These modifications play a critical role in the accurate decoding of mRNA codons during protein synthesis by restricting the conformational flexibility of the anticodon.[2] The absence or alteration of these modifications can lead to mistranslation and has been associated with human diseases, such as mitochondrial disorders.[3] Accurate quantification of m5S2U is therefore essential for understanding its biological roles and for the development of novel therapeutics targeting RNA modification pathways.
This document provides detailed application notes and protocols for the quantification of m5S2U in biological samples using a highly specific and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.
Principle of the Method
The quantification of this compound is achieved through the isotope dilution method. A known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-m5S2U) is spiked into the biological sample.[4][5] The tRNA is then extracted and enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture of nucleosides, containing both the endogenous (light) m5S2U and the spiked-in (heavy) labeled m5S2U, is separated by liquid chromatography and detected by tandem mass spectrometry. By comparing the signal intensities of the endogenous m5S2U to its stable isotope-labeled counterpart, a precise and absolute quantification can be achieved, correcting for any sample loss during preparation and analysis.[6]
Data Presentation
Table 1: Quantitative Analysis of this compound in Various Samples (Example Data)
| Sample ID | Sample Type | m5S2U Concentration (ng/mg tRNA) | Standard Deviation |
| Control 1 | Healthy Human Cell Line | 1.25 | 0.11 |
| Control 2 | Healthy Human Cell Line | 1.32 | 0.09 |
| Treated 1 | Drug-Treated Cell Line | 0.85 | 0.07 |
| Treated 2 | Drug-Treated Cell Line | 0.91 | 0.08 |
| Patient A | Mitochondrial Disease Tissue | 0.45 | 0.05 |
| Patient B | Mitochondrial Disease Tissue | 0.52 | 0.06 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound (m5S2U).
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of τm5s2U-Modified Oligoribonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-taurinomethyl-2-thiouridine (τm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position of the anticodon in specific transfer RNAs (tRNAs), particularly in human mitochondria.[1][2][3] This modification is crucial for the accurate and efficient translation of genetic information. Deficiencies in τm5s2U modification have been linked to severe mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[2][3] The chemical synthesis of τm5s2U-modified oligoribonucleotides is a critical tool for researchers studying the roles of this modification in tRNA structure, function, and its impact on human health. These synthetic oligonucleotides are invaluable for biophysical studies, as diagnostic tools, and in the development of potential therapeutic agents.
This document provides detailed application notes and protocols for the solid-phase synthesis of τm5s2U-modified oligoribonucleotides using phosphoramidite (B1245037) chemistry.
Application Notes
The solid-phase synthesis of τm5s2U-modified oligoribonucleotides presents unique challenges due to the complex nature of the taurine (B1682933) moiety and the lability of the 2-thiouridine (B16713) group. A successful synthesis strategy relies on the appropriate selection of protecting groups that are compatible with standard phosphoramidite chemistry and can be removed without degrading the final product.
A key development in this field is the use of the 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl (neoO-dPS) group to protect the sulfonic acid residue of the taurine side chain.[1] This protecting group is stable during the synthesis cycles and can be removed under mild, neutral conditions using fluoride (B91410) ions. The exocyclic amine of the taurine moiety is typically protected with a base-labile trifluoroacetyl group.[1][2]
The 2-thiocarbonyl group of τm5s2U is susceptible to oxidation and desulfurization under harsh basic conditions.[1][2] Therefore, the deprotection steps must be carefully controlled to preserve the integrity of this critical functional group.
Experimental Protocols
The following protocols describe the general steps for the solid-phase synthesis of τm5s2U-modified oligoribonucleotides. These are based on established phosphoramidite chemistry, adapted for the specific requirements of the τm5s2U modification.
Protocol 1: Synthesis of τm5s2U Phosphoramidite Monomer
The synthesis of the τm5s2U phosphoramidite building block is a prerequisite for its incorporation into an oligonucleotide chain. This multi-step chemical synthesis is typically performed by specialized laboratories. The key steps involve the synthesis of the modified nucleoside, followed by the introduction of protecting groups and finally phosphitylation to yield the phosphoramidite.
Protocol 2: Solid-Phase Oligoribonucleotide Synthesis
This protocol outlines the automated solid-phase synthesis of an RNA sequence containing a τm5s2U modification.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard phosphoramidites for A, C, G, and U with appropriate protecting groups
-
Synthesized τm5s2U phosphoramidite
-
Activator solution (e.g., 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole)[1]
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Instrument Setup: Prepare the DNA/RNA synthesizer with all necessary reagents and phosphoramidites, including the τm5s2U phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
Protocol 3: Cleavage and Deprotection
Materials:
-
Concentrated aqueous ammonia (B1221849)/ethanol solution
-
Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent
-
Desalting columns or HPLC purification system
Procedure:
-
Cleavage from Solid Support and Base Deprotection: Treat the CPG support with a solution of concentrated aqueous ammonia in ethanol. This cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the trifluoroacetyl group from the taurine moiety.[1]
-
neoO-dPS Group Removal: After evaporation of the ammonia/ethanol solution, treat the residue with TEA·3HF to remove the neoO-dPS protecting group from the sulfonic acid.
-
Desalting and Purification: Purify the crude deprotected oligoribonucleotide using desalting columns or reverse-phase HPLC to obtain the final product.
Data Presentation
The efficiency of the synthesis can be monitored by trityl cation release during the deblocking steps. The final product should be characterized by mass spectrometry to confirm its identity and purity.
Table 1: Representative Synthesis Data for a τm5s2U-Modified 17-mer Oligoribonucleotide
| Parameter | Value |
| Synthesis Scale | 1 µmol |
| Average Coupling Efficiency | >98% |
| Overall Yield (crude) | 40-50% |
| Purity by HPLC (final) | >95% |
| Expected Mass (Da) | Calculated |
| Observed Mass (Da) | Measured |
Note: The values in this table are representative and may vary depending on the specific sequence, synthesis conditions, and purification methods.
Visualizations
Diagram 1: Solid-Phase Synthesis Workflow for τm5s2U-Modified Oligoribonucleotides
Caption: Workflow for solid-phase synthesis of τm5s2U-modified RNA.
Diagram 2: Logical Relationship of Protecting Groups
Caption: Protecting group strategy for τm5s2U phosphoramidite synthesis.
References
Application Notes and Protocols for In Vitro Mnm5s2U Methyltransferase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in vitro assays to measure the activity of Mnm5s2U methyltransferases, such as MnmC and MnmM. The protocols are designed for researchers in academia and industry who are involved in the study of tRNA modification, enzyme kinetics, and the discovery of novel antimicrobial or therapeutic agents.
Application Note 1: Overview of Mnm5s2U Methyltransferase Activity and Assay Principles
The modification of transfer RNA (tRNA) is a crucial process across all domains of life, ensuring the fidelity and efficiency of protein translation. One such modification is the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) at the wobble position (U34) of specific tRNAs. This modification is critical for the accurate decoding of certain codons. The final step in the biosynthesis of mnm5s2U is the methylation of its precursor, 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
In Gram-negative bacteria like Escherichia coli, this activity is carried out by the bifunctional enzyme MnmC, which possesses both a demethylase and a methyltransferase domain.[1][2][3] In Gram-positive bacteria, such as Bacillus subtilis, and in plants, this function is performed by the MnmM enzyme.[1][3][4]
The in vitro assay for Mnm5s2U methyltransferase activity is designed to quantify the enzymatic transfer of a methyl group from the donor SAM to the substrate nm5s2U-containing tRNA. The activity of the enzyme can be monitored by measuring the formation of the product, mnm5s2U-containing tRNA, or the co-product, S-adenosyl-L-homocysteine (SAH). This assay is a valuable tool for:
-
Characterizing the kinetic properties of Mnm5s2U methyltransferases.
-
Screening for and characterizing potential inhibitors of these enzymes, which could serve as novel antimicrobial agents.
-
Investigating the substrate specificity of the enzymes.
-
Elucidating the regulatory mechanisms governing tRNA modification.
Several detection methods can be employed for this assay, including High-Performance Liquid Chromatography (HPLC), radiolabel-based assays, and bioluminescence-based assays.
Signaling Pathway and Biosynthesis of mnm5s2U
The biosynthesis of mnm5s2U is a multi-step process. In E. coli, the MnmE and MnmG enzymes first modify the U34 of tRNA to produce intermediate modifications. The bifunctional MnmC enzyme then catalyzes the final two steps.[2][3] The C-terminal oxidoreductase domain of MnmC converts carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) to nm5s2U. Subsequently, the N-terminal methyltransferase domain of MnmC transfers a methyl group from SAM to nm5s2U to form the final mnm5s2U modification.[3][5] In organisms lacking MnmC, the MnmM enzyme performs this final methylation step.[1][3][4]
Experimental Protocols
Protocol 1: Purification of Recombinant Mnm5s2U Methyltransferase (MnmC/MnmM)
Objective: To obtain highly pure and active MnmC or MnmM for use in in vitro assays. This protocol describes the purification of a His-tagged recombinant protein.
Materials:
-
E. coli BL21(DE3) cells transformed with an expression vector containing the gene for His-tagged MnmC or MnmM.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol, 1 mg/mL lysozyme (B549824), and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol.
-
Ni-NTA agarose (B213101) resin.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Inoculate a starter culture of the transformed E. coli cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and protease inhibitors).
-
Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-resin slurry onto a chromatography column and allow the unbound proteins to flow through.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the fractions containing the pure protein and dialyze against Dialysis Buffer to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified enzyme and store it at -80°C.
Protocol 2: Preparation of nm5s2U-containing tRNA Substrate
Objective: To isolate bulk tRNA enriched in the nm5s2U modification to be used as a substrate in the methyltransferase assay.
Materials:
-
B. subtilis ΔytqB (ΔmnmM) or E. coli ΔmnmC mutant strain.
-
Appropriate growth medium for the selected strain.
-
TRIzol reagent or other RNA extraction kit.
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
Sodium acetate (B1210297) (3 M, pH 5.2).
-
Nuclease-free water.
Procedure:
-
Grow the mutant bacterial strain to the late-logarithmic phase in the appropriate medium.
-
Harvest the cells by centrifugation.
-
Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's protocol or a similar RNA extraction method.
-
To isolate tRNA from the total RNA, perform a high-salt precipitation. Add an equal volume of isopropanol (B130326) to the aqueous phase, mix, and incubate at room temperature for 10 minutes. Centrifuge to pellet the RNA.
-
Resuspend the RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate larger RNA species (rRNA, mRNA), leaving the tRNA in the supernatant.
-
Precipitate the tRNA from the supernatant by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the tRNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the purified tRNA in nuclease-free water.
-
Assess the purity and concentration of the tRNA by measuring the A260/A280 ratio and the absorbance at 260 nm.
-
The presence of nm5s2U can be confirmed by HPLC analysis after enzymatic digestion of the tRNA to nucleosides.
Protocol 3: HPLC-Based In Vitro Mnm5s2U Methyltransferase Assay
Objective: To quantify the enzymatic conversion of nm5s2U to mnm5s2U by separating and quantifying the nucleosides by HPLC.
Materials:
-
Purified MnmC or MnmM enzyme.
-
nm5s2U-containing tRNA substrate.
-
S-adenosyl-L-methionine (SAM).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NH4Cl, 10 mM MgCl2, 5 mM DTT.
-
Nuclease P1.
-
Bacterial alkaline phosphatase (BAP).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phases for HPLC (e.g., a gradient of ammonium (B1175870) acetate and acetonitrile).
-
Nucleoside standards for nm5s2U and mnm5s2U (if available).
Procedure:
-
Set up the methylation reaction in a total volume of 50 µL:
-
1-5 µM nm5s2U-containing tRNA
-
100-500 µM SAM
-
0.1-1 µM purified MnmC or MnmM
-
1x Reaction Buffer
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by phenol:chloroform extraction to remove the enzyme, followed by ethanol precipitation of the tRNA.
-
Resuspend the tRNA pellet in nuclease-free water.
-
Digest the tRNA to nucleosides by incubating with Nuclease P1 and BAP according to the enzyme manufacturer's instructions.
-
Analyze the nucleoside mixture by reverse-phase HPLC.
-
Monitor the elution profile at 254 nm and 314 nm (2-thiouridine derivatives have a characteristic absorbance at 314 nm).
-
Identify the peaks corresponding to nm5s2U and mnm5s2U based on their retention times (compared to standards or previous characterizations).
-
Quantify the amount of product (mnm5s2U) formed by integrating the peak area.
Protocol 4: Radiolabel-Based In Vitro Mnm5s2U Methyltransferase Assay
Objective: To measure methyltransferase activity by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM into the tRNA substrate.
Materials:
-
Purified MnmC or MnmM enzyme.
-
nm5s2U-containing tRNA substrate.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NH4Cl, 10 mM MgCl2, 5 mM DTT.
-
Trichloroacetic acid (TCA) (10% and 5%).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Set up the methylation reaction in a total volume of 50 µL:
-
1-5 µM nm5s2U-containing tRNA
-
1-10 µM [3H]-SAM (specific activity will determine the final concentration)
-
0.1-1 µM purified MnmC or MnmM
-
1x Reaction Buffer
-
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the initial reaction velocity.
-
Stop the reaction by spotting the reaction mixture onto a glass fiber filter.
-
Wash the filters three times with ice-cold 10% TCA to precipitate the tRNA and remove unincorporated [3H]-SAM.
-
Wash the filters once with 5% TCA and then with 95% ethanol.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [3H]-SAM.
Application Note 2: Kinetic Analysis and Inhibitor Screening
The in vitro Mnm5s2U methyltransferase assay can be adapted for detailed kinetic analysis and for high-throughput screening of potential inhibitors.
Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of one substrate (either tRNA or SAM) while keeping the other substrate at a saturating concentration. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Inhibitor Screening: For inhibitor screening, the assay is performed in the presence of a library of small molecules. A primary screen can be conducted at a single concentration of the test compounds to identify initial hits that significantly reduce enzyme activity. Hits can then be further characterized by determining their IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%).
Mechanism of Inhibition Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic assays are performed with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk or other diagnostic plots. Since MnmC and MnmM are SAM-dependent methyltransferases, it is common to find SAM-competitive inhibitors.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
| Table 1: Kinetic Parameters of Mnm5s2U Methyltransferases | ||
| Enzyme | Substrate | Km |
| MnmC | nm5s2U-tRNA | Value µM |
| MnmC | SAM | Value µM |
| MnmM | nm5s2U-tRNA | Value µM |
| MnmM | SAM | Value µM |
| Table 2: Inhibition of Mnm5s2U Methyltransferase Activity | |
| Inhibitor | IC50 (µM) |
| Compound A | Value |
| Compound B | Value |
| SAH (S-adenosyl-L-homocysteine) | Value |
Visualizations
Experimental Workflow for HPLC-Based Assay
Logical Relationship for Inhibitor Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. 3’-32P Labeling tRNA with Nucleotidyltransferase for Assaying Aminoacylation and Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methyltransferases: mechanistic models derived from kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Notes and Protocols for Northern Blot Analysis of MCM5 and mcm5s2U Status
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct applications of Northern blot analysis related to the Minichromosome Maintenance Complex Component 5 (MCM5) and the 2-thiouridine (B16713) (s2U) modification. Part 1 focuses on a specialized assay to monitor the post-transcriptional modification of a specific tRNA, known as mcm5s2U. Part 2 describes a method to analyze the expression of newly synthesized MCM5 mRNA using metabolic labeling.
Part 1: Monitoring the mcm5s2U Modification Status of tRNA by γ-Toxin-Coupled Northern Blot Analysis
Application Note
The post-transcriptional modification of transfer RNA (tRNA) at the wobble position is a critical process for ensuring accurate and efficient protein translation.[1][2][3] In eukaryotes, the wobble uridine (B1682114) of specific tRNAs, such as those for Glutamic Acid (Glu), Glutamine (Gln), and Lysine (Lys), is converted to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[1][2][3] This modification is crucial for proper codon recognition and preventing translational errors.[2] Deficiencies in the mcm5s2U modification pathway have been linked to various cellular stress responses and diseases.
Monitoring the status of mcm5s2U modification is technically challenging with standard methods. However, a highly specific assay utilizing the γ-toxin endonuclease from the yeast Kluyveromyces lactis provides a robust solution.[1][3] This toxin specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the 3' side of the modified base.[3] By treating total RNA with γ-toxin and then performing a Northern blot, the ratio of cleaved to full-length tRNA can be determined, providing a quantitative measure of the mcm5s2U modification status.[1][3][4] This technique is invaluable for studying the enzymes involved in the tRNA modification pathway, the effects of oxidative stress on tRNA integrity, and the impact of modification status on translational fidelity.[4]
Experimental Workflow: γ-Toxin Assay for mcm5s2U Status
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based RNA Modification Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function.[1] These chemical alterations, numbering over 170, influence RNA stability, localization, and translation, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.[1][2] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the discovery, identification, and quantification of these modifications, offering high sensitivity and specificity.[3][4] This document provides detailed application notes and protocols for the analysis of RNA modifications using liquid chromatography-mass spectrometry (LC-MS), tailored for researchers and professionals in drug discovery and development.
Applications in Drug Development
The study of RNA modifications, often termed "epitranscriptomics," is a rapidly growing field with significant implications for the pharmaceutical industry.
-
Target Identification and Validation: RNA modifying enzymes, the "writers," "erasers," and "readers" of the epitranscriptomic code, represent a novel class of therapeutic targets.[1] Profiling RNA modification changes in disease models can help identify key enzymatic players and validate their role in pathogenesis.
-
Biomarker Discovery: The levels of specific RNA modifications can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.[5] LC-MS-based profiling of patient samples can uncover these molecular signatures.
-
Mechanism of Action Studies: For drugs targeting RNA-modifying enzymes, mass spectrometry is essential to confirm target engagement and elucidate the downstream effects on the epitranscriptome.
-
RNA Therapeutics: The development of mRNA-based vaccines and therapeutics has highlighted the importance of incorporating modified nucleosides to enhance stability and reduce immunogenicity.[6] MS is a critical quality control tool for characterizing the modification status of these therapeutic RNA molecules.
Principle of the Method
The most common approach for global RNA modification profiling by mass spectrometry involves the enzymatic digestion of RNA into its constituent ribonucleosides, followed by their separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure high accuracy and precision.[8][9]
Experimental Workflow
The overall workflow for RNA modification profiling by LC-MS/MS can be summarized in the following key steps:
-
RNA Isolation and Purification: High-quality RNA is extracted from cells, tissues, or biofluids. The specific type of RNA (e.g., total RNA, mRNA, tRNA) can be enriched based on the research question.
-
RNA Digestion: The purified RNA is enzymatically hydrolyzed into single nucleosides.
-
LC-MS/MS Analysis: The nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification.
-
Data Analysis: The acquired data is processed to identify and quantify the modified nucleosides relative to their unmodified counterparts.
Below is a visual representation of the general experimental workflow.
References
- 1. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlidaBio Introduces the EpiPlex™ Duo-Mod™ Service for Concurrent m6A and Inosine Mapping with Integrated RNA Expression Profiling - BioSpace [biospace.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]
- 9. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of tRNA for Nucleoside Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transfer RNA (tRNA) molecules are central to protein synthesis and are the most heavily modified RNA species. These post-transcriptional modifications are critical for tRNA stability, folding, and the fidelity of translation. The landscape of tRNA modifications, often referred to as the "epitranscriptome," is dynamic and can change in response to cellular stress, disease states, and developmental stages. Accurate analysis of these modifications is crucial for understanding their biological roles and for the development of novel therapeutics.
This document provides detailed protocols for the enzymatic hydrolysis of tRNA to its constituent nucleosides, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Experimental Protocols
A. Protocol 1: Two-Step Enzymatic Hydrolysis of tRNA
This protocol utilizes a sequential digestion with Nuclease P1 and Bacterial Alkaline Phosphatase for the complete hydrolysis of tRNA into nucleosides.
Materials:
-
Purified total tRNA
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM Ammonium Acetate, pH 5.3
-
1 M Tris-HCl, pH 8.0
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Nuclease P1 Digestion:
-
In a sterile microcentrifuge tube, combine the following:
-
5-10 µg of purified tRNA
-
2 µL of 200 mM Ammonium Acetate, pH 5.3
-
1 µL of Nuclease P1 (1-2 U/µL)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
Incubate at 37°C for 2 hours.
-
-
Dephosphorylation with Bacterial Alkaline Phosphatase:
-
To the Nuclease P1 digest, add:
-
2 µL of 1 M Tris-HCl, pH 8.0
-
1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture contains the fully digested tRNA as nucleosides and is ready for HPLC or LC-MS analysis. For long-term storage, samples can be stored at -80°C.
-
B. Protocol 2: One-Pot Enzymatic Hydrolysis of tRNA
This streamlined protocol combines endonucleases, phosphodiesterases, and phosphatases in a single reaction.
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
10X Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the following reaction mix:
-
1-5 µg of purified tRNA
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1 (e.g., 50 U/µL)
-
1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Mix the components gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Enzyme Removal (Optional but Recommended for LC-MS):
-
To remove enzymes that may interfere with downstream analysis, use a 10 kDa molecular weight cutoff filter.
-
Centrifuge the reaction mixture according to the filter manufacturer's instructions.
-
Collect the filtrate containing the nucleosides. The sample is now ready for analysis.
-
II. Analytical Methodologies
A. HPLC-UV Analysis of Nucleosides
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 5 | 2 |
| 35 | 20 |
| 40 | 50 |
| 45 | 98 |
| 50 | 98 |
| 51 | 2 |
| 60 | 2 |
Flow Rate: 0.8 mL/min Detection Wavelength: 254 nm and 280 nm
B. LC-MS/MS Analysis of Modified Nucleosides
For enhanced sensitivity and specificity, especially for low-abundance modified nucleosides, LC-MS/MS is the preferred method.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 2 | 2 |
| 10 | 30 |
| 12 | 80 |
| 14 | 80 |
| 14.1 | 2 |
| 18 | 2 |
Flow Rate: 0.2 mL/min Column Temperature: 40°C
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for specific nucleosides need to be optimized.
III. Data Presentation
Quantitative analysis of tRNA nucleosides allows for the comparison of modification levels across different samples. The data is typically presented as the relative abundance of each modified nucleoside with respect to the sum of the four canonical nucleosides (A, C, G, U) or as an absolute amount if stable isotope-labeled internal standards are used.
Table 1: Example Quantitative Data of Modified Nucleosides in Yeast tRNA
| Modified Nucleoside | Abbreviation | Relative Abundance (%) |
| 1-methyladenosine | m¹A | 1.2 ± 0.1 |
| N⁶-methyladenosine | m⁶A | 0.3 ± 0.05 |
| 5-methylcytidine | m⁵C | 2.5 ± 0.2 |
| Dihydrouridine | D | 4.1 ± 0.3 |
| Pseudouridine | Ψ | 3.8 ± 0.2 |
| N²,N²-dimethylguanosine | m²₂G | 0.9 ± 0.1 |
| 7-methylguanosine | m⁷G | 1.5 ± 0.1 |
| Inosine | I | 0.7 ± 0.08 |
Data are representative and will vary based on organism and growth conditions.
Table 2: Common Modified Nucleosides and their MRM Transitions
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (A) | 268.1 | 136.1 |
| Cytidine (C) | 244.1 | 112.1 |
| Guanosine (G) | 284.1 | 152.1 |
| Uridine (U) | 245.1 | 113.1 |
| m¹A | 282.1 | 150.1 |
| m⁵C | 258.1 | 126.1 |
| Ψ | 245.1 | 127.1 |
| m⁷G | 298.1 | 166.1 |
IV. Visualizations
Experimental Workflow
The overall experimental workflow for tRNA nucleoside analysis is depicted below.
Caption: Experimental workflow for tRNA nucleoside analysis.
Signaling Pathway: tRNA Modifications in Cellular Stress Response
tRNA modifications are dynamically regulated in response to cellular stress, such as oxidative stress. This regulation leads to codon-biased translation of stress-responsive proteins, promoting cell survival.[1][2]
Caption: tRNA modification-mediated stress response pathway.
References
Troubleshooting & Optimization
Technical Support Center: Detection of mcm5s2U Modifications in Eukaryotic tRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modifications in eukaryotic transfer RNA (tRNA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting mcm5s2U modifications in eukaryotic tRNA?
A1: Detecting mcm5s2U modifications presents several technical challenges. Traditional methods can be complex and often require specialized equipment and expertise.[1][2][3][4] Key difficulties include:
-
Low abundance: The modification is present on a subset of tRNA molecules, making detection difficult.
-
Chemical lability: The mcm5s2U modification can be sensitive to chemical treatments used in some analytical methods.
-
Distinguishing from similar modifications: Differentiating mcm5s2U from other uridine (B1682114) modifications at the wobble position requires highly specific techniques.
-
RNA integrity: tRNAs are small and highly structured, making them susceptible to degradation and incomplete reverse transcription, which can affect quantification.[5]
Q2: What are the most common methods for detecting mcm5s2U modifications?
A2: Several methods are available, each with its own advantages and disadvantages. The primary methods include:
-
γ-toxin Endonuclease Assay: This is a highly specific enzymatic assay that utilizes the Kluyveromyces lactis γ-toxin, which selectively cleaves tRNA at the 3'-side of the mcm5s2U modification.[2][3][4][6] The cleavage products can be detected by northern blotting or quantified by qRT-PCR.[1][2][3][4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can identify and quantify a wide range of RNA modifications, including mcm5s2U, by analyzing the mass-to-charge ratio of digested tRNA nucleosides.[7][8][9][10]
-
Next-Generation Sequencing (NGS), including Nanopore Sequencing: Direct RNA sequencing technologies, particularly Oxford Nanopore, can potentially identify mcm5s2U by detecting characteristic changes in the electrical current as the modified tRNA passes through the nanopore.[11][12][13][14][15][16][17][18][19][20] This method can provide single-molecule resolution.
Q3: Which method is most suitable for my research?
A3: The choice of method depends on your specific research goals, available resources, and the level of quantitative detail required.
| Method | Best For | Advantages | Disadvantages |
| γ-toxin Assay with Northern Blotting | Validating the presence or absence of mcm5s2U and observing qualitative changes in modification levels. | Highly specific for mcm5s2U. Relatively low cost. | Requires handling of radioactivity (if using radiolabeled probes). Semi-quantitative. Can be time-consuming. |
| γ-toxin Assay with qRT-PCR | Quantifying relative changes in mcm5s2U levels across different samples. | Highly specific, quantitative, and more rapid than northern blotting. Does not require radioactivity.[6] | Indirect quantification based on cleavage efficiency. Primer design can be challenging due to tRNA structure and other modifications. |
| LC-MS | Comprehensive and absolute quantification of mcm5s2U and other modifications. | Highly sensitive and accurate. Can analyze multiple modifications simultaneously. | Requires specialized and expensive equipment. Sample preparation is critical and can be complex.[7][8] |
| Nanopore Sequencing | High-throughput analysis of mcm5s2U at the single-molecule level and investigating co-occurrence with other modifications. | Provides sequence context of modifications. Can detect new or unexpected modifications. | Data analysis is complex and still under development for tRNA modifications.[11][12][13][20] Base-calling errors can be a challenge.[17][18][20] |
Troubleshooting Guides
γ-Toxin Endonuclease Assay
Issue: No or weak cleavage of tRNA by γ-toxin.
| Possible Cause | Troubleshooting Step |
| Inactive γ-toxin enzyme | - Confirm the activity of your γ-toxin stock using a positive control RNA known to contain mcm5s2U. - Ensure proper storage of the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| RNA sample degradation | - Assess RNA integrity on a denaturing gel. Use fresh, high-quality RNA preparations. - Always use RNase-free reagents and consumables. |
| Absence of mcm5s2U in the target tRNA | - Verify from literature or databases (e.g., Modomics) that the tRNA you are studying is expected to have the mcm5s2U modification.[21] - Use a positive control cell line or organism known to express mcm5s2U-modified tRNA. |
| Suboptimal reaction conditions | - Optimize the γ-toxin concentration and incubation time. - Ensure the reaction buffer composition and pH are correct as per the established protocol. |
Issue: Non-specific degradation of RNA.
| Possible Cause | Troubleshooting Step |
| Contaminating nucleases in the γ-toxin preparation | - Re-purify the γ-toxin enzyme. - Include an RNase inhibitor in the reaction (test for compatibility with γ-toxin activity first). |
| Contaminating nucleases in the RNA sample | - Re-purify the RNA using a method that effectively removes RNases. |
Northern Blotting for tRNA Cleavage Products
Issue: Weak or no signal for tRNA bands.
| Possible Cause | Troubleshooting Step |
| Inefficient RNA transfer | - Ensure complete transfer by checking the gel for residual RNA using a stain like ethidium (B1194527) bromide after transfer.[22] - Use a nylon membrane suitable for small RNA transfer. |
| Poor probe labeling or hybridization | - Verify the specific activity of your radiolabeled probe. - Optimize hybridization temperature and time. - Ensure the probe sequence is a perfect complement to the target tRNA. |
| RNA degradation during electrophoresis or transfer | - Use fresh buffers and a clean electrophoresis setup. - Minimize the time between electrophoresis and transfer. |
Issue: High background or blotchy signal.
| Possible Cause | Troubleshooting Step |
| Membrane drying out | - Keep the membrane moist at all times during the hybridization and washing steps.[22] |
| Inadequate washing | - Increase the stringency of the washes by increasing the temperature or decreasing the salt concentration. |
| Probe-related issues | - Filter the hybridization buffer to remove any particulates.[22] - Ensure the probe is fully denatured before adding it to the hybridization solution. |
qRT-PCR for Quantifying Cleavage
Issue: Inefficient or no amplification of tRNA.
| Possible Cause | Troubleshooting Step |
| Poor primer design | - Design primers that avoid regions with known RNA modifications that can inhibit reverse transcriptase. - Ensure primers have a suitable melting temperature and do not form secondary structures. |
| Inhibition of reverse transcriptase | - tRNA modifications can block reverse transcriptase. Consider using a reverse transcriptase engineered to read through modified bases. - Optimize the reverse transcription reaction temperature. |
| Poor RNA quality | - Use high-quality RNA with minimal contaminants that can inhibit enzymatic reactions. |
Issue: High variability between technical replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | - Use a master mix for setting up reactions to minimize pipetting variability. - Use calibrated pipettes. |
| Low template concentration | - Ensure you are using a sufficient amount of input RNA for the reverse transcription reaction. |
Experimental Protocols
Protocol: γ-Toxin Cleavage of Eukaryotic tRNA
-
RNA Preparation: Isolate total RNA from eukaryotic cells using a standard method such as TRIzol extraction, followed by a cleanup step to ensure high purity. Quantify the RNA and assess its integrity on a denaturing gel.
-
γ-Toxin Reaction Setup:
-
In an RNase-free tube, combine 5-10 µg of total RNA with the reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Add purified γ-toxin to a final concentration of 1-5 µM.
-
As a negative control, set up a reaction without γ-toxin.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding a phenol:chloroform:isoamyl alcohol mixture and vortexing.
-
RNA Precipitation: Precipitate the RNA from the aqueous phase using ethanol (B145695) or isopropanol. Wash the pellet with 70% ethanol and resuspend in RNase-free water.
-
Analysis: Analyze the cleavage products by northern blotting or proceed to reverse transcription for qRT-PCR analysis.
Protocol: Northern Blot Analysis of tRNA Cleavage
-
Gel Electrophoresis: Separate the RNA samples from the γ-toxin cleavage reaction on a 10-15% denaturing polyacrylamide gel containing urea.
-
Electrotransfer: Transfer the separated RNA to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at the appropriate temperature.
-
Probe Hybridization: Add a 5'-radiolabeled oligonucleotide probe complementary to the tRNA of interest and incubate overnight.
-
Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to the full-length and cleaved tRNA.
Protocol: qRT-PCR Quantification of tRNA Cleavage
-
Reverse Transcription:
-
Anneal a specific reverse transcription primer to the 3' end of the tRNA of interest.
-
Perform reverse transcription using a reverse transcriptase that is not inhibited by common tRNA modifications.
-
-
qPCR:
-
Set up the qPCR reaction using a forward and reverse primer pair that amplifies a region spanning the γ-toxin cleavage site.
-
Use a SYBR Green or probe-based detection method.
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Determine the Ct values for each sample.
-
Calculate the relative amount of uncleaved tRNA by comparing the Ct values of the γ-toxin treated samples to the untreated controls, normalizing to a reference gene. A higher Ct value in the treated sample indicates cleavage.
-
Data Presentation
Table 1: Representative Quantitative Data from γ-Toxin Assay Coupled with qRT-PCR
The following table illustrates the expected outcome of a qRT-PCR experiment to quantify mcm5s2U levels in wild-type (WT) and a trm9Δ mutant (lacking a key enzyme for mcm5s2U synthesis) of S. cerevisiae. Data is presented as the relative amount of full-length tRNA-Glu-UUC remaining after γ-toxin treatment, normalized to an internal control and relative to the untreated sample.
| Sample | Treatment | Normalized Relative Quantity of Full-Length tRNA-Glu-UUC | Interpretation |
| Wild-Type | No Toxin | 1.00 | Baseline level of full-length tRNA. |
| Wild-Type | + γ-toxin | ~0.20 | Significant cleavage, indicating high levels of mcm5s2U. |
| trm9Δ | No Toxin | 1.00 | Baseline level of full-length tRNA. |
| trm9Δ | + γ-toxin | ~0.95 | Minimal cleavage, indicating the absence of mcm5s2U. |
Note: These are illustrative values based on published data.[6][23] Actual values may vary depending on experimental conditions.
Visualizations
Caption: Workflow for detecting mcm5s2U modification using the γ-toxin endonuclease assay.
Caption: Logical relationship between mcm5s2U presence and γ-toxin assay outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantification of tRNA m1A modification by templated-ligation qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 11. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Nanopore Sequencing of Individual Full Length tRNA Strands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Modomics - A Database of RNA Modifications [genesilico.pl]
- 22. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 2-Thiouridine (s²U) Modification in tRNA
Welcome to the technical support center for researchers studying oxidative damage and desulfurization of 2-thiouridine (B16713) (s²U) in tRNA. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the analysis of s²U modifications, from sample preparation to data interpretation.
General Concepts
-
Q1: What is the significance of 2-thiouridine (s²U) in tRNA?
-
A: 2-thiouridine is a post-transcriptional modification found in tRNA, typically at the wobble position (U34) of the anticodon.[1][2] The sulfur atom at the C2 position of the uridine (B1682114) base is crucial for stabilizing the anticodon structure, ensuring accurate codon recognition, and preventing frameshifting during translation.[1][3] In some organisms, it also contributes to the thermostability of tRNA.[1]
-
-
Q2: How does oxidative stress affect s²U in tRNA?
-
A: Under oxidative stress, reactive oxygen species (ROS) can chemically modify s²U.[4][5] The primary damage is desulfurization, where the sulfur atom is removed. This process can convert 2-thiouridine into uridine (U) or 4-pyrimidinone nucleoside (H2U).[4][5][6] This damage can impair tRNA function and disrupt the fidelity of protein translation.[4][5]
-
-
Q3: What are the key enzymes involved in the s²U biosynthesis (thiolation) pathway?
-
A: The biosynthesis of s²U is a complex process involving a sulfur relay system. Key components include cysteine desulfurases (like IscS or Nfs1) that extract sulfur from cysteine, and a series of sulfur carrier proteins (e.g., TusA-E in E. coli or Tum1/Urm1 in eukaryotes) that transfer the activated sulfur to a tRNA thiouridylase (like MnmA in bacteria or Ncs6/Ctu1-Ctu2 in eukaryotes), which catalyzes the final modification on the tRNA.[3][7][8]
-
Experimental Troubleshooting
-
Q4: My LC-MS/MS results show a very low or undetectable s²U signal. What are the possible causes?
-
A: There are several potential reasons for a weak s²U signal:
-
RNA Degradation: Ensure high-quality, intact tRNA was used. Run a quality check using a Bioanalyzer or gel electrophoresis before digestion.[9]
-
Inefficient Hydrolysis: The enzymatic digestion of tRNA to single nucleosides may be incomplete. Ensure optimal enzyme concentrations (e.g., Nuclease P1, Alkaline Phosphatase) and incubation times.[10][11]
-
Oxidative Damage During Sample Prep: s²U is sensitive to oxidation.[11] Avoid prolonged exposure to air and consider using antioxidants during isolation and storage. Oxidative damage during sample handling can lead to the artificial formation of desulfurization products.[11]
-
Suboptimal LC-MS/MS Parameters: Instrument settings must be optimized for nucleoside analysis. This includes source temperature, ionization energy, and collision energies for multiple reaction monitoring (MRM).[9]
-
Biological Depletion: The experimental conditions (e.g., high oxidative stress) may have genuinely depleted the cellular pool of s²U-modified tRNA.[12]
-
-
-
Q5: I am detecting unexpected products like uridine (U) and 4-pyrimidinone nucleoside (H2U) in my samples. Are these contaminants?
-
A: Not necessarily. Uridine (U) and 4-pyrimidinone nucleoside (H2U) are known products of s²U oxidative desulfurization.[5][13] Their presence, especially in cells treated with oxidizing agents like H₂O₂, is expected and indicates oxidative damage to the tRNA.[4][5][14] However, it is crucial to ensure that this desulfurization is not an artifact of the sample preparation process.[11]
-
-
Q6: My Northern blot for thiolation status (using APM gels) shows inconsistent shifts or smearing. What can I do?
-
A: Acryloylaminophenyl mercuric chloride (APM) gels separate thiolated and non-thiolated tRNAs based on the mercury-sulfur interaction.
-
Incomplete Oxidation Control: Always include a positive control where an aliquot of your RNA is treated with an oxidant like hydrogen peroxide (H₂O₂) to completely eliminate thiolation. This lane should show a single, faster-migrating band and confirms the specificity of the shift.[15]
-
Gel Polymerization Issues: Ensure the APM is fully dissolved and the gel polymerizes evenly. Uneven polymerization can cause band smearing.
-
RNA Overloading: Overloading the gel can lead to poor separation and smearing. Determine the optimal amount of RNA to load per lane.
-
RNA Degradation: Degraded RNA will appear as a smear. Use fresh, high-quality RNA isolates.
-
-
-
Q7: How can I accurately quantify the amount of tRNA in my sample for normalization in LC-MS/MS?
-
A: Standard spectroscopic methods like A260 are often inaccurate due to contamination from proteins or other nucleic acids.[9] The most reliable method is to quantify the canonical ribonucleosides (A, C, G, U) from the same digested sample using an in-line UV detector during the LC-MS run.[9][12] This provides an internal, highly accurate measure of the total RNA amount analyzed.
-
Section 2: Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of oxidative stress on s²U-containing tRNA modifications.
| Cell Type / Organism | Stress Condition | Analyzed Modification | Observed Change | Analytical Method | Reference |
| Saccharomyces cerevisiae | 1 hour with H₂O₂ | mcm⁵s²U | Decrease | LC-MS | [12] |
| Saccharomyces cerevisiae | H₂O₂ (up to 50 mM) | mcm⁵s²U-tRNAGlu | ~80% loss | qRT-PCR | [4][5] |
| Human Cancer Cells | Endogenous ROS | mcm⁵s²U | Decrease (relative to non-cancerous HEK293) | LC-MS/MS | [4] |
| Human Cancer Cells | H₂O₂, NaAsO₂, NaClO | mcm⁵H2U, cm⁵H2U | Appearance/Increase (3-5% detected) | LC-MS/MS | [5][14] |
| E. coli (mnmE mutant) | Normal Growth | mnm⁵s²U | Vulnerable to damage | HPLC | [16] |
Note: mcm⁵s²U is 5-methoxycarbonylmethyl-2-thiouridine, a common derivative of s²U.
Section 3: Key Experimental Protocols
Protocol 1: Analysis of s²U and its Oxidative Products by LC-MS/MS
This protocol outlines the key steps for quantifying 2-thiouridine and its desulfurized derivatives from total tRNA.
-
tRNA Isolation:
-
Isolate total RNA from cells or tissues using a method that preserves small RNAs, such as TRIzol extraction followed by isopropanol (B130326) precipitation.
-
To enrich for tRNA, consider using specialized small RNA isolation kits.[9] Crucially, perform all steps on ice or at 4°C to minimize degradation and artificial oxidation.
-
-
RNA Quality Control:
-
Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or by running an aliquot on a denaturing polyacrylamide gel. Intact tRNA should appear as a sharp band around 70-90 nucleotides.[9]
-
-
Enzymatic Hydrolysis to Nucleosides:
-
In a sterile microfuge tube, combine 2-5 µg of tRNA with a digestion master mix.
-
Master Mix Components: Nuclease P1 (to cleave phosphodiester bonds), and bacterial Alkaline Phosphatase (to remove 5' phosphates). Use buffers recommended by the enzyme manufacturers.
-
Incubate at 37°C for at least 2 hours (overnight incubation is also common).[11]
-
After digestion, remove enzymes by passing the reaction through a 10 kDa molecular-weight-cutoff filter.[10]
-
-
LC-MS/MS Analysis:
-
Inject the filtered nucleoside mixture into a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).[9]
-
Separation: Use a C18 column with a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic mobile phase (e.g., acetonitrile).[17]
-
Detection: Operate the mass spectrometer in positive ion mode using Dynamic Multiple Reaction Monitoring (DMRM) or Scheduled MRM for highest sensitivity.[9]
-
MRM Transitions: Set up specific parent-to-daughter ion transitions for s²U, U, H2U, and canonical nucleosides (A, C, G) for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside.
-
Normalize the abundance of modified nucleosides (s²U, H2U) to the sum of the abundances of the four canonical nucleosides (A+C+G+U) to control for variations in sample loading.[12]
-
Section 4: Diagrams and Workflows
Diagram 1: Oxidative Damage Pathway of 2-Thiouridine
References
- 1. thermus.org [thermus.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. preprints.org [preprints.org]
- 5. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System | MDPI [mdpi.com]
- 6. The 2-thiouridine unit in the RNA strand is desulfured predominantly to 4-pyrimidinone nucleoside under in vitro oxidative stress conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible oxidative dimerization of 4-thiouridines in tRNA isolates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00221G [pubs.rsc.org]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Thiolation Controls Cytoplasmic tRNA Stability and Acts as a Negative Determinant for tRNA Editing in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Damage to RNA is Altered by the Presence of Interacting Proteins or Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
preventing oxidative desulfurization during 5-methyl-2-thiouridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-methyl-2-thiouridine (m⁵s²U). The primary focus is on preventing oxidative desulfurization, a critical side reaction that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is oxidative desulfurization in the context of this compound synthesis?
A1: Oxidative desulfurization is an unwanted side reaction where the sulfur atom at the C2 position of the 2-thiouracil (B1096) base is replaced by an oxygen atom. This leads to the formation of two primary impurities: 5-methyluridine (B1664183) (m⁵U) and a 5-methyl-4-pyrimidinone nucleoside.[1][2] This reaction is typically caused by oxidizing agents used during the synthesis process.
Q2: What are the common causes of oxidative desulfurization during m⁵s²U synthesis?
A2: The primary cause is the use of harsh oxidizing agents, particularly during the phosphoramidite (B1245037) oxidation step in solid-phase oligonucleotide synthesis.[3] Reagents like iodine in the presence of water are known to promote this side reaction.[3][4] Additionally, prolonged exposure to air or other oxidizing conditions during workup and purification can also contribute to the formation of these byproducts.
Q3: How does pH affect the formation of desulfurization byproducts?
A3: The ratio of the two main desulfurization byproducts is pH-dependent. At a lower pH (around 6.6), the formation of the 4-pyrimidinone derivative is favored, while at a slightly alkaline pH (around 7.6), the formation of 5-methyluridine is the predominant outcome.[1][5]
Q4: How can I detect and quantify oxidative desulfurization?
A4: The most effective methods for detecting and quantifying m⁵s²U and its desulfurized byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6] These techniques allow for the separation and identification of the desired product from the 5-methyluridine and 5-methyl-4-pyrimidinone impurities.
Q5: Are there any preventative measures I can take to minimize this side reaction?
A5: Yes, several preventative measures can be implemented. The most crucial is the choice of a milder oxidizing agent if your synthesis involves an oxidation step. For instance, tert-butyl hydroperoxide is a recommended alternative to iodine/water.[7] Additionally, performing reactions under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can help minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with significant amounts of 5-methyluridine detected by HPLC/LC-MS. | Use of a harsh oxidizing agent (e.g., iodine/water) during a phosphite (B83602) oxidation step. | Replace the oxidizing agent with a milder alternative such as tert-butyl hydroperoxide (t-BuOOH) in acetonitrile (B52724). |
| Presence of an unexpected peak corresponding to the mass of a 5-methyl-4-pyrimidinone derivative. | The reaction or workup conditions are at a lower pH (around 6.6), favoring the formation of this specific byproduct. | Buffer the reaction mixture to a neutral or slightly basic pH during workup and purification steps. |
| Gradual degradation of the purified this compound product upon storage. | Exposure to air and light. The 2-thiocarbonyl group can be susceptible to slow oxidation. | Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below). |
| Inconsistent reaction outcomes and varying levels of desulfurization. | Impurities in starting materials or solvents, or dissolved oxygen in the reaction mixture. | Use high-purity, anhydrous solvents. Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the glycosylation of a pyrimidine (B1678525) base. Note: This is a generalized procedure and may require optimization.
Step 1: Silylation of 5-Methyl-2-thiouracil (B189611)
-
Dry 5-methyl-2-thiouracil under vacuum at 60°C for at least 4 hours.
-
Suspend the dried 5-methyl-2-thiouracil in anhydrous acetonitrile under an argon atmosphere.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative.
-
Remove the solvent under reduced pressure to obtain the crude silylated base.
Step 2: Glycosylation
-
Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and the silylated 5-methyl-2-thiouracil in anhydrous dichloroethane under an argon atmosphere.
-
Cool the solution to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
Step 3: Deprotection
-
Dissolve the purified benzoyl-protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by silica gel chromatography or recrystallization.
HPLC Analysis of Reaction Purity
Objective: To separate and quantify this compound from its potential oxidative desulfurization byproducts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 100% A
-
2-15 min: Linear gradient from 0% to 20% B
-
15-20 min: Linear gradient from 20% to 50% B
-
20-25 min: Hold at 50% B
-
25-26 min: Return to 100% A
-
26-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 270 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 5-methyl-4-pyrimidinone derivative, 5-methyluridine, this compound.
Visualizations
Caption: Synthesis pathway for this compound and the oxidative desulfurization side reaction.
Caption: Troubleshooting workflow for addressing oxidative desulfurization.
Caption: Products of oxidative desulfurization are pH-dependent.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of mcm5s2U by 2-Dimensional TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-dimensional thin-layer chromatography (2D-TLC) to improve the resolution of the modified ribonucleotide 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).
Frequently Asked Questions (FAQs)
Q1: What is mcm5s2U and why is its detection important?
A1: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is a post-transcriptional modification found in the wobble position of the anticodon of certain transfer RNAs (tRNAs) in eukaryotes.[1] This modification is crucial for the efficiency and fidelity of mRNA translation and plays a significant role in cellular growth, metabolism, and the stress response.[1] Accurate detection and quantification of mcm5s2U are vital for understanding its role in various biological processes and its association with certain diseases.
Q2: Is 2D-TLC a suitable method for analyzing mcm5s2U?
A2: Yes, 2D-TLC is a classic and viable technique for the identification and detection of modified nucleotides like mcm5s2U.[1] It is a relatively inexpensive method that does not require highly specialized instrumentation.[2] However, achieving clear resolution of mcm5s2U with 2D-TLC can be technically challenging and requires extensive optimization of the experimental protocol.[1]
Q3: What are the main challenges in resolving mcm5s2U using 2D-TLC?
A3: The primary challenges include the complex mixture of nucleotides in a total RNA digest, the similar physicochemical properties of different modified nucleotides leading to close migration, and the potential for spot tailing or streaking. Extensive optimization is often required to achieve clear and interpretable results.[1]
Q4: Are there alternative methods to 2D-TLC for mcm5s2U analysis?
A4: Yes, alternative methods include high-pressure liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] These methods can offer higher sensitivity and are often preferred for quantitative analysis. However, 2D-TLC remains a valuable and accessible technique, particularly for qualitative analysis and for laboratories without access to more specialized equipment.
Troubleshooting Guide
This guide addresses common issues encountered during the 2D-TLC analysis of mcm5s2U.
| Problem | Potential Cause | Recommended Solution |
| Poor Spot Resolution (Spots are too close) | Inappropriate solvent systems for one or both dimensions. | - Systematically test different solvent system compositions. For polar analytes like nucleotides, consider mixtures containing butanol, acetic acid, and water. - Consult literature for solvent systems used for similar modified nucleotides.[3] - Try a three-component solvent system to modulate selectivity.[4] |
| Spot Streaking or Tailing | - Sample overloading. - Sample contains impurities or salts. - Interaction of the analyte with the stationary phase (silica gel). | - Dilute the sample before spotting. - Ensure the sample is desalted and free of contaminants. - Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the solvent system to improve spot shape for acidic or basic compounds, respectively.[5] |
| Uneven Solvent Front | - Improperly sealed chromatography tank. - TLC plate touching the side of the tank or filter paper. - Uneven surface of the stationary phase at the bottom of the plate. | - Ensure the tank is fully saturated with solvent vapor by lining it with filter paper and allowing it to equilibrate. - Carefully place the plate in the center of the tank. - Ensure the bottom edge of the TLC plate is smooth and even. |
| No Spots Detected (Especially for low-abundance modifications) | - Insufficient amount of radiolabel incorporated. - Low concentration of mcm5s2U in the sample. | - Optimize the [γ-³²P]ATP labeling reaction to ensure high specific activity. - Increase the amount of starting RNA material. - Use a phosphorimager with high sensitivity for detection. |
| Irreproducible Rf Values | - Variation in experimental conditions. | - Maintain consistent temperature, chamber saturation, and solvent composition for all runs. - Prepare fresh solvent systems for each experiment. |
Experimental Protocols
Key Experiment: 2D-TLC Analysis of ³²P-labeled Nucleotides
This protocol is a generalized procedure based on established methods for the analysis of modified ribonucleotides.[6][7][8]
1. RNA Digestion and Radiolabeling:
-
Isolate total RNA from the sample of interest.
-
Digest the RNA to mononucleotides using nuclease P1, which cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
The resulting nucleotide mixture is then 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
2. 2D-TLC Separation:
-
Plate Preparation: Use cellulose (B213188) TLC plates.
-
Sample Application: Carefully spot the ³²P-labeled nucleotide mixture onto the origin at one corner of the TLC plate. Keep the spot size as small as possible.
-
First Dimension Chromatography:
-
Place the plate in a chromatography tank containing the first dimension solvent system. A common solvent system for the first dimension is isobutyric acid/ammonia/water.
-
Allow the solvent to ascend the plate until it is a few centimeters from the top.
-
Remove the plate and dry it thoroughly in a fume hood.
-
-
Second Dimension Chromatography:
-
Rotate the plate 90 degrees so that the line of separated spots from the first dimension is at the bottom.
-
Place the plate in a second chromatography tank containing the second dimension solvent system. A typical second dimension solvent is a mixture of isopropanol/HCl/water.
-
Allow the solvent to ascend to the top of the plate.
-
Remove the plate and dry it completely.
-
3. Visualization and Analysis:
-
Expose the dried TLC plate to a phosphorimager screen or X-ray film to visualize the separated, radiolabeled nucleotides.
-
The position of each spot is determined by its migration in the two different solvent systems. The identity of mcm5s2U and other modified nucleotides can be determined by comparing their positions to a reference map generated using known standards.[7]
Data Presentation
The following table summarizes key parameters and their expected impact on the resolution of mcm5s2U in 2D-TLC.
| Parameter | Variable | Expected Impact on Resolution | Recommendation |
| Stationary Phase | Cellulose vs. Silica Gel | Cellulose is generally preferred for the separation of polar compounds like nucleotides. | Use pre-coated cellulose TLC plates. |
| Solvent System (1st Dimension) | Polarity and pH | Affects the differential migration of nucleotides based on their chemical properties. An acidic solvent system is commonly used. | Start with a standard system like isobutyric acid/ammonia/water and optimize the component ratios. |
| Solvent System (2nd Dimension) | Polarity and Composition | Provides a second, orthogonal separation mechanism to resolve spots that co-migrate in the first dimension. | A neutral or slightly acidic solvent system, such as isopropanol/HCl/water, is often effective. |
| Chamber Saturation | Saturated vs. Unsaturated | A saturated chamber provides a more uniform solvent vapor environment, leading to more reproducible Rf values and better-defined spots. | Always use a chromatography tank lined with filter paper and allow it to equilibrate before placing the TLC plate inside. |
| Sample Spotting | Spot Size | Smaller, more concentrated spots lead to sharper, better-resolved final spots. | Use a fine capillary tube to apply the sample in small, repeated applications, allowing the solvent to evaporate between each application. |
Visualizations
Caption: Experimental workflow for the 2D-TLC analysis of mcm5s2U.
Caption: Troubleshooting logic for poor spot resolution in 2D-TLC.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Detection and quantification of modified nucleotides in RNA using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing HPLC Separation of Thiouridine Derivatives from tRNA Hydrolysates
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of thiouridine derivatives from transfer RNA (tRNA) hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of thiouridine derivatives from tRNA hydrolysates.
Question: I am observing poor peak resolution and peak tailing in my chromatogram. What are the potential causes and solutions?
Answer:
Poor peak resolution and tailing are common issues in HPLC that can stem from several factors. Here are the primary causes and how to address them:
-
Column Degradation: The performance of HPLC columns can deteriorate over time with repeated use. Signs of degradation include loss of resolution, peak tailing, and increased backpressure. It is recommended to replace the C30 column after approximately 50 sample analyses or when retention times begin to deviate significantly.[1]
-
Contaminated Guard Column or Column Inlet Frit: Particulates from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column, leading to peak distortion. Regularly replace the guard column and consider filtering your samples and mobile phases to prevent this.
-
Secondary Interactions with the Column: Analyte interactions with active sites on the packing material can cause peak tailing. This can be mitigated by ensuring the mobile phase has the appropriate pH and ionic strength.
-
Inappropriate Mobile Phase Composition: An unsuitable mobile phase can lead to poor separation. For reversed-phase chromatography, the organic solvent concentration is a critical factor influencing retention time.[2] Ensure your mobile phase is optimized for the separation of nucleosides.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks. Try reducing the injection volume or the sample concentration.
Question: My retention times are shifting between runs. What could be causing this variability?
Answer:
Retention time variability is a frequent problem that can compromise the reliability of your results. The most likely causes include:
-
Changes in Mobile Phase Composition: Even minor variations in the mobile phase composition can lead to significant shifts in retention times.[2] Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Maintaining a constant and consistent column temperature using a column oven is crucial for reproducible retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a series of runs. Ensure the column is adequately equilibrated, which may require passing 10-15 column volumes of the mobile phase through it.[3]
-
Column Aging: As a column ages, its chromatographic properties can change, leading to a gradual decrease in retention times. Monitor column performance and replace it when necessary.
Question: I am not detecting any thiouridine derivatives, or the signal is very low. What should I check?
Answer:
A lack of signal or low sensitivity can be due to issues with the sample preparation, the HPLC system, or the detector.
-
Incomplete tRNA Hydrolysis: The enzymatic digestion of tRNA into its constituent nucleosides may be incomplete. Optimize the hydrolysis conditions, including enzyme concentration (nuclease P1 and bacterial alkaline phosphatase are commonly used), incubation time, and temperature.[4] A 2-hour incubation is often sufficient to prevent the degradation of unstable nucleosides.[4]
-
Loss of Sample During Preparation: RNA can be lost during purification and hydrolysis steps, leading to low sample concentration.[5][6] Careful handling and adherence to the protocol are essential to minimize loss.
-
Detector Issues: Ensure the detector is set to the correct wavelength for detecting thiouridine derivatives. For 4-thiouridine (B1664626) (s⁴U), absorbance is monitored at 330 nm in addition to the standard 254 nm for other nucleosides.[7] Check that the detector lamp is functioning correctly and that the flow cell is clean.
-
Injection Problems: Issues with the autosampler, such as a blocked needle or a faulty injection valve, can prevent the sample from being introduced into the column.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the enzymatic hydrolysis of tRNA for HPLC analysis?
A1: A common and effective method involves a two-step enzymatic digestion:
-
Nuclease P1 Digestion: Incubate 50 µg of tRNA with nuclease P1 in a buffer containing 10 mM ZnCl₂ at 37°C for 16 hours.[1]
-
Dephosphorylation: Following the nuclease P1 digestion, add bacterial alkaline phosphatase and incubate at 37°C for 2 hours to remove the 5'-phosphate groups from the nucleosides.[1][4] The sample is then ready for direct injection into the HPLC system.[4]
Q2: How can I ensure the purity of my tRNA sample before hydrolysis?
A2: Contamination from other RNA species can interfere with the accurate quantification of tRNA modifications.[5][6] Further purification of total RNA extracts using methods like HPLC or polyacrylamide gel electrophoresis is recommended to isolate pure tRNA.[5][6]
Q3: What type of HPLC column is best suited for separating thiouridine derivatives?
A3: Reversed-phase HPLC columns are typically used for the separation of nucleosides. A C18 or a Phenyl-Hexyl column can provide good separation.[7][8] For instance, a Luna® Phenyl-Hexyl column (150mm × 4.6mm i.d., 3µm) has been successfully used for the separation of a thiouridine analog.[8]
Q4: What are the recommended mobile phase compositions for separating thiouridine derivatives?
A4: A gradient elution is generally employed for optimal separation of the various modified nucleosides. A common approach uses a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient involves increasing the concentration of the organic modifier over time. For example, a gradient starting from 2% and ending at 80% methanol (B129727) with an ammonium phosphate (B84403) buffer (pH 3.85) has been used.[8]
Q5: How are the different thiouridine derivatives identified and quantified?
A5: Identification is typically achieved by comparing the retention times and UV absorbance spectra of the peaks in the sample chromatogram with those of known standards.[1] For quantification, an external calibration curve is created using standards of the canonical nucleosides (cytidine, uridine, adenosine, and guanosine) and the specific thiouridine derivatives of interest.[5] The concentration of each nucleoside in the sample is then determined from this calibration curve. Coupling the HPLC system to a mass spectrometer (LC-MS) allows for more definitive identification and quantification based on mass-to-charge ratios.[5][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| tRNA Sample Amount for Digestion | 50 µg | [1] |
| Nuclease P1 Incubation Time | 16 hours | [1] |
| Alkaline Phosphatase Incubation Time | 2 hours | [1][4] |
| Recommended Column Replacement | After ~50 samples | [1] |
| Detection Wavelength for 4-thiouridine | 330 nm | [7] |
| General Nucleoside Detection Wavelength | 254 nm / 260 nm | [7][10] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol is adapted from established methods for the complete digestion of tRNA into its constituent nucleosides for subsequent HPLC analysis.[1][4]
Materials:
-
Purified tRNA sample
-
Nuclease P1 solution
-
10 mM ZnCl₂
-
Bacterial Alkaline Phosphatase
-
Nuclease-free water
Procedure:
-
Nuclease P1 Digestion:
-
In a sterile microcentrifuge tube, prepare a mix containing 50 µg of tRNA.
-
Add 5 µL of 10 mM ZnCl₂.
-
Add an appropriate amount of Nuclease P1 solution.
-
Bring the final volume to a suitable amount with nuclease-free water.
-
Incubate the mixture at 37°C for 16 hours.[1]
-
-
Dephosphorylation:
-
To the Nuclease P1-digested sample, add bacterial alkaline phosphatase.
-
Incubate the mixture at 37°C for 2 hours.[1]
-
-
Sample Preparation for HPLC:
-
The digested sample can be directly injected into the HPLC system.[4] If necessary, centrifuge the sample to pellet any precipitate before injection.
-
Protocol 2: Reversed-Phase HPLC Separation of Nucleosides
This protocol provides a general framework for the separation of nucleosides derived from tRNA hydrolysates.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 or Phenyl-Hexyl column
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., methanol or acetonitrile)
-
Buffer salts (e.g., ammonium acetate or ammonium phosphate)
-
Acids/bases for pH adjustment (e.g., acetic acid, ammonium hydroxide)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: An aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Prepare Mobile Phase B: An organic solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Filter and degas both mobile phases before use.
-
-
Column Equilibration:
-
Install the appropriate reversed-phase column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 15-30 minutes or until a stable baseline is achieved.
-
-
Gradient Elution Program:
-
Set up a gradient program to effectively separate the nucleosides. An example gradient could be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 40% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 100% A
-
40-50 min: Re-equilibration at 100% A
-
-
The flow rate is typically set between 0.5 and 1.0 mL/min.
-
-
Sample Injection and Data Acquisition:
-
Inject the prepared tRNA hydrolysate.
-
Monitor the elution of nucleosides using a UV detector at 254/260 nm and 330 nm (for s⁴U).
-
Record the chromatogram for analysis.
-
Visualizations
Caption: Workflow for HPLC analysis of tRNA hydrolysates.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. tajhizshimi.com [tajhizshimi.com]
- 4. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
Technical Support Center: In Vitro Methylation Assays for mnm5s2U Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with in vitro methylation assays for the synthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U).
Frequently Asked Questions (FAQs)
Q1: What is mnm5s2U and why is it important?
A1: mnm5s2U is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs, particularly those for lysine, glutamic acid, and glutamine. This modification is crucial for accurate and efficient protein translation by ensuring proper codon recognition.[1]
Q2: What are the key enzymes involved in the in vitro synthesis of mnm5s2U in E. coli?
A2: The biosynthesis of mnm5s2U in E. coli is a multi-step enzymatic process involving:
-
MnmA (TrmU): A sulfurtransferase that, in conjunction with cysteine desulfurase IscS, catalyzes the 2-thiolation of U34 to s2U.[2][3]
-
MnmE (GidA) and MnmG (TrmE): A complex that adds a carboxymethylaminomethyl (cmnm) or aminomethyl (nm) group to the C5 position of s2U, forming cmnm5s2U or nm5s2U.[1][4]
-
MnmC: A bifunctional enzyme that first converts cmnm5s2U to nm5s2U and then methylates nm5s2U to the final product, mnm5s2U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5]
Q3: How does the mnm5s2U synthesis pathway differ in Gram-positive bacteria like Bacillus subtilis?
A3: While the initial steps involving MnmA, MnmE, and MnmG are largely conserved, many Gram-positive bacteria lack the bifunctional MnmC enzyme.[6][7] Instead, they utilize two separate enzymes:
-
MnmL (YtqA): A radical SAM enzyme thought to be involved in the conversion of cmnm5s2U to nm5s2U.[8]
-
MnmM (YtqB): A methyltransferase that catalyzes the final methylation of nm5s2U to mnm5s2U.[7][8]
Q4: What are the essential components for an in vitro mnm5s2U synthesis reaction?
A4: A complete in vitro reaction mixture should contain:
-
Unmodified tRNA substrate (e.g., in vitro transcribed tRNALys)
-
Purified, active enzymes (MnmA, IscS, MnmE, MnmG, and MnmC or MnmL/MnmM)
-
ATP and Mg2+
-
L-cysteine (for the 2-thiolation step)
-
Glycine or ammonium (B1175870) (for the MnmEG-catalyzed step)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Cofactors such as FAD and NADH for the MnmEG and MnmC activities
-
A suitable reaction buffer with optimal pH and salt concentrations
Troubleshooting Guide
Issue: No mnm5s2U product is detected by HPLC.
| Possible Cause | Recommended Solution |
| Inactive Enzyme(s) | - Verify the activity of each enzyme individually using a known substrate and positive control. - Ensure proper protein folding and storage conditions. Avoid repeated freeze-thaw cycles. - Purify fresh batches of enzymes if activity is low. |
| Degraded Substrates or Cofactors | - Use freshly prepared, high-quality tRNA. In vitro transcribed tRNA should be properly folded. - SAM is unstable; use fresh or properly stored aliquots. - Prepare fresh solutions of ATP, L-cysteine, glycine/ammonium, FAD, and NADH. |
| Suboptimal Reaction Conditions | - Verify the pH and salt concentration of your reaction buffer. - Optimize the reaction temperature. Most enzymes in this pathway function optimally around 37°C.[9] - Ensure all components are present at their optimal concentrations (see Quantitative Data Summary). |
| RNase Contamination | - Use RNase-free water, pipette tips, and tubes. - Add an RNase inhibitor to the reaction mixture. |
Issue: Accumulation of an intermediate, such as cmnm5s2U, but no final mnm5s2U product.
| Possible Cause | Recommended Solution |
| Problem with the final methylation step (MnmC or MnmM) | - Confirm the activity of MnmC or MnmM in a separate assay using nm5s2U-containing tRNA as a substrate. - Ensure the presence and optimal concentration of SAM. - For MnmC, verify the presence of its FAD cofactor, which is required for the initial conversion of cmnm5s2U to nm5s2U.[4] |
| Inhibitors in the reaction mixture | - Ensure no interfering substances from the enzyme purification or substrate preparation steps are present. Dialyze enzymes if necessary. |
Issue: Low yield of mnm5s2U.
| Possible Cause | Recommended Solution |
| Sub-optimal enzyme or substrate concentrations | - Titrate the concentration of each enzyme to find the optimal ratio. - Ensure substrate concentrations are not limiting. Refer to the kinetic parameters in the Quantitative Data Summary. |
| Incorrect incubation time | - Perform a time-course experiment to determine the optimal reaction time. |
| Improperly folded tRNA substrate | - Denature and refold the tRNA substrate by heating and slow cooling in the presence of Mg2+ before adding it to the reaction. |
Experimental Protocols
1. General Protocol for In Vitro mnm5s2U Synthesis (E. coli enzymes)
This protocol is a general guideline and may require optimization for specific tRNAs and enzyme preparations.
-
tRNA Preparation:
-
Synthesize unmodified tRNA via in vitro transcription using a linearized plasmid template.
-
Purify the tRNA using denaturing PAGE or HPLC.
-
To ensure proper folding, resuspend the purified tRNA in RNase-free water, heat at 85°C for 3 minutes, and then add MgCl₂ to a final concentration of 10 mM. Allow the tRNA to cool slowly to room temperature.
-
-
In Vitro Reaction Setup (example concentrations):
-
In a final volume of 50 µL, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT):
-
Folded, unmodified tRNA (1-5 µM)
-
MnmA (1-2 µM)
-
IscS (1-2 µM)
-
MnmE/MnmG complex (0.5-1 µM)
-
MnmC (0.5-1 µM)
-
ATP (1 mM)
-
L-cysteine (1 mM)
-
Glycine (2 mM)
-
SAM (1 mM)
-
FAD (50 µM)
-
NADH (50 µM)
-
RNase inhibitor (10 units)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Product Analysis by HPLC:
-
Stop the reaction and purify the tRNA by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Digest the purified tRNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the nucleoside mixture by reverse-phase HPLC, monitoring at 254 nm and 314 nm (for thiolated species). Compare the retention times to known standards for A, G, C, U, s2U, cmnm5s2U, nm5s2U, and mnm5s2U.
-
2. Purification of Recombinant Enzymes
-
Expression: Clone the genes for MnmA, IscS, MnmE, MnmG, and MnmC into suitable expression vectors (e.g., pET vectors with His- or GST-tags). Transform into an E. coli expression strain like BL21(DE3).
-
Culture and Induction: Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis and Purification: Harvest the cells, resuspend in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation. Purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione (B108866) sepharose for GST-tagged proteins). Further purify by ion-exchange and/or size-exclusion chromatography if necessary.
Quantitative Data Summary
Table 1: Kinetic Parameters for E. coli MnmC
| Reaction Step | Substrate | Km (nM) | kcat (s-1) |
| 1. Demethylation | cmnm5s2U-tRNA | 600 | 0.34 |
| 2. Methylation | nm5s2U-tRNA | 70 | 0.31 |
Data from reference[7]. These values indicate that the second reaction step is kinetically favored, preventing the accumulation of the nm5s2U intermediate.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 30-37 °C | Optimal temperature may vary slightly between enzymes. |
| pH | 7.5-8.0 | Most methyltransferases are active in this range. |
| tRNA Concentration | 1-10 µM | Higher concentrations may be needed depending on enzyme Km. |
| SAM Concentration | 0.1-1 mM | Should be in excess to drive the reaction to completion. |
| ATP Concentration | 1-2 mM | Required for the MnmA-catalyzed step. |
| Mg2+ Concentration | 5-10 mM | Essential for tRNA folding and enzyme activity. |
Signaling Pathways and Workflows
Caption: Biosynthesis pathway of mnm5s2U in E. coli.
Caption: Alternative final steps in mnm5s2U synthesis in Gram-positive bacteria.
Caption: General experimental workflow for in vitro mnm5s2U synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Sulfur-Containing Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur-containing nucleosides in mass spectrometry.
Troubleshooting Guides
Issue: Inconsistent quantification of thiopurine metabolites (e.g., 6-thioguanine (B1684491) nucleotides).
Answer:
Inconsistent measurements of thiopurine metabolites like 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) can stem from various factors throughout the experimental workflow.[1] High variability can be observed across technical replicates or between different experimental runs.[1]
Possible Causes and Solutions:
-
Sample Handling and Storage: Thiopurine metabolites, especially 6-TGN, are sensitive to storage conditions.[1][2] Improper handling can lead to degradation and artificially low measurements.[1] It is crucial to process and store samples correctly immediately after collection.[1] For instance, 6-TGN can decrease by about 20% after four days of storage at 4°C in whole blood.[2]
-
Analytical Method Variability: The lack of standardized analytical protocols across different laboratories can lead to inconsistent results.[1] Various methods, primarily based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), may have different sample preparation steps, hydrolysis conditions, and instrument parameters.[1]
-
Drug-Drug Interactions: Other medications can interfere with thiopurine metabolism. For example, 5-aminosalicylates (5-ASA) can inhibit the enzyme thiopurine S-methyltransferase (TPMT), leading to altered metabolite levels.[1]
-
Genetic Polymorphisms: Individual genetic variations in enzymes like TPMT and Nudix hydrolase 15 (NUDT15) significantly impact how thiopurines are metabolized, causing large inter-individual differences in metabolite concentrations for the same dose.[1]
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue: Difficulty dissolving thiopurine compounds in aqueous solutions for in vitro experiments.
Answer:
Thiopurine compounds can have limited solubility in aqueous solutions, which can pose a challenge for in vitro studies.
Recommended Protocol:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO.
-
Working Solutions: Dilute the stock solution in the desired aqueous buffer to achieve the final working concentration. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the common artifacts observed in the mass spectrometry of sulfur-containing nucleosides?
A1: Common artifacts include:
-
Adduct Formation: The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is frequently observed, which can complicate spectra and reduce the intensity of the protonated molecule.[3][4]
-
In-source Fragmentation (ISF): Sulfur-containing nucleosides can fragment within the ion source before reaching the mass analyzer.[5][6] This can lead to the misidentification of fragments as distinct molecular entities.[5]
-
Oxidation: The sulfur atom in these nucleosides is susceptible to oxidation, which can occur during sample preparation or within the electrospray source.[7][8][9] This can result in the appearance of ions with a +16 Da mass shift (e.g., methionine sulfoxide).[7]
Q2: How can I minimize adduct formation in my analysis?
A2: To minimize the formation of sodium and potassium adducts:
-
Use high-purity solvents and reagents (LC-MS grade).
-
Avoid glassware, as it can be a source of sodium and potassium ions.
-
Incorporate mobile phase additives such as ammonium (B1175870) acetate (B1210297) or use acidic mobile phases to promote the formation of the protonated molecule [M+H]⁺.[3]
Q3: What causes in-source fragmentation and how can I control it?
A3: In-source fragmentation is often caused by high voltages in the ion source, such as the declustering potential or fragmentor voltage, as well as high source temperatures.[6] To control or minimize ISF:
-
Optimize Source Parameters: Carefully tune the declustering potential (DP) or fragmentor voltage. Lowering these parameters can help reduce fragmentation.[6]
-
Adjust Source Temperature: Higher source temperatures can increase analyte dissociation. Optimizing the source temperature is important to maintain the integrity of the analytes.[6]
Q4: My thiopurine metabolite concentrations are lower than expected. What could be the cause?
A4: Lower than expected concentrations can be due to:
-
Sample Degradation: As mentioned in the troubleshooting guide, improper storage and handling can lead to the degradation of thiopurine metabolites.[1][2]
-
Incomplete Hydrolysis: The acid hydrolysis step required to convert thiopurine nucleotides to their bases for analysis may be incomplete. Ensure that the hydrolysis conditions (acid concentration, temperature, and time) are optimized.
-
Matrix Effects: The sample matrix can suppress the ionization of the target analytes, leading to lower signal intensity. The use of isotopically labeled internal standards can help to compensate for matrix effects.[10]
Experimental Protocols
Protocol: Quantification of 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) in Red Blood Cells (RBCs)
This protocol is a generalized procedure based on common methodologies for the analysis of thiopurine metabolites.[2][11][12]
1. Sample Preparation:
- Separate RBCs from whole blood by centrifugation.
- Wash the RBC pellet with a buffered saline solution.
- Lyse the washed RBCs.
- Add an isotopically labeled internal standard (e.g., deuterated 6-TG and 6-MMP) to the lysate.[10]
- Precipitate proteins using an acid like perchloric acid.[1]
- Centrifuge to remove the precipitated proteins.
2. Hydrolysis:
- Transfer the supernatant to a new tube.
- Hydrolyze the thiopurine nucleotides to their respective bases (6-TG and 6-MMP) by heating in an acidic solution.[1]
3. LC-MS/MS Analysis:
- Inject the hydrolyzed sample onto a reverse-phase C18 column.[1]
- Use a suitable mobile phase gradient, for example, ammonium acetate and acetonitrile, for chromatographic separation.[1]
- Detect the analytes using a tandem mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.[1]
4. Data Analysis:
- Quantify the concentrations of 6-TG and 6-MMP based on the peak area ratios of the analytes to their respective internal standards against a calibration curve.[1]
Experimental Workflow for Thiopurine Metabolite Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein oxidative modifications during electrospray ionization: solution phase electrochemistry or corona discharge-induced radical attack? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Modified RNA Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of solid-phase synthesis of modified RNA fragments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of modified RNA oligonucleotides.
Issue 1: Low Coupling Efficiency (<98%)
Q: My trityl monitor indicates a low coupling efficiency for one or more steps. What are the potential causes and solutions?
A: Low coupling efficiency is a common issue in solid-phase RNA synthesis and can be attributed to several factors. Ensuring anhydrous conditions is critical, as even trace amounts of water can significantly reduce coupling efficiency by reacting with the activated phosphoramidite (B1245037).[1]
Potential Causes and Recommended Solutions:
-
Reagent Quality:
-
Phosphoramidites: Use high-purity phosphoramidites and dissolve them in anhydrous acetonitrile (B52724) immediately before use. Store them under an inert atmosphere (argon or helium).[1] Modified phosphoramidites can sometimes have lower coupling efficiencies.[]
-
Activator: Ensure the activator (e.g., 5-ethylthiotetrazole (ETT), DCI) is fresh and anhydrous. The choice of activator can influence coupling efficiency.
-
Acetonitrile: Use anhydrous-grade acetonitrile (<10-15 ppm water) for all relevant steps.[1]
-
-
Reaction Conditions:
-
Coupling Time: For sterically hindered modified phosphoramidites, increasing the coupling time can improve efficiency.[3] Standard coupling times for RNA synthesis are typically longer than for DNA synthesis (up to 6 minutes).[3]
-
Temperature: While most synthesis steps are performed at room temperature, ensure the synthesizer's environment is stable.
-
-
Instrument and Setup:
-
Fluidics: Check for leaks or blockages in the synthesizer's fluid delivery system.
-
Inert Atmosphere: Ensure a continuous, dry argon or helium supply to the synthesizer to maintain anhydrous conditions.[1]
-
Issue 2: Low Overall Yield of Final Product
Q: After cleavage and deprotection, the final yield of my purified modified RNA is lower than expected. What could be the reason?
A: Low overall yield can result from cumulative inefficiencies at each step of the synthesis, as well as issues during the final cleavage and deprotection steps. The overall yield drops significantly with each synthesis cycle, especially for longer oligonucleotides.[4]
Potential Causes and Recommended Solutions:
-
Suboptimal Coupling Efficiency: Even a small decrease in average coupling efficiency per step will dramatically lower the final yield of the full-length product. Refer to the troubleshooting section on low coupling efficiency.
-
Incomplete Cleavage from Solid Support:
-
Ensure the correct cleavage reagent (e.g., a mixture of ammonia (B1221849) and methylamine (B109427) (AMA)) and conditions (time and temperature) are used for the specific solid support and linker.[5][6]
-
-
Incomplete Deprotection:
-
Residual protecting groups on the bases or the 2'-hydroxyl can lead to product loss during purification. Ensure the deprotection conditions (reagents, temperature, and time) are appropriate for the specific protecting groups used. For example, TBDMS groups are typically removed with a fluoride (B91410) source like TEA·3HF.[7][8]
-
-
Degradation of RNA:
-
RNA is susceptible to degradation. Use RNase-free reagents and labware throughout the process.
-
-
Purification Issues:
-
Product loss can occur during purification (e.g., HPLC, PAGE). Optimize the purification protocol for your specific modified RNA.
-
Issue 3: Impure Final Product
Q: My final product shows multiple peaks on HPLC or bands on a gel, indicating impurities. How can I improve the purity?
A: The presence of impurities, such as n-1 shortmers (sequences missing one nucleotide), indicates issues with the capping step or incomplete reactions during the synthesis cycle.[9]
Potential Causes and Recommended Solutions:
-
Inefficient Capping:
-
The capping step is crucial to block unreacted 5'-hydroxyl groups from participating in the next coupling cycle.[9] Ensure fresh capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are used.
-
-
Side Reactions:
-
Certain modifications or protecting groups may be susceptible to side reactions during synthesis or deprotection. For example, some guanine (B1146940) modifications can be unstable.[10]
-
-
Incomplete Deprotection:
-
Phosphoramidite Quality:
-
Degraded phosphoramidites can lead to the incorporation of incorrect bases or side products.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency I should aim for in modified RNA synthesis?
A1: For efficient synthesis, the coupling efficiency for each step should be consistently above 98-99%.[7] A drop of even a few percentage points can significantly reduce the yield of the full-length product, especially for longer sequences.[]
Q2: How do I choose the right 2'-hydroxyl protecting group for my synthesis?
A2: The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis. The most common is the tert-butyldimethylsilyl (TBDMS) group. Other options like TOM (triisopropylsilyloxymethyl) may offer advantages such as reduced steric hindrance and potentially higher coupling efficiencies.[13] The protecting group must be stable throughout the synthesis cycle and be removable under conditions that do not degrade the RNA.[3]
Q3: What are the standard conditions for deprotection of modified RNA?
A3: Deprotection is typically a multi-step process.
-
Cleavage and Base Deprotection: A mixture of aqueous ammonia and methylamine (AMA) is often used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases.[5][6]
-
2'-Hydroxyl Deprotection: For silyl-based protecting groups like TBDMS, a fluoride reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) is commonly used.[7][8] The specific conditions (temperature and duration) will depend on the protecting groups used.[14]
Q4: Can I synthesize long modified RNA fragments using solid-phase synthesis?
A4: Solid-phase synthesis is generally limited to the synthesis of RNA oligonucleotides up to 50-100 nucleotides in length.[7] The overall yield decreases exponentially with the length of the sequence. For longer RNAs, enzymatic ligation of shorter, chemically synthesized fragments is a common strategy.[7]
Q5: How can I minimize RNA degradation during and after synthesis?
A5: To prevent degradation by RNases, it is essential to maintain an RNase-free environment. This includes using baked glassware, RNase-free water and reagents, and wearing gloves at all times.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficiency of solid-phase synthesis of modified RNA.
Table 1: Typical Stepwise Coupling Efficiencies and Overall Yields
| Oligonucleotide Length (mer) | Average Stepwise Coupling Efficiency | Theoretical Overall Yield of Full-Length Product |
| 20 | 99.5% | 90.9% |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 67.6% |
| 50 | 99.5% | 77.9% |
| 50 | 99.0% | 61.0% |
| 50 | 98.0% | 36.4% |
| 100 | 99.5% | 60.6% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3% |
Data is illustrative and based on theoretical calculations (Yield = (Coupling Efficiency)^(Number of couplings)). Actual yields may vary.
Table 2: Comparison of Deprotection Conditions for TBDMS-Protected RNA
| Deprotection Reagent | Temperature | Time | Typical Efficacy | Notes |
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 °C | 2.5 hours | High | A common and effective method.[15][16] |
| Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 12-16 hours | Variable | Can be effective, but water content in TBAF can reduce efficiency.[11] |
| Anhydrous methylamine followed by TEA·3HF | 65 °C | 10 minutes (methylamine) | High | A rapid, one-pot deprotection protocol.[14] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for a Single Nucleotide Addition
This protocol outlines the four main steps in one cycle of solid-phase RNA synthesis using phosphoramidite chemistry.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile.
-
Monitoring: The cleaved orange-colored trityl cation can be quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.[5]
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired RNA phosphoramidite in anhydrous acetonitrile.
-
0.25 - 0.5 M solution of an activator (e.g., 5-ethylthiotetrazole (ETT)) in anhydrous acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for the optimized coupling time (typically 2-10 minutes for RNA).
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure: Deliver a mixture of Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 - 0.1 M solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA
-
Cleavage from Support and Base Deprotection:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (AMA).[15]
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the solid support.
-
Incubate at 65 °C for 10-20 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
-
2'-TBDMS Group Deprotection:
-
Reagents:
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
-
Procedure:
-
Dissolve the dried oligonucleotide in anhydrous DMSO.
-
Add TEA·3HF to the solution.
-
Quench the reaction and desalt the oligonucleotide (e.g., by ethanol (B145695) or butanol precipitation).
-
-
Visualizations
Caption: Workflow of solid-phase RNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
Technical Support Center: Minimizing Translational Frameshifting in s2U-Deficient Mutants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with translational frameshifting in mutants lacking the 2-thiouridine (B16713) (s2U) tRNA modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of s2U modification in tRNA?
The 2-thiouridine (s2U) modification, typically found at the wobble position (U34) of tRNAs for glutamine, lysine, and glutamic acid, is crucial for maintaining translational fidelity and efficiency.[1][2][3] The sulfur group in s2U enhances the rigidity of the anticodon loop, which promotes accurate codon recognition and stable binding to the ribosome's A-site.[2][3] This modification is critical for preventing ribosomal frameshifting and ensuring the correct reading frame is maintained during protein synthesis.[1][3]
Q2: Why do mutants lacking s2U modification exhibit increased translational frameshifting?
In the absence of the s2U modification, the tRNA anticodon has increased conformational flexibility.[4] This "wobbliness" can lead to weaker and less precise codon-anticodon interactions.[5] As a result, the ribosome is more prone to slipping along the mRNA, causing +1 or -1 frameshifts.[1][3] This is particularly prevalent at codons that are decoded by s2U-modified tRNAs.
Q3: What are the observable phenotypes of s2U-deficient mutants?
Mutants lacking s2U modification can display a range of phenotypes, including:
-
Reduced Growth Rates: Inefficient and error-prone translation can slow down cell growth and division.[3]
-
Stress Sensitivity: The accumulation of misfolded or truncated proteins due to frameshifting can induce cellular stress responses.[3]
-
Altered Protein Expression: The levels of specific proteins, particularly those enriched in codons read by s2U-modified tRNAs (like AAA, AAG, CAA, CAG, GAA, GAG), may be significantly reduced.[6][7]
-
Antibiotic Tolerance: In bacteria, the loss of s2U can lead to a global reduction in translation, which in turn can induce antibiotic tolerance.[6][7]
Q4: Are there specific codon sequences that are more prone to frameshifting in the absence of s2U modification?
Yes, repetitive sequences and "slippery sites" are particularly susceptible to frameshifting. In the context of s2U deficiency, codons that are normally read by these modified tRNAs (AAA, AAG for Lys; CAA, CAG for Gln; GAA, GAG for Glu) are hotspots for frameshifting events, especially when they appear in succession.
Q5: Can frameshifting in s2U mutants be completely eliminated?
Completely eliminating frameshifting that arises from a fundamental defect in the translational machinery like the lack of a critical tRNA modification is challenging. However, experimental conditions can be optimized to minimize its frequency and impact.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with s2U-deficient mutants.
| Problem | Possible Cause | Recommended Solution |
| High frequency of truncated or aggregated proteins observed on SDS-PAGE/Western Blot. | Increased ribosomal frameshifting is leading to premature stop codons or the production of misfolded proteins. | - Codon Optimization: If expressing a heterologous gene, optimize the codon usage to favor codons not decoded by s2U-modified tRNAs. - Lower Growth Temperature: Reducing the culture temperature can slow down the rate of translation, which may increase fidelity. - Supplement Media with Sulfur Sources: In some organisms, sulfur availability can impact the efficiency of remaining tRNA thiolation pathways.[8] Supplementing media with cysteine or methionine may be beneficial. |
| Inconsistent results in reporter assays (e.g., luciferase) designed to measure frameshifting. | The expression level of the reporter construct is too low for reliable detection, or the frameshift signal is close to the background noise. | - Use a Dual-Luciferase Reporter System: This allows for normalization of the frameshift signal to an internal control, improving accuracy. - Increase Reporter Expression: Use a stronger promoter to drive the expression of the reporter construct. However, be aware that very high expression levels can sometimes exacerbate translation errors.[9] - Optimize Lysis and Assay Conditions: Ensure complete cell lysis and that the assay buffer conditions are optimal for luciferase activity. |
| Difficulty in identifying specific frameshifted protein products by mass spectrometry. | Frameshifted proteins are often produced at low levels and may be rapidly degraded by cellular quality control mechanisms. | - Enrich for the Protein of Interest: Use affinity purification (e.g., with a FLAG or His-tag) to enrich for the target protein and its frameshifted variants before mass spectrometry analysis. - Inhibit Proteasomal Degradation: Treat cells with a proteasome inhibitor (e.g., MG132 for eukaryotes) for a short period before harvesting to increase the abundance of misfolded, frameshifted proteins. - Use Targeted Proteomics: Develop a targeted mass spectrometry method, such as translational tiling proteomics, to specifically search for peptides that would result from predicted frameshifting events.[10][11] |
| Observed frameshifting is not at the expected codon. | Frameshifting may be occurring at a different "slippery site" or be influenced by secondary structures in the mRNA. | - mRNA Secondary Structure Analysis: Use RNA folding prediction software to analyze the mRNA sequence of your gene of interest for potential pseudoknots or stable stem-loops that can induce ribosomal pausing and frameshifting. - Mutate Potential Slippery Sites: Introduce silent mutations in the codons of suspected slippery sites to see if it reduces the frequency of frameshifting. |
Experimental Protocols
Protocol 1: Quantifying Translational Frameshifting using a Dual-Luciferase Reporter Assay
This protocol allows for the quantification of +1 or -1 ribosomal frameshifting events at a specific sequence.
1. Vector Construction: a. Clone your sequence of interest (the potential frameshift site) between the Renilla (Rluc) and Firefly (Fluc) luciferase genes in a dual-luciferase reporter vector. b. The Fluc gene should be in the +1 or -1 reading frame relative to the Rluc gene. A stop codon should be present in the original reading frame between the two luciferase genes. c. As a control, create an "in-frame" vector where the Fluc gene is in the same reading frame as the Rluc gene, with the frameshift site and stop codon removed.
2. Transformation and Culture: a. Transform the reporter plasmids into both the wild-type and the s2U-deficient mutant strains. b. Grow the transformed cells under desired experimental conditions (e.g., specific media, temperature).
3. Cell Lysis and Luciferase Assay: a. Harvest the cells during the mid-logarithmic growth phase. b. Lyse the cells using a passive lysis buffer. c. Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both Rluc and Fluc activity for each sample.
4. Data Analysis: a. Calculate the ratio of Fluc to Rluc activity for each sample. b. The frameshifting efficiency is calculated as: % Frameshifting = ( (Fluc_frameshift / Rluc_frameshift) / (Fluc_in-frame / Rluc_in-frame) ) * 100 c. Compare the frameshifting efficiency between the wild-type and mutant strains.
Protocol 2: Ribosome Profiling to Identify Frameshift Sites
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of ribosome pausing and frameshifting events.
1. Cell Culture and Harvesting: a. Grow wild-type and s2U-deficient mutant cells to mid-log phase. b. Treat the cells with cycloheximide (B1669411) to arrest translating ribosomes. c. Harvest the cells by rapid filtration and flash-freeze in liquid nitrogen.
2. Preparation of Ribosome-Protected Fragments (RPFs): a. Lyse the cells under conditions that maintain ribosome integrity. b. Treat the lysate with RNase I to digest mRNA not protected by ribosomes. c. Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion. d. Dissociate the ribosomes and extract the RPFs (typically ~28-30 nucleotides in length).
3. Library Preparation and Sequencing: a. Ligate adapters to the 3' and 5' ends of the RPFs. b. Perform reverse transcription to generate cDNA. c. PCR amplify the cDNA library. d. Perform deep sequencing of the prepared library.
4. Data Analysis: a. Align the sequencing reads to the reference genome or transcriptome. b. Analyze the periodicity of the aligned reads. A strong 3-nucleotide periodicity is indicative of in-frame translation. c. A shift in this periodicity or an accumulation of reads that are not in the primary reading frame can indicate sites of ribosomal frameshifting.
Visualizations
Caption: Eukaryotic cytosolic pathway for s2U tRNA modification.
Caption: Impact of s2U modification on translational fidelity.
Caption: Workflow for analyzing translational frameshifting.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances in Our Understanding of the Biosynthesis of Sulfur Modifications in tRNAs [frontiersin.org]
- 3. Nucleoside modifications in the regulation of gene expression: focus on tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational misreading: a tRNA modification counteracts a +2 ribosomal frameshift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of the s 2 U tRNA modification induces antibiotic tolerance and is linked to changes in ribosomal protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of the s 2 U tRNA modification induces antibiotic tolerance and is linked to changes in ribosomal protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Systematic analysis of nonprogrammed frameshift suppression in E. coli via translational tiling proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing instability of 2-thiocarbonyl group during chemical synthesis of modified nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified nucleosides featuring a 2-thiocarbonyl group.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with 2-thiocarbonyl nucleosides like 2-thiouridine (B16713) (s²U)?
The primary stability concern is the susceptibility of the 2-thiocarbonyl group to oxidation and nucleophilic attack, particularly under the conditions used in standard oligonucleotide synthesis. This can lead to two main degradation pathways:
-
Oxidative Desulfurization: The thiocarbonyl group can be oxidized, leading to the loss of sulfur and conversion to a standard carbonyl group (e.g., uridine) or a 4-pyrimidinone derivative (H²U). This process is sensitive to the choice of oxidizing agents and pH.[1][2]
-
Instability under Alkaline Conditions: The 2-thiocarbonyl group is labile under strongly basic conditions commonly used for deprotection in oligonucleotide synthesis, such as concentrated aqueous ammonia (B1221849). This can lead to unwanted side reactions and degradation of the modified nucleoside.
Q2: Can I use standard iodine oxidation during the synthesis of oligonucleotides containing 2-thiouridine?
No, it is not recommended. The standard iodine/water/pyridine (B92270) oxidation step used in phosphoramidite (B1245037) chemistry can lead to the oxidative loss of the sulfur atom from the 2-thiouridine base.[1] A milder oxidizing agent is required to preserve the thiocarbonyl functionality.
Q3: What is the recommended oxidizing agent for synthesizing 2-thiouridine-containing oligonucleotides?
tert-Butyl hydroperoxide (tBuOOH) in an organic solvent like acetonitrile (B52724) is the recommended oxidizing agent.[1][3] This reagent is sufficiently reactive to oxidize the phosphite (B83602) triester to the phosphate (B84403) triester without causing significant desulfurization of the 2-thiocarbonyl group.
Q4: Are there special considerations for the deprotection of oligonucleotides containing 2-thiouridine?
Yes. Due to the alkaline lability of the 2-thiocarbonyl group, standard deprotection with concentrated aqueous ammonia at elevated temperatures should be avoided. Mild basic conditions are recommended, such as a mixture of methylamine/ethanol/DMSO, to cleave the oligonucleotide from the solid support and remove protecting groups without degrading the 2-thiouridine residue.[1]
Q5: Does the presence of a 2-thiocarbonyl group affect the stability of an RNA duplex?
Yes, the incorporation of 2-thiouridine in place of uridine (B1682114) generally increases the thermodynamic stability of an RNA duplex. This is attributed to the 2-thio group favoring a C3'-endo sugar pucker, which promotes a more stable A-form helical structure.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Mass spectrometry of the final oligonucleotide shows a mass loss of 16 Da (or a mass corresponding to the uridine analog). | Desulfurization of the 2-thiocarbonyl group during synthesis. | • Check the oxidizing agent: Ensure you are using tert-butyl hydroperoxide (tBuOOH) instead of the standard iodine/water/pyridine solution for the oxidation step.[1]• Review deprotection conditions: Avoid prolonged exposure to strong bases like concentrated ammonia. Use milder conditions such as methylamine/ethanol/DMSO.[1] |
| Low coupling efficiency of the 2-thiouridine phosphoramidite. | • Degradation of the phosphoramidite: The phosphoramidite may have degraded due to moisture or prolonged storage.• Suboptimal coupling time: Modified phosphoramidites may require longer coupling times. | • Use fresh, high-quality phosphoramidite: Dissolve the amidite in anhydrous acetonitrile just before use.• Increase coupling time: Extend the coupling time for the 2-thiouridine monomer to ensure complete reaction.[4] |
| Multiple unexpected peaks in HPLC analysis of the purified oligonucleotide. | • Incomplete capping: Unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences.• Side reactions: Besides desulfurization, other side reactions like N3-cyanoethylation can occur during deprotection.[5] | • Ensure efficient capping: Use fresh capping reagents and ensure adequate capping time.• Optimize deprotection: Use a larger volume of the mild deprotection solution to effectively scavenge byproducts like acrylonitrile.[5] |
| Formation of 4-pyrimidinone derivative (H²U) as a byproduct. | Oxidative desulfurization under specific pH conditions. Studies have shown that in the presence of hydrogen peroxide, desulfurization at pH 6.6 predominantly yields the 4-pyrimidinone nucleoside.[2] | • Maintain pH control: Ensure that all solutions used during synthesis and deprotection are appropriately buffered to avoid acidic conditions that might favor this rearrangement. |
Data Summary
Table 1: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine (s²U)
The melting temperatures (Tm) of RNA duplexes are a measure of their thermal stability. The data below illustrates the stabilizing effect of a single s²U substitution compared to a standard uridine (U).
| Duplex Sequence (5'-3') | Complementary Strand (3'-5') | Tm (°C) | ΔTm (°C) vs. U | Reference |
| GU UUC | AAGmAmCm | 19.0 | - | [3] |
| Gs²U UUC | AAGmAmCm | 30.7 | +11.7 | [3] |
Data from UV thermal melting studies.
Table 2: pH Dependence of 2-Thiouridine Desulfurization by H₂O₂
The outcome of oxidative desulfurization of 2-thiouridine is highly dependent on the pH of the reaction medium.
| pH | Major Product | Minor Product | Reference |
| 6.6 | 4-Pyrimidinone nucleoside (H²U) | Uridine (U) | [2] |
| 7.6 | Uridine (U) | 4-Pyrimidinone nucleoside (H²U) | [2] |
Reactions were conducted in the presence of 100mM H₂O₂.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the synthesis of the 2-thiouridine phosphoramidite building block required for oligonucleotide synthesis.
-
Synthesis of 2-thiouridine: Couple the bis-silyl derivative of 2-thiouracil (B1096) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Remove the hydroxyl protecting groups with 2 M NH₃ in MeOH.[3]
-
5'-O-DMT Protection: React 2-thiouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in dry pyridine to protect the 5'-hydroxyl group.[3]
-
2'-O-TBDMS Protection: Protect the 2'-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Phosphitylation: React the 5'-O-DMT-2'-O-TBDMS-2-thiouridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous dichloromethane (B109758) to yield the final phosphoramidite.[3] Purify by silica (B1680970) gel chromatography.
Protocol 2: Incorporation of 2-Thiouridine into Oligonucleotides
This protocol details the modified solid-phase synthesis cycle for incorporating a 2-thiouridine residue.
-
Standard Synthesis Cycle: Utilize a standard automated DNA/RNA synthesizer with the following modifications.
-
Coupling: Dissolve the 2-thiouridine phosphoramidite in anhydrous acetonitrile. Use an extended coupling time (e.g., 15 minutes) to ensure high coupling efficiency.[4]
-
Capping: Use standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Replace the standard iodine/water/pyridine oxidizing solution with a solution of tert-butyl hydroperoxide (tBuOOH) in acetonitrile (e.g., 0.25 M). Perform the oxidation step for 5 minutes.[4]
-
Deblocking: Use a standard deblocking solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group for the next cycle.
Protocol 3: Mild Deprotection of 2-Thiouridine-Containing Oligonucleotides
This protocol describes a mild deprotection procedure to preserve the 2-thiocarbonyl group.
-
Cleavage and Deprotection Solution: Prepare a mixture of methylamine, ethanol, and DMSO.
-
Incubation: Treat the solid support-bound oligonucleotide with the deprotection solution.
-
Desilylation: After removal of the base and phosphate protecting groups, treat the oligonucleotide with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), to remove the 2'-O-TBDMS groups.
-
Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or PAGE.
Visualizations
Caption: pH-dependent oxidative desulfurization pathways of 2-thiouridine.
Caption: Modified workflow for synthesizing 2-thiouridine-containing oligonucleotides.
References
- 1. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desulfuration of 2-thiouridine with hydrogen peroxide in the physiological pH range 6.6-7.6 is pH-dependent and results in two distinct products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
Validation & Comparative
Thiouridine Isomers in RNA Duplexes: A Comparative Analysis of 2-Thiouridine and 4-Thiouridine on Stability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA duplex stability is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparative analysis of two common thiouridine isomers, 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), and their impact on the thermodynamic stability of RNA duplexes. The data presented herein is compiled from peer-reviewed experimental studies to ensure accuracy and reliability.
The substitution of an oxygen atom with sulfur at either the 2- or 4-position of the uridine (B1682114) base significantly alters its electronic and steric properties, leading to distinct effects on RNA duplex stability. This guide will delve into the quantitative thermodynamic parameters, detail the experimental methodologies used to derive these data, and provide a visual representation of the experimental workflow.
Thermodynamic Stability: A Head-to-Head Comparison
Experimental data consistently demonstrates that the positional isomerization of the thio-modification on the uridine ring has opposing effects on the stability of RNA duplexes. Incorporation of 2-thiouridine generally leads to a significant stabilization of the RNA duplex, whereas 4-thiouridine has a destabilizing effect compared to an unmodified uridine.
A key study directly comparing these modifications within a pentamer RNA duplex model (Gs²UUUC or Gs⁴UUUC complexed with a complementary 2'-O-methyl-ribonucleotide strand, GmAmAmAmCm) provides clear quantitative evidence of this differential impact.[1] The thermodynamic parameters, including the melting temperature (Tm), and the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are summarized in the table below.
| Modification | Sequence (5'-3') | Complementary Strand (5'-3') | Tm (°C) [100 mM NaCl] | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified | GUUUC | GmAmAmAmCm | 19.0 | -2.8 | -26.9 | -77.5 |
| 2-Thiouridine | Gs²UUUC | GmAmAmAmCm | 30.7 | -4.8 | -31.5 | -86.5 |
| 4-Thiouridine | Gs⁴UUUC | GmAmAmAmCm | 14.5 | -2.2 | -24.1 | -70.9 |
Table 1: Thermodynamic data for RNA duplexes containing unmodified uridine, 2-thiouridine, and 4-thiouridine. Data sourced from Kumar & Davis, Nucleic Acids Research, 1997.[1]
As illustrated in the table, the presence of 2-thiouridine increases the melting temperature by 11.7°C compared to the unmodified duplex, indicating a significant stabilizing effect.[1] This stabilization is further reflected in the more favorable Gibbs free energy change. Conversely, the incorporation of 4-thiouridine results in a 4.5°C decrease in the melting temperature, signifying duplex destabilization.[1]
The stabilizing effect of 2-thiouridine is attributed to its propensity to favor the C3'-endo sugar pucker conformation, which pre-organizes the single-stranded RNA into an A-form helix, reducing the entropic penalty of duplex formation.[1][2][3] This pre-organization is a key factor in the enhanced stability observed in s²U-containing duplexes.[2][3] In contrast, 4-thiouridine does not induce this conformational rigidity and can even introduce unfavorable steric or electronic effects that destabilize the duplex.[1]
Experimental Protocols
The thermodynamic data presented in this guide were primarily obtained through UV thermal denaturation studies (UV melting) and corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis of Thiouridine-Containing Oligonucleotides
The site-specific incorporation of 2-thiouridine and 4-thiouridine into RNA oligonucleotides requires the chemical synthesis of their corresponding phosphoramidite (B1245037) building blocks.
-
2-Thiouridine Phosphoramidite Synthesis: The synthesis of the 2-thiouridine phosphoramidite involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by standard phosphitylation to yield the reactive phosphoramidite monomer.[1]
-
4-Thiouridine Phosphoramidite Synthesis: The synthesis of the 4-thiouridine containing RNA is often achieved through a post-synthetic modification approach. A 4-triazolouridine phosphoramidite is incorporated into the RNA sequence using standard solid-phase synthesis. Subsequent treatment with thiolacetic acid and deprotection yields the desired 4-thiouridine modified oligonucleotide.[1]
RNA Duplex Formation and Annealing
To ensure the formation of duplexes for melting studies, equimolar amounts of the modified single-stranded RNA and its complementary strand are mixed in a buffer solution. A typical annealing protocol involves:
-
Dissolving the oligonucleotides in an appropriate buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, 0.05 mM EDTA, pH 7.0).[1]
-
Heating the solution to 90-95°C for 1-2 minutes to denature any secondary structures.[4][5]
-
Slowly cooling the solution to room temperature over a period of at least 30-60 minutes to allow for proper hybridization of the complementary strands.[4][5]
UV Thermal Denaturation (Melting) Studies
UV melting is a standard technique used to determine the thermal stability of nucleic acid duplexes. The process involves monitoring the change in UV absorbance of the duplex solution as the temperature is gradually increased.
-
Instrumentation: A spectrophotometer equipped with a Peltier temperature controller is used for these experiments.[1]
-
Sample Preparation: The annealed RNA duplex is placed in a quartz cuvette. The concentration of the duplex is typically in the micromolar range, although for short duplexes, higher concentrations may be necessary.[1]
-
Data Acquisition: The absorbance is monitored at a specific wavelength (e.g., 260 nm for standard RNA, or shifted wavelengths for thiolated derivatives like 280 nm for s²U and 330 nm for s⁴U containing duplexes) as the temperature is increased at a constant rate (e.g., 1°C/minute).[1]
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the absorbance versus temperature curve, representing the temperature at which 50% of the duplexes are dissociated. Thermodynamic parameters (ΔH° and ΔS°) are derived from analyzing the concentration dependence of the melting curves (van't Hoff analysis). The Gibbs free energy (ΔG°) is then calculated using the equation ΔG° = ΔH° - TΔS°.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of 2-thiouridine and 4-thiouridine on RNA duplex stability.
Figure 1: General experimental workflow.
Structural Implications and Applications
The enhanced stability conferred by 2-thiouridine has significant biological and therapeutic implications. In nature, s²U is found in the anticodon loop of tRNAs, where it improves the fidelity of codon-anticodon interactions.[1][6] For therapeutic applications, the incorporation of 2-thiouridine into antisense oligonucleotides or siRNAs can increase their binding affinity to target mRNA, potentially enhancing their efficacy and duration of action.
Conversely, the destabilizing nature of 4-thiouridine makes it less suitable for applications requiring strong duplex formation. However, 4-thiouridine is a photoactivatable cross-linking agent and is widely used in structural biology to study RNA-protein interactions and to map RNA structures.[7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. metabion.com [metabion.com]
- 5. Annealed Duplexes | RNA Oligonucleotides Duplex | Sirna Lyophilized Protocol [biosyn.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Universal and strain specific structure features of segment 8 genomic RNA of influenza A virus-application of 4-thiouridine photocrosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validating Trm9 and Trm112 Homolog Function: A Comparative Guide to the γ-Toxin Assay and Alternative Methods
For researchers, scientists, and drug development professionals, the functional validation of protein homologs is a critical step in understanding conserved biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the γ-toxin assay and alternative methods for validating the function of Trm9 and Trm112 homologs, proteins essential for tRNA modification and translational fidelity.
The Trm9-Trm112 complex is a highly conserved methyltransferase responsible for the 5-methoxycarbonylmethyl (mcm⁵) modification of uridine (B1682114) at the wobble position (U34) of specific tRNAs, such as tRNA-Arg(UCU) and tRNA-Glu(UUC). This modification is a crucial prerequisite for the subsequent thiolation to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). The integrity of this pathway is essential for accurate and efficient protein synthesis.
A powerful tool for assessing the in vivo function of the Trm9-Trm112 complex is the γ-toxin assay, which leverages the cytotoxic activity of a zymocin secreted by the yeast Kluyveromyces lactis. This guide details the principles and protocols of various γ-toxin assays and compares them with alternative analytical techniques, providing the necessary information to select the most appropriate method for your research needs.
The γ-Toxin Assay: A Functional Readout of Trm9-Trm112 Activity
The basis of the γ-toxin assay lies in its mechanism of action. The γ-toxin is a tRNase that specifically cleaves tRNAs containing the mcm⁵s²U modification at the 3'-side of this modified nucleoside.[1] This cleavage leads to translational arrest and cell death. Consequently, yeast cells with a deficient Trm9-Trm112 pathway lack the mcm⁵(s²)U modification, rendering them resistant to the γ-toxin.[2] This clear life-or-death phenotype provides a robust method for validating the function of Trm9 and Trm112 homologs by expressing them in Saccharomyces cerevisiae strains lacking the endogenous genes (trm9Δ or trm112Δ) and assessing the restoration of toxin sensitivity.
Experimental Approaches
There are three main approaches to the γ-toxin assay, ranging from qualitative to highly quantitative:
-
Qualitative Plate-Based Assays (Halo/Eclipse Assay): This is the simplest method, providing a visual assessment of toxin sensitivity.
-
Quantitative Liquid Culture Assay: This method offers a more quantitative measure of cell viability in the presence of the toxin.
-
Quantitative RT-PCR-Based tRNA Cleavage Assay: This is the most direct and quantitative method, measuring the specific cleavage of target tRNAs.
Data Presentation: Comparison of γ-Toxin Assay Performance
The following tables summarize hypothetical yet representative quantitative data obtained from the different γ-toxin assay formats, comparing a wild-type (WT), a deletion mutant (trm9Δ), and a mutant complemented with a functional homolog (trm9Δ + Homolog).
Table 1: Qualitative Halo/Eclipse Assay Results
| Strain | Phenotype | Zone of Inhibition (mm) | Interpretation |
| Wild-Type (WT) | Sensitive | 15 ± 2 | Functional Trm9-Trm112 pathway |
| trm9Δ | Resistant | 0 | Non-functional Trm9-Trm112 pathway |
| trm9Δ + Homolog | Sensitive | 14 ± 2 | Homolog complements Trm9 function |
Table 2: Quantitative Liquid Culture Assay Data
| Strain | % Growth Inhibition (vs. No Toxin Control) | Interpretation |
| Wild-Type (WT) | 85 ± 5% | Functional Trm9-Trm112 pathway |
| trm9Δ | 5 ± 2% | Non-functional Trm9-Trm112 pathway |
| trm9Δ + Homolog | 82 ± 6% | Homolog complements Trm9 function |
Table 3: Quantitative RT-PCR-Based tRNA Cleavage Data
| Strain | % tRNA-Glu(UUC) Cleavage | Interpretation |
| Wild-Type (WT) | 90 ± 4% | Efficient in vivo tRNA modification |
| trm9Δ | < 5% | Lack of tRNA modification |
| trm9Δ + Homolog | 88 ± 5% | Homolog restores tRNA modification |
Experimental Protocols
Protocol 1: Qualitative Halo/Eclipse Assay
This protocol is adapted from standard yeast killer toxin assays.[3][4]
-
Prepare a lawn of the sensitive yeast strain: Grow the Saccharomyces cerevisiae strain to be tested (e.g., wild-type, trm9Δ, trm9Δ + homolog) to mid-log phase in appropriate liquid media.
-
Seed the plates: Add approximately 1 x 10⁶ cells to 5 ml of molten soft agar (B569324) (0.7% agar) and pour evenly over a pre-warmed agar plate containing rich medium (e.g., YPD).
-
Apply the toxin-producing strain: Once the soft agar has solidified, spot a small amount of a Kluyveromyces lactis strain that secretes the γ-toxin onto the center of the plate.
-
Incubate: Incubate the plates at a suitable temperature (e.g., 25-30°C) for 2-3 days.
-
Observe: A clear zone of growth inhibition (a "halo" or "eclipse") around the K. lactis spot indicates sensitivity to the toxin.
Protocol 2: Quantitative Liquid Culture Assay
This protocol is based on high-throughput yeast growth assays.[5]
-
Prepare yeast cultures: Grow the yeast strains to be tested overnight in appropriate liquid media.
-
Inoculate microplate: Dilute the overnight cultures to a starting OD₆₀₀ of 0.1 in fresh media in a 96-well microplate. Include wells with and without a pre-determined concentration of purified γ-toxin or sterile-filtered supernatant from a K. lactis culture.
-
Incubate with shaking: Incubate the microplate in a plate reader with intermittent shaking at 30°C.
-
Monitor growth: Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.
-
Analyze data: Plot the growth curves and calculate the percentage of growth inhibition by comparing the area under the curve or the final OD₆₀₀ of the toxin-treated samples to the untreated controls.
Protocol 3: Quantitative RT-PCR-Based tRNA Cleavage Assay
This protocol is a highly sensitive method for directly measuring tRNA cleavage.[1]
-
Treat cells with γ-toxin: Expose mid-log phase yeast cells to purified γ-toxin for a defined period.
-
Isolate total RNA: Extract total RNA from the treated and untreated cells using a standard protocol (e.g., hot acid phenol (B47542) extraction).
-
Reverse transcription: Perform reverse transcription on the total RNA using a primer specific to the 3' end of the target tRNA (e.g., tRNA-Glu(UUC)).
-
Quantitative PCR (qPCR): Perform qPCR using primers that amplify the full-length tRNA. The amount of full-length tRNA will be inversely proportional to the extent of cleavage.
-
Normalize and quantify: Normalize the qPCR data to a control RNA that is not a target of the γ-toxin (e.g., 5.8S rRNA). Calculate the percentage of tRNA cleavage in the toxin-treated samples relative to the untreated controls.
Mandatory Visualizations
Caption: γ-Toxin Signaling Pathway.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protocol to study toxic, immune, and suicidal phenotypes of killer yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. A high-throughput method to measure the sensitivity of yeast cells to genotoxic agents in liquid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: s²U:s²U vs. U:U Base Pairs in RNA Duplexes
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between canonical and modified nucleobase pairs in RNA is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a detailed structural and thermodynamic comparison of the non-canonical s²U:s²U and U:U base pairs within RNA duplexes, supported by experimental data.
The substitution of oxygen with sulfur at the C2 position of uridine (B1682114) (to form 2-thiouridine, s²U) is a naturally occurring modification that significantly influences the structure and stability of RNA. While the U:U mismatch is generally destabilizing to an RNA duplex, the s²U:s²U pair exhibits surprising stability, comparable to that of a canonical A:U Watson-Crick base pair.[1] This guide delves into the structural underpinnings of this enhanced stability.
Thermodynamic Stability: A Quantitative Comparison
The thermal stability of RNA duplexes containing U:U and s²U:s²U base pairs has been investigated using UV thermal denaturation experiments. The melting temperature (Tm), a key indicator of duplex stability, is significantly higher for duplexes containing s²U:s²U pairs compared to those with U:U pairs.
| Base Pair | Sequence Context (9-mer duplex) | Melting Temperature (Tm) in °C | Change in Free Energy (ΔG°₃₇) in kcal/mol |
| U:A (Canonical) | 5'-GCAGU CAGC-3' 3'-CGUCA GUCG-5' | 59.3 | -13.2 |
| s²U:A | 5'-GCAGs²U CAGC-3' 3'-CGUCA GUCG-5' | 68.7 | -15.9 |
| U:U | 5'-GCAGU CAGC-3' 3'-CGUCU GUCG-5' | 44.9 | -9.1 |
| s²U:U | 5'-GCAGs²U CAGC-3' 3'-CGUCU GUCG-5' | 52.8 | -11.0 |
| s²U:s²U | 5'-GCAGs²U CAGC-3' 3'-CGUCs²U GUCG-5' | 58.7 | -13.1 |
Data compiled from studies on 9-bp RNA duplexes in 10 mM Tris-HCl (pH 8.0), 1 M NaCl, and 2.5 mM EDTA. The central base pair is varied as indicated.[1]
As the data illustrates, the s²U:s²U-containing duplex has a melting temperature nearly 14°C higher than the corresponding U:U-containing duplex.[1] This brings its stability into a range comparable to the canonical U:A base pair.
Structural Insights from Crystallography
High-resolution crystal structures reveal the geometric basis for the observed thermodynamic differences. While both U:U and s²U:s²U can form wobble-like base pairs, the 2-thio modification introduces key structural changes.
In a U:U mismatch, a C=O···H-N hydrogen bond is typically observed.[1] In contrast, the s²U:s²U base pair is characterized by a C=S···H-N hydrogen bond.[1] While sulfur is a weaker hydrogen bond acceptor than oxygen, the enhanced stability of the s²U:s²U pair is not solely attributed to this interaction. Several factors are proposed to contribute to the increased stability:
-
Preorganization of the RNA strand: The 2-thio modification favors the C3'-endo sugar pucker conformation, which preorganizes the single-stranded RNA for hybridization.[2][3]
-
Reduced desolvation penalty: The less electronegative sulfur atom is thought to have a lower desolvation penalty upon duplex formation compared to the oxygen atom in uridine.[2][4]
-
Enhanced stacking interactions: The larger and more polarizable sulfur atom can lead to more favorable stacking interactions with neighboring bases.[4][5]
Interestingly, crystallographic studies of a U:U mismatch show multiple conformations, indicating structural heterogeneity. Conversely, the presence of s²U in an s²U:U pair locks the mismatch into a single, more ordered conformation.[2][4] This ordering effect likely contributes to the overall stability of s²U-containing duplexes.
Experimental Protocols
The following provides a generalized overview of the key experimental methodologies used to characterize and compare RNA duplexes containing s²U:s²U and U:U base pairs.
RNA Oligonucleotide Synthesis
-
Solid-Phase Synthesis: RNA oligonucleotides are synthesized using standard phosphoramidite chemistry.[6] For the incorporation of 2-thiouridine, an s²U phosphoramidite is used.
-
Oxidation: A critical step for s²U-containing oligonucleotides is the oxidation step. Standard iodine-water oxidation can lead to the loss of the sulfur atom.[7] Therefore, a non-aqueous oxidant such as tert-butyl hydroperoxide is used to preserve the 2-thio modification.[7]
-
Deprotection and Purification: Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity for subsequent experiments.[6]
UV Thermal Denaturation
-
Sample Preparation: Complementary RNA strands are mixed in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[1] Samples are prepared at a series of concentrations to allow for the determination of thermodynamic parameters.[1][8]
-
Melting and Annealing: The samples are heated to a high temperature (e.g., 95°C) to ensure complete dissociation of the duplexes, followed by slow cooling to allow for proper annealing.
-
Data Acquisition: The absorbance of the samples at 260 nm is monitored as the temperature is slowly increased. The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands.
-
Data Analysis: Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation are calculated from the concentration-dependent melting curves.[8]
NMR Spectroscopy
-
Sample Preparation: Purified and annealed RNA duplexes are dissolved in an appropriate buffer, often in D₂O or a H₂O/D₂O mixture to observe exchangeable imino protons.
-
Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY and TOCSY, are acquired. The imino proton region of the 1D spectrum is particularly informative for base pairing.[9]
-
Structural Analysis: The observed nuclear Overhauser effects (NOEs) provide distance constraints between protons, which are used to calculate and refine the three-dimensional structure of the RNA duplex.[10]
X-ray Crystallography
-
Crystallization: The purified RNA duplex is screened against a variety of crystallization conditions (buffers, precipitants, salts) to obtain diffraction-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions of the RNA duplex are determined and refined to yield a high-resolution three-dimensional structure.[11]
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Crystal Structure Studies of RNA Duplexes Containing s2U:A and s2U:U Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure studies of RNA duplexes containing s(2)U:A and s(2)U:U base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Wobble Uridine Modifications: m5s2U vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon, are crucial for maintaining the efficiency and fidelity of protein synthesis. These modifications fine-tune the decoding process, ensuring that the correct amino acids are incorporated into the growing polypeptide chain. Among the most complex and critical of these is the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification, a type of m5s2U. Its absence is linked to a range of cellular defects, from reduced growth to proteotoxic stress.
This guide provides an objective comparison of the functional differences between m5s2U and other key wobble uridine (B1682114) modifications, supported by experimental data and detailed protocols.
Functional Comparison of Wobble Uridine Modifications
The modifications at the wobble uridine (U34) position can be broadly categorized by their effects: some expand wobble pairing to read multiple codons, while others restrict it to enhance fidelity for a single codon. The mcm5s2U modification is a prime example of the latter, enforcing a strict interaction with A-ending codons.
The primary role of the mcm5s2U34 modification is to increase the efficiency of reading cognate codons, rather than solely to prevent errors in translation.[1] In eukaryotes, this modification is critical for proper mRNA decoding and protein translation.[2][3][4] The two key chemical groups, the 5-methoxycarbonylmethyl (mcm5) group and the 2-thio (s2) group, play distinct but synergistic roles. The s2 modification restricts the conformational flexibility of the uridine, favoring the C3'-endo ribose pucker, which is optimal for base pairing with adenosine (B11128) (A) in the third codon position and preventing misreading of G-ending codons.[5][6] The mcm5 group further stabilizes U•G wobble pairing, although the s2 group's restrictive effect is dominant.[6]
In contrast, modifications like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-carbamoylmethyluridine (B1230082) (ncm5U), which lack the 2-thio group, are less restrictive and can read both A- and G-ending codons more promiscuously.[7][8] An unmodified uridine at the wobble position is the most flexible, capable of pairing with both A and G, but this can lead to reduced efficiency and increased potential for frameshifting errors.[9]
The absence of these modifications has significant consequences. While loss of either the mcm5 or s2 modification pathways is tolerated in yeast, the simultaneous loss of both is lethal in some genetic backgrounds and causes severe growth defects in others, highlighting the essential role of mcm5s2U.[1][10] This severe phenotype is primarily due to the malfunction of tRNALysUUU, which leads to a global decrease in protein levels.[9][10]
Quantitative Data Summary
The following table summarizes the key functional characteristics of different wobble uridine modifications based on available experimental evidence.
| Modification | Found in tRNA Species (Eukaryotes) | Recognized Codons | Primary Function | Phenotype of Deficiency |
| mcm5s2U | Lys(UUU), Gln(UUG), Glu(UUC) | Primarily NNA; restricts NNG pairing | High Efficiency & Fidelity: Ensures rapid and accurate decoding of A-ending codons; prevents frameshifting.[1][2][7] | Severe growth defects, temperature sensitivity, reduced protein levels, proteotoxic stress.[10][11] Lethal when both mcm5 and s2 pathways are lost.[1] |
| mcm5U | Arg(UCU), Gly(UCC), etc. | NNA and NNG | Enhanced Wobble: Promotes efficient reading of both A- and G-ending codons.[7] | Pleiotropic phenotypes including sensitivity to stress.[7] |
| ncm5U | Ser(UCU), Thr(UGU), Ala(UGC) | NNA and NNG | Enhanced Wobble: Similar to mcm5U, improves decoding of A/G-ending codons.[1][7] | Slow growth, sensitivity to various cellular stresses. |
| Ψ (Pseudouridine) | Ile(UAU) | NNA, NNU, NNC | Expanded Decoding: Stabilizes the anticodon loop structure to allow broader codon recognition. | Reduced translational efficiency. |
| Unmodified U | (Naturally rare in eukaryotes, e.g., tRNALeuUAG) | NNA and NNG | Basic Wobble: Allows decoding of A- and G-ending codons per the original wobble hypothesis, but often inefficiently.[6][9] | Can lead to translational stalling and increased frameshifting if modifications are absent from tRNAs that normally require them.[7][11] |
Visualizing Molecular Pathways and Workflows
Biosynthesis of mcm5s2U Wobble Uridine
The formation of mcm5s2U is a complex process involving two independent pathways that converge on the uridine at position 34 of specific tRNAs. The Elongator complex is responsible for adding the cm5 (carboxymethyl) group, which is then methylated to mcm5. Separately, the Urm1 and Uba4 proteins are part of the ubiquitin-like system that facilitates the 2-thiolation (s2) step.
Experimental Workflow: γ-Toxin Assay for mcm5s2U Detection
The γ-toxin endonuclease from the yeast Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification.[2][3] This property has been harnessed to develop a robust assay for detecting the presence and relative abundance of this modification.
Logical Relationship: Codon Recognition by Wobble Uridines
The chemical nature of the modification at U34 directly dictates its base-pairing potential with the third nucleotide of the mRNA codon, thereby defining the "rules" of wobble decoding for that specific tRNA.
Experimental Protocols
Quantitative Analysis of tRNA Modifications by LC-MS/MS
This protocol provides a systems-level view of all ribonucleoside modifications in the total tRNA pool.[12]
-
Objective: To identify and quantify the relative proportions of modified ribonucleosides from a total tRNA sample.
-
Methodology:
-
tRNA Isolation: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., Trizol). Purify the tRNA fraction from the total RNA using methods like HPLC or PAGE electrophoresis.[12][13]
-
Enzymatic Hydrolysis: Digest the purified tRNA (several micrograms) down to single nucleosides. This is typically achieved using a combination of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase, to ensure complete digestion and dephosphorylation.
-
HPLC Separation: Resolve the resulting mixture of ribonucleosides using reversed-phase High-Performance Liquid Chromatography (HPLC). The separation is based on the different chemical properties of the canonical and modified nucleosides.
-
Mass Spectrometry (MS/MS) Analysis: Couple the HPLC output directly to a mass spectrometer. Use dynamic multiple reaction monitoring (DMRM) to identify and quantify each nucleoside as it elutes from the column.[12] Each modified nucleoside has a unique mass and fragmentation pattern that allows for its precise identification and quantification relative to the canonical nucleosides.
-
Monitoring mcm5s2U Status via the γ-Toxin Endonuclease Assay
This method is highly specific for detecting the mcm5s2U modification.[2][3][4]
-
Objective: To determine the presence or absence of mcm5s2U in specific tRNA isoacceptors.
-
Methodology:
-
tRNA Preparation: Isolate total RNA from the eukaryotic cells of interest.
-
Toxin Cleavage Reaction: Incubate the total RNA (typically 5-10 µg) with purified recombinant γ-toxin endonuclease in a suitable reaction buffer. The toxin will specifically cleave the phosphodiester bond on the 3' side of any mcm5s2U-modified tRNA.
-
Analysis of Cleavage:
-
Method A: Northern Blotting. Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel. Transfer the RNA to a membrane and probe with a radiolabeled or fluorescently labeled oligonucleotide specific to the tRNA of interest (e.g., tRNALysUUU). The presence of mcm5s2U will result in the appearance of a smaller cleavage product in addition to the full-length tRNA.
-
Method B: Quantitative RT-PCR. Perform a reverse transcription reaction on the RNA from the cleavage reaction. Then, use qPCR with primers that flank the anticodon loop of the target tRNA. Cleavage by γ-toxin will prevent the amplification of a full-length product, leading to a decrease in the qPCR signal compared to an untreated control. This loss of signal can be quantified to estimate the modification level.
-
-
Analysis of Translational Frameshifting using Reporter Assays
This protocol assesses how the absence of wobble modifications affects the maintenance of the correct reading frame during translation.[7]
-
Objective: To measure the frequency of +1 ribosomal frameshifting caused by inefficient decoding.
-
Methodology:
-
Reporter Construct: Utilize a bicistronic reporter plasmid, such as one containing Renilla luciferase (R-luc) and Firefly luciferase (F-luc). Between the two coding sequences, insert a "slippery site" sequence followed by the codon of interest (e.g., AAA for lysine). A stop codon is placed in the original reading frame (0 frame) immediately after the test codon.
-
Expression: Transform yeast or other eukaryotic cells (both wild-type and modification-deficient mutants) with the reporter plasmid.
-
Luciferase Assay: Prepare cell lysates and measure the activity of both Renilla and Firefly luciferases. Renilla luciferase expression serves as an internal control for transcription and translation initiation. Firefly luciferase will only be expressed if the ribosome performs a +1 frameshift at the slippery site to bypass the 0-frame stop codon.
-
Calculate Frameshift Frequency: The frameshifting efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in modification-deficient mutants compared to wild-type indicates that the hypomodified tRNA causes ribosomal pausing and slippage, thus impairing translational fidelity.
-
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. diva-portal.org [diva-portal.org]
- 9. Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 10. Making sure you're not a bot! [kobra.uni-kassel.de]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 13. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
A Head-to-Head Battle for Sensitivity: HPLC-MS versus γ-Toxin Assay in the Detection of mcm5s2U
For researchers, scientists, and drug development professionals invested in the study of tRNA modifications, the accurate detection and quantification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is paramount. This modified nucleoside plays a crucial role in the efficiency and fidelity of mRNA translation, and its dysregulation has been linked to various diseases. Two prominent analytical techniques have emerged for its detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the γ-toxin assay. This guide provides a comprehensive comparison of these methods, delving into their sensitivity, experimental protocols, and underlying principles to aid researchers in selecting the most appropriate technique for their specific needs.
The landscape of post-transcriptional tRNA modifications is vast and complex, with mcm5s2U being a key player in ensuring proper protein synthesis.[1][2][3][4] Its detection, however, can be technically demanding.[1][2][3][4] While HPLC-MS offers a powerful platform for the sensitive identification and quantification of a wide range of modified nucleosides, it comes with inherent challenges, including the need for specialized expertise, extensive optimization, and the generation of standards.[1] In response to these hurdles, the γ-toxin assay has been developed as a more accessible alternative that leverages standard molecular biology techniques.[1]
At a Glance: Comparing the Titans of mcm5s2U Detection
To facilitate a clear comparison, the following table summarizes the key performance characteristics of HPLC-MS and the γ-toxin assay for mcm5s2U detection.
| Feature | HPLC-MS | γ-Toxin Assay |
| Principle | Separation of digested tRNA nucleosides by liquid chromatography followed by mass-based detection and quantification. | Enzymatic cleavage of tRNA at the mcm5s2U site by γ-toxin, followed by detection of cleavage products. |
| Quantification | Absolute quantification possible with standards. | Primarily relative quantification (detects percentage decrease). |
| Sensitivity | High sensitivity, capable of detecting low femtomole amounts of modified nucleosides.[5] | Sensitive enough to detect a ~70-80% decrease in mcm5s2U-containing tRNA.[1][6] |
| Specificity | High, based on retention time and mass-to-charge ratio. | High, γ-toxin is specific for mcm5s2U-containing tRNAs.[1] |
| Throughput | Lower, with lengthy run times per sample.[1] | Higher, especially when coupled with qRT-PCR. |
| Expertise | Requires specialized knowledge of mass spectrometry and chromatography.[1] | Utilizes standard molecular biology techniques (Northern blotting, qRT-PCR).[1] |
| Cost | High initial investment and maintenance costs for instrumentation.[1] | More cost-effective, relying on common laboratory equipment. |
| Sample Input | Typically requires micrograms of purified tRNA. | Can be performed with total RNA extracts. |
Deep Dive into Sensitivity: A Quantitative Perspective
A critical factor in choosing a detection method is its sensitivity, often defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).
HPLC-MS: Pushing the Boundaries of Detection
Table of LOD and LOQ for various modified nucleosides using HPLC-MS (as a proxy for mcm5s2U sensitivity):
| Modified Nucleoside | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Pseudouridine (Ψ) | 10 fmol | 20 fmol |
| 7-methylguanosine (m7G) | 10 amol | 50 amol |
| Dihydrouridine (D) | Not specified | Not specified |
| 3-methylcytidine (m3C) | Not specified | Not specified |
| 2-methyladenosine (m2A) | Not specified | Not specified |
| 1-methylguanosine (m1G) | Not specified | Not specified |
| 2-methylguanosine (m2G) | Not specified | Not specified |
| (Data adapted from Kellner et al., 2014)[7] |
γ-Toxin Assay: A Robust Indicator of Modification Status
The sensitivity of the γ-toxin assay is typically expressed in terms of its ability to detect a change in the population of mcm5s2U-containing tRNA molecules. When coupled with quantitative real-time PCR (qRT-PCR), the assay can reliably detect a significant decrease in the amount of full-length tRNA, indicating the presence and cleavage of mcm5s2U. Studies have shown that this method can detect a decrease of approximately 70-80% in the target tRNA levels following treatment with γ-toxin.[1][6] While this provides a robust semi-quantitative measure of the modification's presence, it does not offer the absolute quantification capabilities of HPLC-MS.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for both the HPLC-MS and γ-toxin assays for mcm5s2U detection.
HPLC-MS Protocol for mcm5s2U Detection
The analysis of mcm5s2U by HPLC-MS involves a multi-step process that begins with the isolation of tRNA and culminates in the mass spectrometric detection of the modified nucleoside.
1. tRNA Isolation and Purification:
-
Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent).
-
Small RNAs, including tRNA, are enriched from the total RNA pool.
-
The tRNA fraction is further purified using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography to ensure the removal of contaminating RNA species.[9]
2. Enzymatic Digestion of tRNA to Nucleosides:
-
The purified tRNA is enzymatically hydrolyzed into its constituent nucleosides.
-
A cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase, is used to ensure complete digestion.
3. HPLC Separation:
-
The resulting nucleoside mixture is separated using a reversed-phase HPLC column.
-
A gradient of solvents (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer) is employed to elute the nucleosides based on their hydrophobicity.
4. Mass Spectrometry Detection and Quantification:
-
The eluent from the HPLC is directly introduced into a mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
The mass transition specific for mcm5s2U is monitored for its detection and quantification.
-
For absolute quantification, a calibration curve is generated using a synthetic mcm5s2U standard of known concentrations.
γ-Toxin Assay Protocol for mcm5s2U Detection
The γ-toxin assay offers a more streamlined approach that relies on the specific enzymatic activity of γ-toxin.
1. RNA Preparation:
-
Total RNA is isolated from the cells or tissues of interest. Purification of tRNA is not strictly necessary.
2. γ-Toxin Cleavage Reaction:
-
The total RNA is incubated with recombinant γ-toxin endonuclease from Kluyveromyces lactis.
-
The reaction is carried out in a specific buffer at an optimized temperature (e.g., 30°C) for a defined period.
3. Analysis of Cleavage Products:
-
The extent of tRNA cleavage is assessed using one of the following methods:
-
Northern Blotting: The RNA is separated by gel electrophoresis, transferred to a membrane, and probed with a labeled oligonucleotide specific to the target tRNA. The appearance of cleavage products and a decrease in the full-length tRNA band indicate the presence of mcm5s2U.
-
Quantitative Real-Time PCR (qRT-PCR): This is a more rapid and quantitative alternative to northern blotting.
-
Reverse transcription is performed on the γ-toxin-treated RNA using a primer that anneals downstream of the cleavage site.
-
The resulting cDNA is then used as a template for qRT-PCR with primers that span the cleavage site.
-
A decrease in the PCR product compared to an untreated control indicates cleavage and thus the presence of mcm5s2U.[1][6]
-
-
Visualizing the Processes: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the biosynthetic pathway of mcm5s2U.
Caption: Workflow for mcm5s2U detection by HPLC-MS.
Caption: Workflow for mcm5s2U detection by γ-toxin assay.
References
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of MnmM as the nm5s2U Methyltransferase in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The modification of transfer RNA (tRNA) at the wobble position (U34) is a critical process for ensuring translational fidelity and efficiency. One such modification, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), is widespread in bacteria. While the biosynthetic pathway is well-understood in Gram-negative models like Escherichia coli, Gram-positive bacteria employ a distinct, non-homologous enzymatic route. This guide provides a detailed comparison of the validation of MnmM as the key methyltransferase in this alternative pathway, contrasting it with the canonical pathway and presenting the supporting experimental data.
Section 1: Comparing the Biosynthetic Pathways for mnm5s2U
In bacteria, the journey to mnm5s2U begins with earlier modifications catalyzed by the MnmA, MnmE, and MnmG enzymes, leading to intermediates like 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) or 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). The final methylation step, however, diverges significantly between Gram-negative and Gram-positive bacteria.
-
The Canonical MnmC Pathway (Gram-Negative Bacteria): In E. coli, a single bifunctional enzyme, MnmC , completes the synthesis. Its C-terminal domain (MnmC1) first converts cmnm5s2U to the intermediate nm5s2U. Subsequently, its N-terminal domain (MnmC2) methylates nm5s2U to produce the final mnm5s2U modification.
-
The Alternative MnmLM Pathway (Gram-Positive Bacteria): Most Gram-positive bacteria, including pathogens like Bacillus subtilis and Streptococcus mutans, lack an MnmC homolog. Instead, they rely on two distinct enzymes encoded in the same operon:
-
MnmL (formerly YtqA): A radical S-adenosylmethionine (SAM) enzyme predicted to be involved in the conversion of cmnm5s2U to nm5s2U.
-
MnmM (formerly YtqB): The focus of this guide, a SAM-dependent methyltransferase responsible for the final methylation step, converting nm5s2U into mnm5s2U.
-
The discovery and validation of the MnmLM pathway represent a classic case of non-orthologous gene displacement, where different enzymatic solutions have evolved to achieve the same essential biochemical outcome.
Section 2: Quantitative Data and Performance Comparison
The validation of MnmM's function relies on genetic and biochemical evidence. Deletion of the mnmM gene results in the accumulation of the nm5s2U intermediate and the absence of the final mnm5s2U product, a phenotype that can be quantified using mass spectrometry.
Table 1: Comparison of Key Enzymes and Genetic Loci
| Feature | Gram-Negative (e.g., E. coli) | Gram-Positive (e.g., B. subtilis, S. mutans) |
|---|---|---|
| Final Methyltransferase | MnmC (N-terminal domain) | MnmM (YtqB) |
| Precursor Enzyme | MnmC (C-terminal domain) | MnmL (YtqA) |
| Gene Organization | mnmC is a standalone gene | mnmL and mnmM are typically in an operon |
| Ortholog Presence | MnmC is absent in most Gram-positives | MnmL/MnmM are widespread in Firmicutes |
Table 2: Phenotypic Effects of Gene Deletions on tRNA Modification
| Strain | Relevant Genotype | Key Accumulated Intermediate | Final mnm5s2U Product | Supporting Evidence |
|---|---|---|---|---|
| B. subtilis Wild-Type | mnmM+, mnmL+ | Low levels | Present | Mass Spectrometry |
| B. subtilis Mutant | ΔmnmM | nm5s2U | Absent | Mass Spectrometry |
| S. mutans Wild-Type | mnmM+, mnmL+ | Low levels | Present | Mass Spectrometry[1] |
| S. mutans Mutant | ΔmnmM | nm5s2U | Absent | Mass Spectrometry[1] |
| E. coli Wild-Type | mnmC+ | Low levels | Present | Mass Spectrometry |
| E. coli Mutant | ΔmnmC | cmnm5s2U / nm5s2U | Absent | Mass Spectrometry |
Table 3: Growth Phenotypes of Biosynthesis Mutants While direct kinetic comparisons of MnmM and MnmC are not readily available in the literature, the physiological impact of disrupting the pathway has been studied. Deletion of upstream genes like mnmE and mnmG in B. subtilis leads to a noticeable growth defect, underscoring the importance of these tRNA modifications.
| Organism | Strain | Doubling Time in LBT Medium (min) | Growth Defect Compared to Wild-Type |
| B. subtilis | Wild-Type | 37.8 ± 1.3 | - |
| B. subtilis | ΔmnmG | 45.1 ± 1.0 | ~19% slower |
| B. subtilis | ΔmnmE | 44.1 ± 1.3 | ~17% slower |
| Data sourced from[2]. Data for ΔmnmM is not specified but is expected to have a similar or less severe phenotype as the modification is at a later stage. |
Section 3: Experimental Validation Protocols
The validation of MnmM's function involves a combination of bioinformatics, genetic manipulation, and analytical chemistry.
This protocol outlines the general steps for creating a gene deletion mutant to study the in vivo function of MnmM.
-
Bioinformatic Analysis: Identify the mnmM gene and its surrounding operon structure in the target Gram-positive bacterium using genome databases.
-
Construct Design: Design a knockout cassette, typically an antibiotic resistance gene (e.g., Erythromycin Resistance) flanked by regions homologous to the upstream and downstream sequences of the mnmM gene.
-
Transformation: Introduce the knockout construct into competent cells of the target bacterium (e.g., S. mutans or B. subtilis).
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the cassette and deletion of the mnmM gene via PCR and sequencing.
-
Phenotypic Analysis: Compare the tRNA modification profile of the ΔmnmM mutant with the wild-type strain using the LC-MS protocol below.
This method is the gold standard for identifying and quantifying the relative amounts of modified nucleosides in a total tRNA pool.[3][4]
-
Cell Culture and Harvest: Grow wild-type and ΔmnmM mutant strains to mid-log phase and harvest the cell pellets.
-
Total RNA Extraction: Isolate total RNA using a suitable method (e.g., hot phenol-chloroform extraction).
-
tRNA Purification: Purify the tRNA fraction from the total RNA, often by size-selection chromatography or specialized kits.
-
Enzymatic Hydrolysis: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS Analysis: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Quantification: Identify and quantify nm5s2U and mnm5s2U based on their unique retention times and mass-to-charge ratios. Compare the relative abundance of these nucleosides between the wild-type and mutant strains.
This assay directly demonstrates the enzymatic activity of MnmM.[5][6]
-
Reagent Preparation:
-
Enzyme: Overexpress and purify recombinant MnmM protein.
-
Substrate: Prepare in vitro transcribed tRNA (e.g., tRNAGln) that lacks the mnm5s2U modification, or use total tRNA isolated from a ΔmnmM strain, which will be rich in the nm5s2U substrate.
-
Methyl Donor: S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM) for sensitive detection.
-
-
Reaction Setup: Combine the purified MnmM enzyme, the tRNA substrate, and (radiolabeled) SAM in a suitable reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Detection of Methylation:
-
Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto filter paper, wash away unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.
-
LC-MS: If using non-labeled SAM, stop the reaction, hydrolyze the tRNA, and analyze the products via LC-MS to detect the conversion of nm5s2U to mnm5s2U.
-
Conclusion
The validation of MnmM as the dedicated methyltransferase for the final step of mnm5s2U synthesis in Gram-positive bacteria is robustly supported by comparative genomics, genetic knockout studies, and mass spectrometry analysis.[6][7][8] This discovery highlights the evolutionary diversity of essential pathways for tRNA modification. For drug development professionals, the distinction between the MnmC and MnmLM pathways offers a promising avenue for designing highly specific antibiotics. An inhibitor targeting MnmM would be expected to disrupt translational fidelity in a wide range of Gram-positive pathogens while having no effect on the Gram-negative microbiome or the host, making it an attractive therapeutic target.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Streptococcus mutans: a new Gram-positive paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Transcriptome Dynamics: A Comparative Guide to 4-Thiouridine and Cytidine-Analog Based RNA Labeling
For researchers, scientists, and drug development professionals seeking to unravel the intricacies of gene expression, understanding the dynamic nature of the transcriptome is paramount. Metabolic labeling of newly synthesized RNA offers a powerful lens to view transcription, processing, and degradation. This guide provides a comprehensive comparison of two prominent methodologies: the well-established 4-thiouridine (B1664626) (4sU)-based techniques and the emerging cytidine-analog approaches for transcriptome analysis.
This objective guide, supported by experimental data, delves into the principles, performance, and protocols of these methods to empower researchers in selecting the optimal strategy for their scientific inquiries.
Principles of Metabolic RNA Labeling and Base Conversion
Metabolic RNA labeling introduces modified nucleosides into cellular RNA, which are then identified through downstream processing. The key to these techniques lies in the chemical conversion of the incorporated analog into a different base, creating a "mutation" that can be read by high-throughput sequencing.
4-Thiouridine (4sU)-Based Methods
4-Thiouridine (4sU) is a uridine (B1682114) analog that is readily incorporated into newly transcribed RNA.[1] Following RNA extraction, the thiol group in 4sU is chemically modified, leading to its misidentification as cytidine (B196190) during reverse transcription. This results in a thymine (B56734) (T) to cytosine (C) transition in the sequencing data, allowing for the identification of nascent transcripts.[2] Several popular methods employ this principle, including SLAM-seq, TUC-seq, and TimeLapse-seq.[3][4][5]
Cytidine Analog-Based Methods
A newer class of methods utilizes cytidine analogs, such as N4-allylcytidine (a4C), for metabolic labeling.[6] This analog is incorporated into nascent RNA and subsequently undergoes a chemical reaction, for instance with iodine, to form a cyclized cytidine (cyc-C).[6] This modification disrupts canonical base pairing during reverse transcription, leading to misincorporation and allowing for the identification of labeled transcripts.[6]
Data Presentation: Quantitative Comparison
The choice between 4sU and cytidine analog-based methods often depends on specific experimental needs and performance characteristics. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of 4sU-Based Method Performance
| Feature | SLAM-seq | TUC-seq | TimeLapse-seq |
| Principle | Alkylation of 4sU with iodoacetamide (B48618) (IAA) leads to T-to-C conversion during reverse transcription.[7] | Osmium tetroxide-mediated conversion of 4sU to a native cytidine.[5] | Oxidative-nucleophilic-aromatic substitution converts 4sU to a cytidine analog.[8] |
| Conversion Efficiency | >95%[9] | ~98%[10] | ~80%[4] |
| Reported Advantages | High efficiency, relatively simple protocol.[7] | Converts 4sU to a native base, potentially reducing RT bias.[5] | Single-molecule approach adaptable to various applications.[8] |
| Reported Disadvantages | Potential for IAA to react with other molecules.[11] | Osmium tetroxide is toxic and requires careful handling. | Lower reported conversion efficiency compared to other methods.[4] |
Table 2: Comparison of 4-Thiouridine (4sU) and N4-Allylcytidine (a4C)
| Feature | 4-Thiouridine (4sU) | N4-Allylcytidine (a4C) |
| Principle | Uridine analog, T-to-C conversion after chemical modification.[2] | Cytidine analog, misincorporation after chemical modification.[6] |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations and longer labeling times.[12] | Exhibits lower cytotoxicity than 4sU at concentrations from 50 µM.[13] |
| Incorporation | Readily incorporated in most cell lines.[14] | Incorporation can be enhanced by overexpression of UCK2.[13] |
| Chemical Conversion | Requires specific chemical treatment (e.g., IAA, OsO4).[5][9] | Fast and complete reaction with iodine.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments.
4sU-Based Labeling and Sequencing (General Protocol)
This protocol provides a general framework for 4sU-based methods like SLAM-seq, TUC-seq, and TimeLapse-seq. Specific details for the chemical conversion step will vary.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration typically ranging from 100 µM to 500 µM.[15][16]
-
Incubate for a desired period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.[8][16] Protect cells from light during and after labeling.[16]
-
-
RNA Isolation:
-
Harvest cells and extract total RNA using a standard method such as TRIzol or a column-based kit.[8]
-
-
Chemical Conversion (Method-Specific):
-
SLAM-seq: Alkylate 4sU with iodoacetamide (IAA).[7]
-
TUC-seq: Treat RNA with osmium tetroxide and ammonium (B1175870) chloride.[17]
-
TimeLapse-seq: Treat RNA with an oxidant (e.g., sodium periodate) and an amine.[15]
-
-
RNA Purification:
-
Purify the RNA to remove chemical reactants.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the modified RNA using a standard RNA-seq library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Identify T-to-C conversions to distinguish newly synthesized transcripts.
-
N4-Allylcytidine (a4C)-Based Labeling and Sequencing
This protocol is based on the methodology described for N4-allylcytidine.[6]
-
Metabolic Labeling:
-
RNA Isolation:
-
Harvest cells and extract total RNA.
-
-
Chemical Conversion:
-
Treat the RNA with iodine to induce cyclization of the a4C.[6]
-
-
RNA Purification:
-
Purify the RNA to remove iodine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Identify sites of base misincorporation to map a4C-labeled transcripts.
-
Concluding Remarks
Both 4sU-based and cytidine analog-based methods provide powerful tools for investigating transcriptome dynamics. 4sU-based methods, particularly SLAM-seq and TUC-seq, are well-established with high conversion efficiencies. The choice between them may depend on the researcher's comfort level with the chemical reagents and the specific requirements of the experiment. Cytidine analog-based methods like the one using a4C are a promising alternative, potentially offering lower cytotoxicity. As research in this area continues, further refinements and new analogs are likely to emerge, providing an even more versatile toolkit for dissecting the complex world of RNA biology. Careful consideration of the experimental goals and the performance characteristics outlined in this guide will enable researchers to make an informed decision and generate high-quality data to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. lubio.ch [lubio.ch]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for TimeLapse-seq [protocols.io]
- 16. lexogen.com [lexogen.com]
- 17. biorxiv.org [biorxiv.org]
2-Thiolation Accelerates Nonenzymatic RNA Primer Extension: A Comparative Analysis
In the study of prebiotic chemistry and the origins of life, understanding the nonenzymatic replication of RNA is a central challenge. The rate and fidelity of this process are critical for the emergence of self-replicating systems. Recent research has highlighted the significant role of modified nucleobases, particularly 2-thiouridine (B16713) (s²U), in enhancing nonenzymatic RNA primer extension. This guide provides a comparative analysis of the effects of 2-thiolation on the kinetics of this fundamental process, supported by experimental data and detailed protocols.
Quantitative Comparison of Primer Extension Rates
A single-atom substitution of sulfur for oxygen at the 2-position of uridine (B1682114) has been shown to markedly improve the rate and fidelity of nonenzymatic, template-directed RNA primer extension.[1][2] The enhancement is observed when 2-thiouridine (s²U) or 2-thiothymine ribonucleotides (s²T) are used as the activated monomers, but not significantly when these modifications are in the template strand.[1][2] The rates of primer extension consistently follow the order s²T > s²U > U.[1][2]
Below is a summary of the kinetic constants for nonenzymatic primer extension reactions comparing uridine (U), 2-thiouridine (s²U), and 2-thio-5-methyluridine (s²T) as activated monomers.
| Activated Monomer | Template Sequence | k_max (h⁻¹) | K_M (mM) |
| 2-MeImpU | AAAAAA | Undetectable | - |
| 2-MeImps²U | AAAAAA | 0.04 ± 0.002 | 100 ± 10 |
| 2-MeImps²T | AAAAAA | 0.11 ± 0.01 | 100 ± 20 |
| 2-MeImpA | UUUUUU | 0.83 ± 0.045 | - |
| 2-MeImpA | s²UUUUUU | 0.38 ± 0.019 | - |
| 2-MeImpA | s²TUUUUU | 0.78 ± 0.024 | - |
Data sourced from Heuberger et al., 2015. k_max represents the maximum observed rate of primer extension, and K_M is the Michaelis-Menten constant.
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of nonenzymatic RNA primer extension.
1. Materials:
-
RNA Primers and Templates: Custom synthesized, gel-purified RNA oligonucleotides. The primer is typically labeled with a fluorescent tag (e.g., 5'-Cy5) for visualization.
-
Activated Nucleotides: 2-methylimidazole (B133640) activated monomers (2-MeImpX, where X = U, s²U, s²T, A, G, C) are synthesized and purified.
-
Reaction Buffer: 200 mM HEPES, pH 7.0, with 50 mM MgCl₂.
2. Reaction Setup:
-
A solution containing the 5'-Cy5-labeled RNA primer and the complementary RNA template is prepared in the reaction buffer.
-
The primer and template are annealed by heating to 95°C for 1 minute and then cooling to room temperature.
-
The final concentration of the primer-template duplex is typically 0.5 µM.
3. Kinetic Measurements:
-
The primer extension reaction is initiated by adding a solution of the activated nucleotide monomer (e.g., 2-MeImps²U) at various concentrations to the annealed primer-template duplex.
-
The reaction is incubated at a constant temperature (e.g., 23°C).
-
Aliquots are taken at different time points and quenched by adding a solution containing EDTA and formamide.
4. Analysis:
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is imaged using a fluorescence scanner to visualize the Cy5-labeled RNA.
-
The fraction of unextended primer at each time point is quantified.
-
The pseudo-first-order rate constants (k_obs) are determined by fitting the data to a single exponential decay function.
-
The maximum rate (k_max) and the Michaelis-Menten constant (K_M) are determined by plotting k_obs as a function of the activated monomer concentration and fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for assessing nonenzymatic RNA primer extension and the proposed mechanism by which 2-thiolation enhances this process.
Caption: Experimental workflow for kinetic analysis.
Caption: Mechanism of 2-thiolation enhancement.
Discussion of the Mechanism
The enhanced rate and fidelity of nonenzymatic RNA primer extension with 2-thiolated nucleotides can be attributed to several factors:
-
Thermodynamic Stability: The s²U:A base pair is thermodynamically more stable than the canonical U:A base pair.[1] This increased stability promotes the correct pairing of the incoming monomer with the template.
-
Structural Preorganization: Nonenzymatic polymerization is most efficient within an A-form helical structure.[1] The 2-thio modification promotes a C3'-endo sugar pucker conformation in the s²U mononucleotide, which is characteristic of an A-form helix.[1][3] This preorganizes the single-stranded RNA, favoring its binding to the template and positioning the reacting groups for polymerization.[4][5]
-
Enhanced Stacking: The larger and more polarizable sulfur atom in s²U, compared to the oxygen in U, may contribute to improved base stacking interactions, further stabilizing the primer-template-monomer complex.[1]
-
Reduced Mismatch Formation: The 2-thiolation of uridine destabilizes the wobble base pair with guanosine (B1672433) (G:U), which is a common source of errors in nonenzymatic RNA copying.[1][5] This leads to an increase in the fidelity of the copying process.
Implications for the Origin of Life
The finding that a simple, prebiotically plausible modification can significantly enhance nonenzymatic RNA replication has profound implications for the "RNA world" hypothesis.[6] The presence of 2-thiouridine in a primordial environment could have provided a significant advantage for the emergence of self-replicating RNA molecules.[1] The experimental demonstration of efficient prebiotic synthesis pathways for s²U would further support its potential role in the origin of life.[1][2] Recent studies have indeed proposed plausible prebiotic syntheses for 2-thiouridine and its derivatives, suggesting that these modified nucleotides could have been available on the early Earth.[3] The synergy between 2-thiolation and other factors, such as improved activating groups like 2-aminoimidazole, further strengthens the case for the feasibility of nonenzymatic RNA replication.[7][8]
References
- 1. Replacing Uridine with 2-Thiouridine Enhances the Rate and Fidelity of Nonenzymatic RNA Primer Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA world - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methyl-2-thiouridine: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 5-Methyl-2-thiouridine with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use and changed if contaminated.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative and logistical information for the management of chemical waste, based on general laboratory safety guidelines. These parameters are critical for maintaining a safe and compliant laboratory environment.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Volume) | Do not exceed 25 gallons of total chemical waste per laboratory before removal. | [1] |
| Reactive Acute Hazardous Waste Limit | Accumulate no more than one (1) quart of reactive acutely hazardous chemical waste. | [1] |
| Waste Pickup Frequency | Chemical waste MUST be picked up within 60 days of the accumulation start date. | [1] |
| Container Rinsing | Empty chemical containers from "P-list" chemicals must be triple rinsed with a suitable solvent. | [1] |
Detailed Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous chemical waste. Discharge into the sewer system or the environment must be strictly avoided.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, puncture-resistant container labeled as "Hazardous Waste".[1]
-
Liquid Waste:
-
Solutions containing this compound should be collected in a suitable, closed, and properly labeled container.
-
Segregate halogenated and non-halogenated solvent wastes.[1] Aqueous solutions should be collected separately.
-
-
Empty Containers: Original containers of this compound should be triple rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). Collect all rinsate as chemical waste.[1][3] After rinsing, obliterate, remove, or deface the original label.[1]
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use acronyms.[1]
-
Indicate the date when the waste was first added to the container.[4]
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Ensure that waste containers are kept tightly closed except when adding waste.
-
Use secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[1]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not attempt to treat or dispose of the chemical waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 5-Methyl-2-thiouridine
Essential Safety and Handling of 5-Methyl-2-thiouridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS), this document establishes protocols based on best practices for handling chemical compounds with unknown toxicity, drawing parallels from structurally similar compounds like 4-Thiouridine. A conservative approach is mandatory to ensure personnel safety and environmental protection.
Hazard Assessment and Primary Precautions
While the direct toxicological properties of this compound are not extensively documented, it should be handled as a substance with potential hazards. Safety Data Sheets for the related compound, 4-Thiouridine, indicate it is not classified as a hazardous substance[1][2]. However, due to the lack of specific data for this compound, a thorough risk assessment is the first critical step before any handling[3][4][5]. All personnel must be trained on the potential risks and the procedures outlined in this guide.
Key Precautionary Steps:
-
Assume Potential Toxicity: In the absence of data, treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.
-
Controlled Access: Work with this compound should be restricted to authorized personnel in designated laboratory areas.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. All personnel should be familiar with their locations and operation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure[4][6]. The following table outlines the minimum required PPE for handling this compound, particularly in its powder form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes and airborne particles entering the eyes and face[6][7]. |
| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves.- Lab Coat: Chemical-resistant lab coat.- Footwear: Closed-toe, chemical-resistant shoes. | Prevents skin contact with the compound. Frequent glove changes are recommended, especially if contamination is suspected[6]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Protects against inhalation of the powder form of the compound. Required when handling outside of a certified chemical fume hood[7][8]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
3.1. Engineering Controls:
-
All weighing and initial dilutions of solid this compound must be conducted within a certified chemical fume hood or a glove box to control airborne particles[6][9].
-
Ensure the work area is well-ventilated.
3.2. Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood. Avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Cap and seal the container before removing it from the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][10]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10]. |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. As a modified nucleoside, it falls under the category of recombinant or synthetic nucleic acid molecules, and its disposal should follow institutional guidelines for such waste[11].
5.2. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for chemical waste. Do not dispose of this material down the drain or in regular trash[6].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 10. targetmol.com [targetmol.com]
- 11. med.nyu.edu [med.nyu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
